molecular formula C20H14I6N2O6 B1672019 Adipiodon CAS No. 606-17-7

Adipiodon

カタログ番号: B1672019
CAS番号: 606-17-7
分子量: 1139.8 g/mol
InChIキー: FFINMCNLQNTKLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adipiodone is an organoiodine compound that is 3-amino-2,4,6-triiodobenzoic acid in which one of the amino hydrogens is substituted by a 6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl group. It is a water-soluble radiographic contrast media for cholecystography and intravenous cholangiography. It has a role as a radioopaque medium. It is an organoiodine compound, a member of benzoic acids and a secondary carboxamide. It is a conjugate acid of an adipiodone(2-).
Iodipamide is a water-soluble radiographic contrast media for cholecystography and intravenous cholangiography.
Iodipamide is a Radiographic Contrast Agent. The mechanism of action of iodipamide is as a X-Ray Contrast Activity.
Iodipamide is a tri-iodinated benzoate derivative and ionic dimeric contrast agent used in diagnostic imaging. When administered in vivo, iodipamide is removed from the liver and secreted into the biliary tract. Like other organic iodine compounds, this agent blocks x-rays and appears opaque on x-ray film;  thereby it enhances the visibility of the bile ducts and gallbladder during cholangiography and cholecystography procedures.
IODIPAMIDE is a small molecule drug with a maximum clinical trial phase of IV.
A water-soluble radiographic contrast media for cholecystography and intravenous cholangiography.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFINMCNLQNTKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023153
Record name Adipic acid di(3-carboxy-2,4,6-triiodoanilide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1139.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iodipamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L
Record name SID47193872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Iodipamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04711
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iodipamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodipamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals, White, crystalline powder

CAS No.

606-17-7
Record name Adipiodon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodipamide [USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodipamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04711
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adipic acid di(3-carboxy-2,4,6-triiodoanilide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adipiodone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODIPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iodipamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodipamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

306-308, 306-308 °C, 307 °C
Record name Iodipamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04711
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iodipamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodipamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Adipiodone: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a pioneering diagnostic contrast agent that has been instrumental in the radiographic visualization of the biliary system. Introduced in the 1950s, its chemical structure, rich in iodine atoms, allows for the absorption of X-rays, thereby enhancing the contrast of images obtained through cholecystography and intravenous cholangiography.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to Adipiodone, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

Adipiodone is chemically described as 3,3'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[2,4,6-triiodobenzoic acid].[2] It is a dimeric, ionic, and water-soluble organic iodine compound. The molecule consists of two 3-amino-2,4,6-triiodobenzoic acid units linked by an adipoyl (hexanedioyl) chain.[2] This structure is key to its function, as the six iodine atoms provide the necessary radiopacity for effective imaging.

IdentifierValue
IUPAC Name 3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid[2]
CAS Number 606-17-7[1]
Molecular Formula C₂₀H₁₄I₆N₂O₆[1]
SMILES C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I[2]

Physicochemical Properties

The physicochemical properties of Adipiodone are crucial for its formulation, administration, and pharmacokinetic profile. The presence of two carboxylic acid groups and the overall molecular structure contribute to its solubility and behavior in biological systems.

PropertyValue
Molecular Weight 1139.76 g/mol [1]
Melting Point 306-308 °C (decomposes)
Boiling Point 908.6 ± 65.0 °C (Predicted)
Water Solubility 0.46 g/L (20 °C)
pKa 1.13 (estimated)[3]
Appearance White to off-white solid

Experimental Protocols

Synthesis of Adipiodone

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of Adipiodone is proprietary, the general synthetic route involves the acylation of 3-amino-2,4,6-triiodobenzoic acid with adipoyl chloride. The following is a conceptual workflow based on standard organic chemistry principles.

Conceptual Synthesis Workflow:

A 3-Amino-2,4,6-triiodobenzoic acid C Reaction in an inert solvent (e.g., pyridine or DMF) A->C B Adipoyl chloride B->C D Acylation Reaction C->D E Adipiodone (Crude Product) D->E F Purification (Recrystallization) E->F G Pure Adipiodone F->G

Conceptual workflow for the synthesis of Adipiodone.

Methodology:

  • Reaction Setup: 3-amino-2,4,6-triiodobenzoic acid is dissolved in a suitable inert solvent, such as pyridine or dimethylformamide (DMF), which can also act as a base to neutralize the hydrochloric acid byproduct.

  • Acylation: Adipoyl chloride is added dropwise to the solution containing 3-amino-2,4,6-triiodobenzoic acid under controlled temperature conditions to manage the exothermic reaction. The molar ratio of the reactants is critical to ensure the formation of the dimeric product.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is typically poured into water or an acidic solution to precipitate the crude Adipiodone.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent or a solvent mixture to obtain the final product with high purity.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis of iodinated contrast media, including Adipiodone, to assess purity and quantify the active pharmaceutical ingredient (API).

General HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic modifier. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where Adipiodone exhibits strong absorbance, typically around 230-240 nm.

  • Sample Preparation: A known concentration of the Adipiodone sample is prepared in a suitable solvent, filtered, and injected into the HPLC system.

  • Quantification: The concentration of Adipiodone is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Adipiodone. Both ¹H and ¹³C NMR would provide characteristic signals for the aromatic and aliphatic protons and carbons in the molecule.

Expected NMR Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the triiodobenzoyl rings and the methylene protons of the adipoyl chain would be observed. The chemical shifts and coupling patterns would be consistent with the molecular structure.

  • ¹³C NMR: Resonances for the carboxyl carbons, the iodine-substituted aromatic carbons, the amide carbonyl carbons, and the aliphatic carbons of the adipoyl linker would be present in the spectrum.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of Adipiodone and to study its fragmentation pattern for structural confirmation.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak: In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight of Adipiodone (1139.76 g/mol ).

  • Fragmentation Pattern: Characteristic fragment ions would be observed due to the cleavage of the amide bonds and the loss of iodine atoms or parts of the adipoyl chain.

Mechanism of Action and Biological Interactions

The primary mechanism of action of Adipiodone as a radiocontrast agent is its ability to opacify the biliary tract to X-rays. After intravenous administration, Adipiodone is selectively taken up by the liver and excreted into the bile. The high concentration of iodine in the bile ducts and gallbladder allows for their clear visualization on radiographic images.

Currently, there is a lack of specific, publicly available research detailing the interaction of Adipiodone with distinct cellular signaling pathways. Its biological effect is largely considered to be a result of its physicochemical properties and its route of elimination rather than specific receptor-mediated signaling. The following diagram illustrates the general workflow of Adipiodone as a contrast agent.

A Intravenous Administration of Adipiodone B Distribution via Bloodstream A->B C Hepatic Uptake B->C D Secretion into Bile C->D E Concentration in Biliary System D->E F X-ray Imaging E->F G Visualization of Bile Ducts and Gallbladder F->G

General workflow of Adipiodone as a radiocontrast agent.

Conclusion

Adipiodone remains a significant compound in the history of medical imaging. Its well-defined chemical structure and properties have enabled its effective use as a contrast agent for decades. The analytical methods outlined in this guide provide a framework for the quality control and further research of this and similar iodinated compounds. While its primary mechanism is physical, further investigation into potential biological interactions could open new avenues of research for this class of molecules.

References

The Core Mechanism of Action of Adipiodone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipiodone, also known as iodipamide, is a pivotal contrast agent historically used for cholecystography and intravenous cholangiography. Its efficacy hinges on a sophisticated mechanism of action involving active transport into hepatocytes and subsequent excretion into the biliary system, thereby opacifying the bile ducts and gallbladder for radiographic visualization. This technical guide provides an in-depth exploration of the molecular transporters implicated in the hepatic disposition of Adipiodone, details relevant pharmacokinetic parameters, and outlines the experimental protocols necessary to investigate its transport kinetics. The primary transporters involved in the hepatic uptake and biliary excretion of this organic anion are believed to be members of the Organic Anion Transporting Polypeptide (OATP) family and the Multidrug Resistance-Associated Protein 2 (MRP2), respectively.

Introduction

Adipiodone is a tri-iodinated benzoate derivative, which, due to its high iodine content, effectively attenuates X-rays, rendering the biliary tract visible during imaging procedures[1]. Following intravenous administration, Adipiodone is rapidly cleared from the bloodstream by the liver and concentrated in the bile, a process indicative of active transport mechanisms rather than passive diffusion[2]. Understanding the specific transporters involved in the hepatic uptake and biliary excretion of Adipiodone is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in imaging outcomes, and for the development of novel hepatobiliary contrast agents.

Signaling Pathways and Molecular Interactions

The hepatic disposition of Adipiodone involves a two-step active transport process: uptake from the sinusoidal blood into the hepatocytes across the basolateral membrane, followed by efflux from the hepatocytes into the bile canaliculi across the apical membrane.

Hepatic Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)

The uptake of a wide range of endogenous and xenobiotic organic anions into hepatocytes is primarily mediated by OATPs, specifically OATP1B1 and OATP1B3 in humans[3][4]. Although direct studies on Adipiodone's interaction with specific human OATP isoforms are limited, its chemical structure as an organic anion strongly suggests it is a substrate for these transporters. Studies in isolated rat hepatocytes have demonstrated a saturable, carrier-mediated uptake of iodipamide, a process that is partially inhibited by bile acids, further supporting the involvement of a bile acid transporter system, a characteristic of OATPs[5].

Biliary Excretion: The Role of Multidrug Resistance-Associated Protein 2 (MRP2)

Once inside the hepatocyte, Adipiodone is transported across the apical membrane into the bile. The primary transporter responsible for the canalicular efflux of many organic anions, particularly glucuronide and glutathione conjugates, is the ATP-binding cassette (ABC) transporter, MRP2 (ABCC2)[6][7]. Given that Adipiodone is an organic anion of a molecular weight that favors biliary excretion, it is highly probable that MRP2 is the key transporter mediating its efflux into the bile. This is supported by the fact that MRP2 is the main driver for the biliary excretion of many other cholegraphic contrast agents.

Diagram: Proposed Signaling Pathway for Adipiodone Hepatic Transport

Adipiodone_Transport cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Adipiodone_blood Adipiodone OATP OATP1B1 / OATP1B3 Adipiodone_blood->OATP:f0 Uptake Adipiodone_hep Adipiodone MRP2 MRP2 Adipiodone_hep->MRP2:f0 OATP:f0->Adipiodone_hep Adipiodone_bile Adipiodone MRP2:f0->Adipiodone_bile Excretion

Caption: Proposed mechanism of Adipiodone transport in hepatocytes.

Quantitative Data

ParameterValueSpeciesExperimental SystemReference
Hepatic Uptake
K_m55 µMRatIsolated Hepatocytes[5]
V_max555 pmol/mg protein/minRatIsolated Hepatocytes[5]
Biliary Excretion
Biliary Transport Maximum (T_m)15.2 - 16.2 mgI/minDogIn vivo

Human Pharmacokinetic Parameters

ParameterValueNotesReference
Half-life (t½) ~69 minutes (disposition)In normal subjects.
Volume of Distribution (Vd) Data not available
Clearance (CL) Data not available
Protein Binding Negligible
Excretion Primarily biliaryIn normal liver function.[2]

Experimental Protocols

To definitively characterize the interaction of Adipiodone with human OATP1B1, OATP1B3, and MRP2, a series of in vitro experiments can be conducted.

OATP-Mediated Uptake Assay in Transfected Cell Lines

This protocol describes a method to determine if Adipiodone is a substrate of OATP1B1 and OATP1B3 and to calculate its transport kinetics.

Materials:

  • HEK293 or CHO cells stably transfected with human OATP1B1 or OATP1B3.

  • Wild-type (mock-transfected) HEK293 or CHO cells.

  • Adipiodone.

  • Radiolabeled Adipiodone (if available) or a validated LC-MS/MS method for quantification.

  • Hanks' Balanced Salt Solution (HBSS).

  • Known OATP inhibitors (e.g., rifampicin, cyclosporine A) for validation.

Procedure:

  • Cell Culture: Culture the transfected and wild-type cells in appropriate media until they reach confluency in 24- or 48-well plates.

  • Uptake Experiment:

    • Wash the cells twice with pre-warmed HBSS.

    • Add HBSS containing varying concentrations of Adipiodone to the cells.

    • Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Quantification:

    • Lyse the cells.

    • Quantify the intracellular concentration of Adipiodone using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

  • Data Analysis:

    • Subtract the uptake in wild-type cells (passive diffusion) from the uptake in transfected cells to determine the active transport component.

    • Plot the rate of active transport against the Adipiodone concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Diagram: OATP Substrate Assay Workflow

OATP_Assay start Seed OATP-transfected and wild-type cells wash1 Wash cells with HBSS start->wash1 incubate Incubate with varying concentrations of Adipiodone wash1->incubate wash2 Stop uptake with ice-cold HBSS incubate->wash2 lyse Lyse cells wash2->lyse quantify Quantify intracellular Adipiodone (LC-MS/MS) lyse->quantify analyze Calculate active transport and determine Km, Vmax quantify->analyze

Caption: Workflow for determining OATP-mediated uptake of Adipiodone.

MRP2-Mediated Vesicular Transport Assay

This assay determines if Adipiodone is a substrate of MRP2 and its transport kinetics using inside-out membrane vesicles.

Materials:

  • Membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2.

  • Control membrane vesicles (from non-transfected cells).

  • Adipiodone.

  • Radiolabeled Adipiodone or a validated LC-MS/MS method.

  • Vesicle transport buffer.

  • ATP and AMP solutions.

  • Known MRP2 substrate (e.g., estradiol-17-β-D-glucuronide) and inhibitor (e.g., MK571) for validation.

Procedure:

  • Vesicle Preparation: Thaw the MRP2-expressing and control vesicles on ice.

  • Transport Reaction:

    • Incubate the vesicles with varying concentrations of Adipiodone in the transport buffer.

    • Initiate the transport by adding ATP to one set of samples and AMP (as a negative control) to another.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Filtration:

    • Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.

    • Wash the filters to remove extra-vesicular Adipiodone.

  • Quantification:

    • Elute the trapped Adipiodone from the filters or quantify the radioactivity on the filter itself.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

    • Determine the kinetic parameters (K_m and V_max) by plotting the ATP-dependent transport rate against the Adipiodone concentration.

Diagram: MRP2 Vesicular Transport Assay Workflow

MRP2_Assay start Prepare MRP2-expressing and control vesicles incubate Incubate vesicles with varying concentrations of Adipiodone start->incubate initiate Initiate transport with ATP or AMP (control) incubate->initiate filter Stop reaction and filter to trap vesicles initiate->filter quantify Quantify Adipiodone in vesicles filter->quantify analyze Calculate ATP-dependent transport and determine Km, Vmax quantify->analyze

Caption: Workflow for the MRP2 vesicular transport assay.

Conclusion

The mechanism of action of the contrast agent Adipiodone is intrinsically linked to its active transport and accumulation in the biliary system, a process mediated by hepatic uptake and efflux transporters. Based on its chemical properties and existing evidence from animal studies, the primary candidates for these roles are OATP1B1/1B3 for sinusoidal uptake and MRP2 for canalicular excretion. The experimental protocols outlined in this guide provide a framework for the definitive characterization of these interactions and the determination of their kinetic parameters in human systems. A thorough understanding of this transport pathway is essential for the safe and effective use of Adipiodone and for the rational design of future hepatobiliary imaging agents. Further research is warranted to provide direct evidence and quantitative data for Adipiodone's interaction with specific human transporters.

References

An In-depth Technical Guide to the Synthesis and Purification of Adipiodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a radiopaque contrast agent historically used for cholecystography and intravenous cholangiography. Its chemical structure, 3,3'-(adipoyldiamino)bis(2,4,6-triiodobenzoic acid), features a dimeric structure derived from 3-amino-2,4,6-triiodobenzoic acid linked by an adipic acid backbone. This high iodine content is responsible for its radiopacity. The synthesis and purification of Adipiodone to a pharmaceutical grade suitable for clinical use requires precise control over reaction conditions and rigorous purification to remove impurities. This guide provides a comprehensive overview of the synthesis and purification methodologies for Adipiodone, including detailed experimental protocols and data presentation.

Synthesis of Adipiodone

The synthesis of Adipiodone is a multi-step process that begins with the preparation of the key intermediate, 3-amino-2,4,6-triiodobenzoic acid, followed by a coupling reaction with a derivative of adipic acid.

Part 1: Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

The foundational step in Adipiodone synthesis is the production of 3-amino-2,4,6-triiodobenzoic acid. This is typically achieved through the direct iodination of 3-aminobenzoic acid.

Experimental Protocol: Iodination of 3-Aminobenzoic Acid

Materials:

  • 3-Aminobenzoic acid

  • Iodine chloride (ICl)

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Sodium bisulfite (or hydrogen sulfite)

Procedure:

  • A solution of 3-aminobenzoic acid (68.5 g) is prepared in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.

  • The solution is stirred while a mixture of iodine chloride (290 g) and 290 mL of concentrated hydrochloric acid is added slowly.

  • The reaction mixture is then gradually heated to a temperature of 80-85°C and maintained with stirring for 3 hours.

  • During this time, the product, crude 3-amino-2,4,6-triiodobenzoic acid, precipitates out of the solution.

  • The crude product is collected by filtration.

  • For purification, the crude acid is converted to its sodium salt and recrystallized twice from approximately five times its weight of water, with the addition of a small amount of sodium bisulfite to remove any free iodine.

  • The purified sodium salt is then re-acidified to yield pure 3-amino-2,4,6-triiodobenzoic acid.

Expected Yield: Approximately 70% of the theoretical yield.

Diagram of Synthesis Pathway for 3-Amino-2,4,6-triiodobenzoic Acid:

G A 3-Aminobenzoic Acid C Reaction at 80-85°C A->C B Iodine Chloride (ICl) + Concentrated HCl B->C D Crude 3-Amino-2,4,6-triiodobenzoic Acid C->D E Recrystallization of Sodium Salt D->E F Pure 3-Amino-2,4,6-triiodobenzoic Acid E->F

Caption: Synthesis of the key intermediate.

Part 2: Synthesis of Adipiodone

The final step in the synthesis of Adipiodone involves the acylation of two molecules of 3-amino-2,4,6-triiodobenzoic acid with a derivative of adipic acid, most commonly adipoyl chloride.

Experimental Protocol: Acylation with Adipoyl Chloride

Materials:

  • 3-Amino-2,4,6-triiodobenzoic acid

  • Adipoyl chloride

  • A suitable aprotic solvent (e.g., dry pyridine or N,N-dimethylformamide)

  • Anhydrous conditions

Procedure:

  • In a reaction vessel maintained under anhydrous conditions, 3-amino-2,4,6-triiodobenzoic acid is dissolved or suspended in a suitable dry aprotic solvent. The use of a base like pyridine can also serve as the solvent and acid scavenger.

  • The mixture is cooled in an ice bath.

  • Adipoyl chloride is added dropwise to the stirred mixture. The molar ratio of 3-amino-2,4,6-triiodobenzoic acid to adipoyl chloride should be approximately 2:1.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves pouring the mixture into an excess of water or dilute acid to precipitate the crude Adipiodone.

  • The crude product is collected by filtration, washed with water, and then dried.

Diagram of Adipiodone Synthesis Pathway:

G A 2x 3-Amino-2,4,6-triiodobenzoic Acid C Acylation Reaction (Anhydrous aprotic solvent) A->C B Adipoyl Chloride B->C D Crude Adipiodone C->D E Purification D->E F Pure Adipiodone E->F

Caption: Final coupling step to form Adipiodone.

Purification of Adipiodone

The purification of Adipiodone to pharmaceutical standards is critical to remove unreacted starting materials, by-products, and other impurities. The primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol: Recrystallization of Adipiodone

Solvent Selection:

  • A suitable solvent system for Adipiodone should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Commonly, a mixture of solvents is used. For a compound like Adipiodone, which is a dicarboxylic acid, polar organic solvents are generally suitable. A mixture such as ethanol/water or acetic acid/water can be effective.

Procedure:

  • The crude Adipiodone is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal and any insoluble impurities.

  • The hot, saturated solution is then allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • The solution can be further cooled in an ice bath to maximize the yield of the crystals.

  • The purified crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • The purified Adipiodone is then dried under vacuum to remove any residual solvent.

Diagram of Recrystallization Workflow:

G A Crude Adipiodone B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional, for insolubles) B->C D Slow Cooling and Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystalline Adipiodone G->H

Caption: General workflow for purification by recrystallization.

Column Chromatography

For a higher degree of purification or for the separation of closely related impurities, column chromatography can be employed.

Experimental Protocol: Column Chromatography of Adipiodone

Stationary Phase:

  • Silica gel is a common choice for the purification of polar organic molecules like Adipiodone.

Mobile Phase (Eluent):

  • A solvent system that provides good separation of Adipiodone from its impurities on the chosen stationary phase needs to be determined, often through preliminary TLC analysis.

  • A gradient elution is typically used, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of ethyl acetate in hexane, with the potential addition of a small amount of acetic acid to improve the peak shape of the acidic Adipiodone.

Procedure:

  • A chromatography column is packed with the stationary phase (e.g., silica gel) as a slurry in the initial, less polar mobile phase.

  • The crude Adipiodone is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to create a dry powder.

  • This dry powder is carefully loaded onto the top of the packed column.

  • The mobile phase is then passed through the column, and fractions are collected.

  • The composition of the eluent is gradually made more polar to elute the compounds from the column.

  • The collected fractions are analyzed by TLC to identify those containing the pure Adipiodone.

  • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Adipiodone.

Data Presentation

ParameterSynthesis of 3-Amino-2,4,6-triiodobenzoic AcidSynthesis of Adipiodone (Crude)Purification by RecrystallizationPurification by Column Chromatography
Yield ~70%High (typically >80%)Variable, depends on solvent and techniqueVariable, depends on loading and separation
Purity (Typical) ~98% after recrystallizationVariable, contains starting materials and by-products>99%>99.5%
Key Reagents 3-Aminobenzoic acid, ICl, HCl3-Amino-2,4,6-triiodobenzoic acid, Adipoyl chlorideEthanol/Water, Acetic Acid/WaterSilica Gel, Ethyl Acetate/Hexane/Acetic Acid
Key Conditions 80-85°CAnhydrous, Room TemperatureHot dissolution, slow coolingGradient elution

Conclusion

The synthesis and purification of Adipiodone require careful execution of multiple chemical steps. The successful production of this pharmaceutical agent relies on the high-yield synthesis of the 3-amino-2,4,6-triiodobenzoic acid intermediate and its efficient coupling with adipoyl chloride. Subsequent purification, primarily through recrystallization, is essential to achieve the high purity required for a pharmaceutical-grade product. For even higher purity, column chromatography can be employed. The protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals involved in the development and manufacturing of iodinated contrast agents.

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Adipiodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as iodipamide, is a water-soluble, hepatotropic X-ray contrast agent.[1] It has been utilized in intravenous cholangiography and cholecystography to visualize the biliary system.[1] Understanding the pharmacokinetic and biodistribution profile of Adipiodone is crucial for its safe and effective use in diagnostic imaging and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and biodistribution of Adipiodone, including quantitative data, experimental protocols, and visualizations of key processes.

Pharmacokinetics of Adipiodone

The pharmacokinetic profile of Adipiodone is characterized by its primary elimination through the hepato-biliary system, following Michaelis-Menten kinetics.[1] This indicates that the elimination processes can become saturated at higher concentrations.

Quantitative Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for Adipiodone in a single species from one study is limited in the publicly available literature. However, by combining data from various studies, a more complete picture can be assembled.

ParameterValueSpeciesExperimental ModelSource
Biliary Transport Maximum (Tm) 15.2 - 16.2 mgI/minDogIn vivo[2]
Maximum Rate of Extrarenal Elimination (Vm) 4 to 6 times the biliary TmDogIn vivo[2]
Michaelis-Menten Constant (Km) for Hepatic Uptake 55 µMRatIsolated Hepatocytes
Maximum Velocity (Vmax) for Hepatic Uptake 555 pmol/mg cell protein/minRatIsolated Hepatocytes
Experimental Protocols

Saturation Kinetics Study in Dogs

  • Objective: To characterize the saturation kinetics of iodipamide.

  • Animal Model: Unanesthetized dogs.

  • Methodology:

    • Adipiodone was infused at increasing rates to achieve various steady-state blood concentrations.

    • Timed samples of blood, urine, and bile were collected.

    • The concentrations of iodipamide in the collected samples were determined to calculate excretion rates.

    • Estimates for Vm and Km were obtained graphically by plotting the elimination rate against the plasma concentration.[2]

Hepatic Uptake Study in Isolated Rat Hepatocytes

  • Objective: To investigate the properties of iodipamide uptake by liver cells.

  • Experimental System: Isolated rat hepatocytes.

  • Methodology:

    • Hepatocytes were isolated from rats.

    • The isolated hepatocytes were exposed to varying concentrations of iodipamide.

    • The time-dependent accumulation of iodipamide within the cells was measured.

    • Saturation kinetics were determined by plotting the uptake velocity against the substrate (iodipamide) concentration, from which Km and Vmax were calculated.

Visualizing Adipiodone's Pharmacokinetic Pathway

Pharmacokinetics cluster_absorption Administration cluster_distribution Distribution cluster_metabolism_excretion Elimination IV Intravenous Administration Blood Bloodstream (Protein Binding) IV->Blood Rapid Liver Liver (Hepatic Uptake) Blood->Liver Primary Route Kidney Kidney Blood->Kidney Minor Route (~10%) Bile Bile Liver->Bile Secretion (Saturable, Michaelis-Menten) Feces Feces Bile->Feces Excretion Urine Urine Kidney->Urine Excretion

A simplified diagram of Adipiodone's pharmacokinetic pathway.

Biodistribution of Adipiodone

The biodistribution of Adipiodone is characterized by its selective accumulation in the liver and spleen, which is consistent with its primary route of elimination.

Quantitative Biodistribution Data

A study investigating the biodistribution of a particulate form of iodipamide ethyl ester in rats provided the following insights:

  • Primary Accumulation: The contrast agent is actively and selectively accumulated in the liver and spleen.

  • Retention: The agent remains at a high concentration in the liver for more than 2 hours.

  • Clearance: It is slowly cleared from the body over approximately two days.[1]

It is important to note that this data is for an esterified form of iodipamide, and the biodistribution of Adipiodone may differ.

Experimental Protocols

Biodistribution Study of Iodipamide Ethyl Ester in Rats

  • Objective: To quantitatively define the biodistribution of the experimental particulate agent iodipamide ethyl ester.

  • Animal Model: Rats.

  • Methodology:

    • The iodipamide ethyl ester was administered via intravenous infusion.

    • At various time points after infusion, the animals were sacrificed.

    • Organs of interest (liver, spleen, blood, etc.) were harvested.

    • The concentration of iodine in each organ was quantified to determine the distribution of the contrast agent.[1]

Visualizing Adipiodone's Biodistribution Workflow

BiodistributionWorkflow cluster_administration Dosing cluster_animal_model Animal Model cluster_timepoints Time Course cluster_analysis Analysis Dose Radiolabeled Adipiodone (Intravenous Injection) Animal Rodent Model (e.g., Rat) Dose->Animal Time Sacrifice at Pre-defined Time Points Animal->Time Harvest Organ & Tissue Harvesting Time->Harvest Quantify Quantification of Radioactivity/Compound Harvest->Quantify Data Data Analysis (%ID/g tissue) Quantify->Data

A general workflow for an in vivo biodistribution study.

Analytical Methodologies

The accurate quantification of Adipiodone in biological matrices is essential for pharmacokinetic and biodistribution studies. While a specific, detailed, validated HPLC-UV or LC-MS/MS method for Adipiodone was not found in the reviewed literature, a general approach based on methods for similar compounds can be outlined.

General Experimental Protocol for HPLC-UV Analysis
  • Objective: To quantify the concentration of Adipiodone in plasma samples.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) is added to the plasma sample to precipitate proteins.

    • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant containing the drug is carefully collected.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The exact ratio is optimized to achieve good separation.

    • Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

    • Detection: A UV detector is set to a wavelength where Adipiodone has maximum absorbance.

  • Quantification: The concentration of Adipiodone is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.

Visualizing the Analytical Workflow

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification Plasma Plasma Sample Precipitate Protein Precipitation Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Peak Peak Area Integration Detect->Peak Concentration Determine Concentration Peak->Concentration Curve Standard Curve Curve->Concentration

A typical workflow for HPLC-UV analysis of a drug in plasma.

Conclusion

This technical guide has summarized the available information on the pharmacokinetics and biodistribution of Adipiodone. The primary route of elimination is through the liver, following saturable, Michaelis-Menten kinetics. Biodistribution studies indicate a significant accumulation in the liver and spleen. While some quantitative data is available, a comprehensive pharmacokinetic profile in humans remains to be fully elucidated in the public domain. The provided experimental protocols and workflows offer a foundational understanding for researchers and drug development professionals working with Adipiodone and similar compounds. Further research is warranted to establish a complete pharmacokinetic profile and to develop and validate specific analytical methods for its quantification in biological matrices.

References

Adipiodone (Iodipamide) for Cholecystography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipiodone, also known as Iodipamide, is a water-soluble, iodinated contrast agent historically utilized for intravenous cholecystography and cholangiography.[1] This technical guide provides an in-depth overview of its mechanism of action, pharmacokinetics, and clinical application. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the agent's properties, including its hepatobiliary transport, and a summary of relevant experimental protocols and clinical data.

Introduction

Introduced in the 1950s, Adipiodone (brand names Cholografin, Biligrafin) is a radiographic contrast agent designed for the visualization of the gallbladder and biliary ducts.[2] Its chemical structure, 3,3'-(adipoyldiamino) bis [2,4,6-triiodobenzoic acid], features a high iodine content, which is responsible for its radiopaque properties.[3] The primary application of Adipiodone is in intravenous cholecystography, a diagnostic procedure to assess the anatomy and function of the biliary system.[1]

Mechanism of Action

The diagnostic efficacy of Adipiodone hinges on its selective uptake by the liver and subsequent excretion into the bile. Organic iodine compounds, such as Adipiodone, block the passage of X-rays, allowing for the delineation of body structures that contain the agent in contrast to those that do not. The degree of opacification is directly proportional to the concentration of the iodinated compound within the biliary system.

Hepatobiliary Transport

Following intravenous administration, Adipiodone is rapidly transported to the liver.[1][3][4] The primary mechanism of its uptake from the sinusoidal blood into hepatocytes is believed to be carrier-mediated, involving organic anion transporting polypeptides (OATPs). While direct studies on Adipiodone's interaction with specific human OATP isoforms are limited, its chemical structure and transport characteristics are similar to other compounds known to be substrates for OATP1B1 and OATP1B3. These transporters are crucial for the hepatic uptake of a wide range of endogenous and exogenous compounds.

Once inside the hepatocytes, Adipiodone is transported across the canalicular membrane into the bile. This active transport process is likely mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2).[5] MRP2 is a key transporter responsible for the biliary excretion of various organic anions. The concerted action of OATP uptake transporters on the basolateral membrane and MRP2 on the canalicular membrane facilitates the efficient vectorial transport of Adipiodone from the blood into the bile.

Hepatobiliary_Transport_of_Adipiodone cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Adipiodone_blood Adipiodone OATP OATP1B1/ OATP1B3 Adipiodone_blood->OATP Adipiodone_hep Adipiodone OATP->Adipiodone_hep MRP2 MRP2 (ABCC2) Adipiodone_hep->MRP2 Adipiodone_bile Adipiodone MRP2->Adipiodone_bile

Hepatobiliary transport of Adipiodone.

Pharmacokinetics

The pharmacokinetic profile of Adipiodone is characterized by its rapid distribution to the liver and efficient biliary excretion.

Absorption and Distribution

Adipiodone is administered intravenously, leading to immediate systemic availability. It is rapidly cleared from the bloodstream by the liver.

Metabolism and Excretion

Adipiodone is primarily excreted unchanged in the feces via the biliary system, without undergoing significant enterohepatic circulation.[3][4] A smaller portion, approximately 10%, is excreted renally.[3] The contrast medium typically appears in the bile within 10 to 15 minutes post-injection.[1][3][4] Visualization of the hepatic and common bile ducts is generally achieved within 25 minutes.[1][3][4] The gallbladder begins to opacify within an hour, reaching maximum concentration and visualization between 2 to 2.5 hours after administration.[1][3][4]

ParameterValueSpeciesReference
Time to appearance in bile10-15 minutesHuman[1][3][4]
Time to biliary duct visualization~25 minutesHuman[1][3][4]
Time to maximum gallbladder filling2-2.5 hoursHuman[1][3][4]
Renal Excretion~10% of doseHuman[3]

Experimental Protocols

Intravenous Cholangiography Procedure in a Clinical Setting

A standardized protocol for intravenous cholangiography with Adipiodone is crucial for optimal diagnostic outcomes.

Patient Preparation:

  • A low-residue diet is recommended on the day preceding the examination.

  • To reduce intestinal gas, which can obscure visualization, a mild laxative may be administered the evening before the procedure.

  • The patient should be fasting on the morning of the examination.

Administration:

  • The usual adult dose is 20 mL of a 52% meglumine iodipamide solution.

  • The contrast medium should be warmed to body temperature before administration.

  • A slow intravenous injection over a period of 10 minutes is recommended to minimize the risk of adverse reactions.

Radiographic Imaging:

  • A preliminary scout film of the abdomen is taken before the injection.

  • Radiographs are typically acquired at 10, 30, 60, 90, and 120 minutes post-injection to monitor the filling of the biliary tree and gallbladder.

IV_Cholangiography_Workflow cluster_prep Patient Preparation cluster_admin Administration cluster_imaging Imaging Diet Low-Residue Diet (Day Before) Laxative Mild Laxative (Evening Before) Fasting Fasting (Morning of Exam) Scout Scout Film Fasting->Scout Warm Warm Adipiodone to Body Temp. Inject Slow IV Injection (10 min) Timepoints Radiographs at 10, 30, 60, 90, 120 min Inject->Timepoints Scout->Warm

Workflow for intravenous cholangiography.

Clinical Efficacy and Safety

Efficacy

The clinical utility of Adipiodone is determined by its ability to provide adequate opacification of the gallbladder and biliary ducts. In a study comparing different doses of a similar contrast agent, ioglycamide, a higher dose resulted in statistically significant better visualization. In patients with a present gallbladder, imaging at 60 and 90 minutes post-injection provided maximum information in 97% of cases. For post-cholecystectomy patients, optimal imaging times were 30 and 60 minutes, yielding maximum information in 95% of cases.

Patient GroupOptimal Imaging TimepointsPercentage of Cases with Maximum Information
Gallbladder Present60 and 90 minutes97%
Post-cholecystectomy30 and 60 minutes95%
Safety and Adverse Effects

Adipiodone is generally well-tolerated, particularly when administered slowly. However, adverse reactions can occur.

Common Adverse Effects:

  • Nausea and vomiting

  • Flushing or a sensation of warmth

  • Urticaria (hives) and itching

  • Headache

Less Common but More Severe Reactions:

  • Hypotension

  • Anaphylactoid reactions

The incidence of side effects with intravenous cholangiographic agents is generally low. In a study with ioglycamide, side effects were noted in 13% of patients and were all reported as mild. A retrospective study on various contrast media found that itching and rashes were the most common symptoms, accounting for 89% of reported adverse drug reactions. The overall incidence of adverse reactions with radio contrast agents in this study ranged from 0.23% to 0.35%.[6] A meta-analysis of nonionic iodinated contrast media reported a pooled incidence of overall acute adverse reactions of 1.03% and severe reactions of 0.0141%.[7]

Adverse Effect CategoryIncidence RateReference
Mild (e.g., nausea, flushing)Not specified for Adipiodone
Allergic-like (e.g., hives, itching)Most common[6]
Severe (e.g., anaphylaxis)Rare[7]

Contraindications:

  • Known hypersensitivity to iodipamide salts or other iodinated contrast media.

  • Severe concomitant renal and hepatic impairment.

  • Hyperthyroidism.

Conclusion

Adipiodone remains a historically significant contrast agent for intravenous cholecystography. Its mechanism of action, centered on active hepatobiliary transport, provides effective visualization of the gallbladder and biliary ducts. While newer imaging modalities have largely superseded its use in routine clinical practice, an understanding of its pharmacokinetics and transport pathways continues to be relevant for researchers in drug development and transport biology. Further studies elucidating the specific interactions of Adipiodone with human hepatic transporters such as OATP1B1 and MRP2 would provide valuable insights into the broader mechanisms of drug disposition and hepatobiliary clearance.

References

An In-depth Technical Guide to the Biological Effects of Tri-iodinated Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-iodinated benzoate derivatives form the chemical basis for the majority of iodinated radiographic contrast agents (IRCAs) utilized in modern medical imaging. These compounds are indispensable for enhancing the visibility of vascular structures and organs in X-ray-based procedures such as computed tomography (CT) and angiography. Their fundamental structure consists of a benzoic acid ring substituted with three iodine atoms, which provides the necessary radiopacity.[1][2] Various modifications to the side chains at the 1, 3, and 5 positions of the benzene ring determine the specific physicochemical properties of each agent, including its osmolality, ionicity, and viscosity. These properties, in turn, significantly influence their biological effects and adverse reaction profiles.[3][4]

While generally considered safe, the administration of tri-iodinated benzoate derivatives is associated with a range of biological effects, from mild physiological responses to severe, life-threatening reactions. The most clinically significant of these include contrast-induced nephropathy (CIN), hypersensitivity reactions, endothelial dysfunction, and thyroid abnormalities.[5][6] Understanding the molecular and cellular mechanisms underlying these effects is paramount for the development of safer contrast agents and for the clinical management of patients undergoing procedures requiring their use.

This technical guide provides a comprehensive overview of the core biological effects of tri-iodinated benzoate derivatives. It presents quantitative data on their cytotoxicity and pharmacokinetics, details key experimental protocols for their evaluation, and visualizes the critical signaling pathways involved in their adverse effects.

Core Biological Effects

The biological effects of tri-iodinated benzoate derivatives are multifaceted and are largely dictated by their physicochemical properties. The primary mechanisms underlying their adverse effects include direct cellular toxicity, hyperosmolality, and the release of free iodine.

Nephrotoxicity

Contrast-induced nephropathy (CIN) is a serious adverse effect characterized by acute kidney injury following the administration of iodinated contrast media.[7] The pathogenesis of CIN is complex and involves both direct and indirect mechanisms.

  • Direct Tubular Toxicity: Tri-iodinated benzoate derivatives are filtered by the glomerulus and concentrated in the renal tubules, exposing the tubular epithelial cells to high concentrations of the agent. This can lead to direct cellular injury, including apoptosis and necrosis.[8] The generation of reactive oxygen species (ROS) is a key event in this process, leading to oxidative stress and the activation of pro-apoptotic signaling pathways.[9][10]

  • Renal Hemodynamic Alterations: The hyperosmolality of many contrast agents can induce changes in renal blood flow, leading to medullary hypoxia. This ischemic environment further exacerbates tubular cell injury.[11]

The MAPK and PI3K/Akt signaling pathways have been identified as critical mediators in the cellular response to contrast media-induced stress, influencing cell survival and apoptosis.[12]

Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can range from mild urticaria to severe anaphylaxis.[13] These reactions are categorized as either immediate (occurring within one hour) or non-immediate (occurring after one hour).

  • Immediate Reactions: These are often IgE-independent and are thought to be caused by the direct activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.[6][14] The osmolality and ionic nature of the contrast agent can play a role in this direct activation.[13]

  • Non-immediate Reactions: These are typically T-cell mediated and manifest as delayed skin reactions.[6]

Endothelial Dysfunction

The vascular endothelium is the first tissue to come into contact with intravenously administered contrast agents. Direct contact can lead to endothelial cell dysfunction, characterized by altered morphology, decreased viability, and changes in the production of vasoactive substances like nitric oxide and endothelin.[5][15] Ionic contrast media have been shown to have a more pronounced cytotoxic effect on endothelial cells compared to non-ionic agents.[5]

Thyroid Dysfunction

Tri-iodinated benzoate derivatives contain a significant amount of iodine, which can be released in the body. This large iodine load can disrupt normal thyroid function, leading to either hyperthyroidism (Jod-Basedow effect) or hypothyroidism (Wolff-Chaikoff effect).[16][17] Patients with pre-existing thyroid disorders are at a higher risk for these complications.[18]

Quantitative Data

The following tables summarize key quantitative data regarding the cytotoxicity and pharmacokinetic properties of various tri-iodinated benzoate derivatives.

Table 1: In Vitro Cytotoxicity of Tri-iodinated Benzoate Derivatives

CompoundCell LineEndpointValueReference
IoxaglateHuman Microvascular Endothelial CellsMorphologic Degeneration (60 min)20-80% of cells[12]
IohexolHuman Microvascular Endothelial CellsMorphologic Degeneration (60 min)No significant effect[12]
IoxitalamateHuman Kidney 2 (HK-2) CellsIncreased Annexin V-positive cells (48h)32.0 ± 3.2% (early apoptotic)[9]
IopromideHuman Embryonic Kidney (HEK) 293 CellsIncreased ROS production (50 mgI/ml)165% increase[9]
IohexolRat Kidney Epithelial (NRK 52-E) CellsCell Death (24h)81%
IodixanolRat Kidney Epithelial (NRK 52-E) CellsCell Death (24h)37%
IomeprolLLC-PK1 Renal Tubular CellsInhibition of MTT conversion (62.5 mmol/L)69% of control
IoversolEndothelial CellsCell Viability Decrease50% at 2.5-50 mgI/ml
IohexolHuman Umbilical Vein Endothelial Cells (HUVECs)ApoptosisIncreased compared to Iodixanol
IodixanolHuman Umbilical Vein Endothelial Cells (HUVECs)ApoptosisLess than Iohexol

Table 2: Pharmacokinetic Parameters of Tri-iodinated Benzoate Derivatives in Humans

CompoundElimination Half-lifeTotal Body ClearanceVolume of DistributionPrimary Excretion RouteReference
Iohexol~2 hours (beta phase), 12.6 hours (gamma phase)~131 mL/min~165 mL/kgRenal (unchanged)
Iopamidol~2 hoursSimilar to IohexolSimilar to IohexolRenal
DiatrizoateSimilar to other agentsSimilar to other agentsSimilar to other agentsRenal

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological effects of tri-iodinated benzoate derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for assessing the effect of tri-iodinated benzoate derivatives on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HK-2 renal tubular epithelial cells or HUVECs) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tri-iodinated benzoate derivative in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium without the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Cytotoxicity Assessment: LDH Release Assay

This protocol measures cell membrane integrity as an indicator of cytotoxicity.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

In Vivo Model of Contrast-Induced Nephropathy (CIN) in Rats

This protocol describes a common method for inducing and evaluating CIN in a rodent model.

Principle: This model aims to mimic the clinical scenario of CIN by administering a tri-iodinated benzoate derivative to rats, often with pre-existing renal impairment to increase susceptibility.[9]

Protocol:

  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). To induce pre-existing renal impairment, some models employ unilateral nephrectomy or administration of a nephrotoxic agent like gentamicin prior to contrast administration. A common approach involves dehydration by withholding water for 24 hours and administering a diuretic like furosemide.

  • Contrast Media Administration: Anesthetize the rats. Administer the tri-iodinated benzoate derivative (e.g., diatrizoate, iopamidol) intravenously via the tail vein. The dose will depend on the specific agent and the experimental design, but typically ranges from 3 to 10 g iodine/kg body weight.

  • Sample Collection: Collect blood samples at baseline (before contrast administration) and at various time points after (e.g., 24, 48, and 72 hours) for measurement of serum creatinine and blood urea nitrogen (BUN). Collect urine for biomarker analysis (e.g., KIM-1, NGAL).

  • Assessment of Renal Function: Measure serum creatinine and BUN levels to assess changes in glomerular filtration rate.

  • Histopathological Evaluation: At the end of the experiment, euthanize the animals and perfuse the kidneys with formalin. Embed the kidneys in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[8] Examine the sections for signs of tubular injury, such as tubular necrosis, loss of brush border, cast formation, and vacuolization.

Assessment of Thyroid Function and Histology

This protocol outlines the methods for evaluating the impact of tri-iodinated benzoate derivatives on the thyroid.

Principle: To assess the effects of the iodine load from contrast media on thyroid hormone synthesis and gland structure.

Protocol:

  • Animal Model and Treatment: Use rats as described in the CIN model. Administer the tri-iodinated benzoate derivative.

  • Hormone Level Measurement: Collect blood samples at baseline and at various time points after contrast administration. Measure serum levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3) using commercially available ELISA kits.

  • Thyroid Gland Histology: At the end of the study, euthanize the animals and carefully dissect the thyroid glands. Fix the glands in 10% neutral buffered formalin.[5] Process the tissue, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E).[10] Examine the sections under a light microscope to assess follicular cell morphology, colloid content, and any signs of inflammation or cellular damage.[5][13]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological effects of tri-iodinated benzoate derivatives.

Signaling Pathway of Contrast-Induced Nephrotoxicity

CIN_Pathway CM Tri-iodinated Benzoate Derivative RenalTubularCell Renal Tubular Epithelial Cell CM->RenalTubularCell Direct Toxicity & Hyperosmolality ROS Reactive Oxygen Species (ROS) Generation RenalTubularCell->ROS MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction MAPK MAPK Pathway (p38, JNK) Activation ROS->MAPK PI3K_Akt PI3K/Akt Pathway Inhibition ROS->PI3K_Akt MitochondrialDysfunction->ROS Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibits CellDeath Cell Death & Tubular Injury Apoptosis->CellDeath

Caption: Signaling cascade in renal tubular cells leading to apoptosis upon exposure to tri-iodinated benzoate derivatives.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start SeedCells Seed Cells (e.g., HK-2, HUVEC) in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Tri-iodinated Benzoate Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Assay Perform Cytotoxicity Assay Incubate2->Assay MTT MTT Assay Assay->MTT Viability LDH LDH Release Assay Assay->LDH Membrane Integrity Measure Measure Absorbance MTT->Measure LDH->Measure Analyze Analyze Data (Calculate % Viability/Cytotoxicity, IC50) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of tri-iodinated benzoate derivatives.

Mast Cell Activation in Hypersensitivity Reactions

MastCell_Activation CM Tri-iodinated Benzoate Derivative MastCell Mast Cell / Basophil CM->MastCell DirectActivation Direct Activation (Non-IgE Mediated) MastCell->DirectActivation Osmolality, Ionicity Degranulation Degranulation DirectActivation->Degranulation MediatorRelease Release of Mediators (Histamine, Tryptase, etc.) Degranulation->MediatorRelease Hypersensitivity Immediate Hypersensitivity Reaction (e.g., Urticaria, Anaphylaxis) MediatorRelease->Hypersensitivity

Caption: A simplified pathway illustrating the direct activation of mast cells by tri-iodinated benzoate derivatives.

Conclusion

Tri-iodinated benzoate derivatives are vital tools in diagnostic imaging, but their use is not without risk. The biological effects, particularly nephrotoxicity, hypersensitivity reactions, endothelial dysfunction, and thyroid disturbances, are significant considerations in their clinical application and in the development of new agents. A thorough understanding of the underlying molecular and cellular mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for mitigating these risks. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals working to advance the safety and efficacy of iodinated contrast media. Future research should focus on developing agents with lower intrinsic toxicity and on identifying reliable biomarkers to predict patient susceptibility to adverse reactions.

References

literature review on Adipiodone in diagnostic imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a pioneering iodinated contrast agent that has historically played a significant role in diagnostic imaging, particularly in the visualization of the biliary system through intravenous cholangiography. As a dimeric, ionic, and water-soluble compound, its physicochemical properties facilitate its excretion by the liver, enabling detailed radiographic examination of the bile ducts and gallbladder. This technical guide provides a comprehensive review of the available scientific literature on Adipiodone, focusing on its pharmacokinetic profile, imaging efficacy, safety data, and the cellular mechanisms governing its transport.

Data Presentation

The quantitative data available for Adipiodone is primarily derived from older literature, and as such, detailed pharmacokinetic and safety studies meeting contemporary standards are limited. The following tables summarize the available quantitative information.

Table 1: Pharmacokinetic and Physicochemical Properties of Adipiodone
ParameterValue / DescriptionSource(s)
Chemical Formula C₂₀H₁₄I₆N₂O₆General Chemical Reference
Molecular Weight 1139.76 g/mol General Chemical Reference
Synonyms Iodipamide, Cholografin[1][2]
Appearance in Bile 10-15 minutes post-injectionGeneral Reference
Gallbladder Filling Begins within 1 hour, maximum at 2-2.5 hoursGeneral Reference
Protein Binding Strongly bound to serum albumin[3]
Excretion Route Primarily hepatic, secreted into bile[4]
Table 2: Quantitative Safety Data for Adipiodone and Related Compounds
ParameterValue / DescriptionCompoundSource(s)
LD50 (intravenous, mice) 2380 ± 290 mg/kgAdipiodone (Iodipamide)[5]
LD50 (intravenous, rats) 4430 ± 310 mg/kgAdipiodone (Iodipamide)[5]
Adverse Reaction Rate Doubled with double-dose vs. single-dose infusionAdipiodone (Cholografin)[1]
Adverse Reaction Frequency 0.65% with slow infusionMeglumine Iotroxate[2]
Pooled Adverse Reaction Frequency 1.9% - 3.4%Meglumine Iotroxate[2]
Table 3: Diagnostic Efficacy of Cholangiography
ParameterValue / DescriptionImaging TechniqueSource(s)
Sensitivity for CBD stones 77% (95% CI, 0.71–0.83)Intraoperative Cholangiography (IOC)[6]
Specificity for CBD stones 98% (95% CI, 0.95–0.99)Intraoperative Cholangiography (IOC)[6]
Pooled Sensitivity for CBD stones 0.87 (95% CI 0.77-0.93)Intraoperative Cholangiography (IOC)[1]
Pooled Specificity for CBD stones 0.99 (95% CI 0.98-0.99)Intraoperative Cholangiography (IOC)[1]
Diagnostic Accuracy of MRCP 97%Magnetic Resonance Cholangiopancreatography[7][8]
Sensitivity of MRCP 91%Magnetic Resonance Cholangiopancreatography[7][8]
Specificity of MRCP 98%Magnetic Resonance Cholangiopancreatography[7][8]

Note: The diagnostic efficacy data pertains to the technique of cholangiography. While Adipiodone was a primary agent for intravenous cholangiography, these studies do not always specify the contrast medium used. These values serve as a benchmark for the performance of the imaging procedure.

Experimental Protocols

Detailed experimental protocols for Adipiodone are scarce in modern literature. The following represents a generalized protocol for intravenous cholangiography based on historical practices and information from related procedures.

Protocol 1: Intravenous Cholangiography with Adipiodone (Cholografin)

This protocol is based on a study comparing different dosage regimens to optimize visualization and minimize adverse reactions.[1]

  • Patient Preparation:

    • Fasting for at least 4 hours prior to the procedure.

    • Assessment of renal and hepatic function. A history of allergy to iodinated contrast media is a contraindication.

  • Dosage and Administration:

    • Single-Dose Injection: A standard single dose of Adipiodone solution is injected intravenously over a period of 10 minutes.

    • Double-Dose Infusion: A double dose of Adipiodone solution, diluted, is infused intravenously over 30 minutes.

    • Dilute Single-Dose Infusion: A single dose of Adipiodone solution, diluted, is infused intravenously over 30 minutes.

  • Imaging:

    • Radiographs of the right upper quadrant are obtained at timed intervals, typically starting 15-20 minutes after the start of the injection/infusion.

    • Serial images are acquired to visualize the opacification of the common bile duct, hepatic ducts, and subsequent filling of the gallbladder.

    • Delayed images may be taken up to 4 hours post-injection if initial visualization is suboptimal.

Protocol 2: Investigation of Hepatocyte Uptake

This is a generalized protocol for studying the uptake of anionic compounds like Adipiodone in hepatocytes, based on methodologies described for other substrates.[3][9]

  • Cell Culture:

    • Primary human or rat hepatocytes are cultured in appropriate media.

    • Cells are allowed to form a monolayer.

  • Uptake Assay:

    • The cell monolayer is washed with pre-warmed buffer.

    • A solution containing Adipiodone at a known concentration is added to the cells and incubated for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • To differentiate between active transport and passive diffusion, the assay can be performed at 4°C or in the presence of known inhibitors of organic anion transporters.

  • Analysis:

    • At each time point, the uptake is stopped by aspirating the Adipiodone solution and washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular concentration of Adipiodone is quantified using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Uptake rates are calculated and can be used to determine kinetic parameters such as Km and Vmax.

Mandatory Visualization

Cellular Transport Pathway of Adipiodone

The hepatic uptake and biliary excretion of Adipiodone are critical for its function as a cholangiographic agent. Evidence suggests that its uptake into hepatocytes is an active process mediated by Organic Anion Transporting Polypeptides (OATPs).[10] Following intracellular transport, Adipiodone is actively secreted into the bile canaliculi, a process likely mediated by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), a known transporter of organic anions.[11][12][13][14][15]

Adipiodone_Transport cluster_0 Sinusoidal Blood cluster_1 Hepatocyte cluster_2 Bile Canaliculus Adipiodone_Blood Adipiodone OATP OATP Adipiodone_Blood->OATP Adipiodone_Intracellular Adipiodone MRP2 MRP2 Adipiodone_Intracellular->MRP2 Adipiodone_Bile Adipiodone OATP->Adipiodone_Intracellular Uptake MRP2->Adipiodone_Bile Efflux

Caption: Proposed cellular transport pathway of Adipiodone in hepatocytes.

Experimental Workflow for Intravenous Cholangiography

The following diagram illustrates the logical flow of a typical intravenous cholangiography procedure using Adipiodone.

Cholangiography_Workflow start Patient Preparation (Fasting, Assessment) admin Intravenous Administration of Adipiodone start->admin imaging Serial Radiographic Imaging (15 min - 4 hr post-injection) admin->imaging adverse_event Monitor for Adverse Reactions admin->adverse_event visualization Visualization of Biliary Tree (Ducts and Gallbladder) imaging->visualization diagnosis Diagnosis of Biliary Pathology visualization->diagnosis end Procedure Complete diagnosis->end adverse_event->end

Caption: Generalized experimental workflow for intravenous cholangiography.

Conclusion

Adipiodone remains a historically important contrast agent for diagnostic imaging of the biliary system. While detailed quantitative data according to modern standards is not extensively available, the existing literature provides a foundational understanding of its properties and clinical application. The proposed cellular transport mechanism via OATP and MRP2 transporters offers a basis for further molecular and pharmacokinetic investigations. The provided protocols, though generalized, outline the fundamental steps for its use in imaging and in vitro studies. For contemporary clinical practice, newer contrast agents and imaging modalities such as MRCP are now more commonly employed due to their improved safety profiles and diagnostic accuracy. However, a review of Adipiodone offers valuable insights into the evolution of contrast media and the principles of hepatobiliary imaging.

References

Adipiodone as a Radio-Opaque Medium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adipiodone, also known as Iodipamide, is a pioneering radio-opaque contrast medium, historically pivotal in the visualization of the biliary system through cholecystography and intravenous cholangiography.[1] This technical guide provides an in-depth analysis of Adipiodone, focusing on its core physicochemical properties, mechanism of action as a contrast agent, and detailed experimental protocols for its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of contrast agents and hepatobiliary physiology.

Physicochemical Properties

Adipiodone is a tri-iodinated benzoate derivative, characterized as an ionic, dimeric contrast agent.[2] Its high iodine content is fundamental to its radio-opacity. The key physicochemical properties of Adipiodone are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₄I₆N₂O₆[3][4]
Molar Mass 1139.76 g/mol [3][4]
Appearance White crystalline solid/powder[3]
Solubility Slightly soluble in ethanol, practically insoluble in water, chloroform, and ether. Dissolves in sodium hydroxide and dimethylformamide solutions.[3]
Melting Point 306-308°C (decomposes)[3]
IUPAC Name 3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid[5]

Mechanism of Action as a Radio-Opaque Medium

The diagnostic utility of Adipiodone lies in its efficient uptake by hepatocytes and subsequent excretion into the biliary tract. Following intravenous administration, Adipiodone binds to albumin in the bloodstream and is transported to the liver. Within the liver, it is actively secreted into the bile, a process that concentrates the iodine-rich compound within the gallbladder and biliary ducts.[5][6] This concentration of iodine attenuates X-rays, rendering the biliary system opaque on radiographic imaging and allowing for the visualization of its structure and the detection of abnormalities such as gallstones.[6]

Biliary Excretion Pathway

The hepatic uptake and biliary excretion of Adipiodone are mediated by specific transporter proteins located on the sinusoidal and canalicular membranes of hepatocytes. While the precise transporters for Adipiodone have not been definitively elucidated in all species, based on its chemical structure as an organic anion, its transport is likely facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family for uptake from the blood into hepatocytes, and by the Multidrug Resistance-Associated Protein 2 (MRP2) for excretion from the hepatocyte into the bile.

Biliary_Excretion_of_Adipiodone Adipiodone Hepatic Transport Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Adipiodone_Blood Adipiodone OATP OATP Transporter Adipiodone_Blood->OATP Uptake Adipiodone_Intracellular Intracellular Adipiodone OATP->Adipiodone_Intracellular MRP2 MRP2 Transporter Adipiodone_Intracellular->MRP2 Secretion Adipiodone_Bile Adipiodone in Bile MRP2->Adipiodone_Bile

Figure 1: Proposed pathway for the hepatic uptake and biliary excretion of Adipiodone.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of Adipiodone.

In Vivo Intravenous Cholangiography in a Canine Model

This protocol is adapted from studies on pharmaco-cholangiography in dogs.[7]

Objective: To visualize the biliary ducts of a canine subject following intravenous administration of Adipiodone.

Materials:

  • Adipiodone (as meglumine salt, e.g., Cholografin)

  • Sterile saline solution

  • Anesthetic agent (e.g., pentobarbital)

  • Intravenous catheter

  • X-ray imaging system

  • Cholecystectomized dogs (20-36 kg) with cannulated common bile ducts (optional, for bile collection)

Procedure:

  • Anesthetize the dog and place an intravenous catheter in a suitable vein (e.g., cephalic vein).

  • Administer Adipiodone at a dose of 0.6 ml/kg body weight via a 30-minute intravenous infusion.[7]

  • Position the animal for abdominal radiography.

  • Acquire a series of X-ray images at predetermined time points post-injection. Visualization of the biliary ducts typically begins within 10-15 minutes, with optimal visualization around 25 minutes post-administration.[5]

  • If applicable, collect bile samples through the cannula to quantify Adipiodone concentration.

  • Monitor the animal for any adverse reactions throughout the procedure.

IV_Cholangiography_Workflow Start Start Anesthetize Anesthetize Canine Subject Start->Anesthetize Catheter Place IV Catheter Anesthetize->Catheter Administer Administer Adipiodone (0.6 ml/kg over 30 min) Catheter->Administer Position Position for Radiography Administer->Position Image Acquire X-ray Images (t = 10, 15, 25, 30 min) Position->Image Collect_Bile Collect Bile Samples (optional) Image->Collect_Bile Monitor Monitor for Adverse Reactions Collect_Bile->Monitor End End Monitor->End

Figure 2: Workflow for intravenous cholangiography in a canine model.

In Vitro Hepatic Uptake Assay

This protocol is a generalized procedure for assessing the uptake of a compound into hepatocytes, which can be specifically applied to Adipiodone.

Objective: To determine the rate of Adipiodone uptake into cultured hepatocytes.

Materials:

  • Cryopreserved or freshly isolated hepatocytes (human or animal)

  • Hepatocyte culture medium

  • Adipiodone solution (radiolabeled or non-labeled)

  • Incubator (37°C, 5% CO₂)

  • Multi-well plates

  • Scintillation counter or LC-MS/MS system for quantification

Procedure:

  • Plate hepatocytes in multi-well plates and culture until a confluent monolayer is formed.

  • Prepare Adipiodone working solutions in culture medium at various concentrations.

  • Remove the culture medium from the cells and wash with pre-warmed buffer.

  • Add the Adipiodone working solution to the cells and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • To terminate uptake, rapidly remove the Adipiodone solution and wash the cells with ice-cold buffer.

  • Lyse the cells to release the intracellular contents.

  • Quantify the amount of Adipiodone in the cell lysate using either scintillation counting (for radiolabeled compound) or LC-MS/MS.

  • Determine the protein concentration in each well to normalize the uptake data.

  • Calculate the uptake rate (e.g., in pmol/mg protein/min).

Hepatic_Uptake_Assay_Workflow Start Start Plate_Cells Plate and Culture Hepatocytes Start->Plate_Cells Prepare_Solutions Prepare Adipiodone Working Solutions Plate_Cells->Prepare_Solutions Incubate Incubate Cells with Adipiodone Prepare_Solutions->Incubate Terminate_Uptake Terminate Uptake and Wash Cells Incubate->Terminate_Uptake Lyse_Cells Lyse Cells Terminate_Uptake->Lyse_Cells Quantify Quantify Intracellular Adipiodone Lyse_Cells->Quantify Normalize Normalize to Protein Content Quantify->Normalize Calculate_Rate Calculate Uptake Rate Normalize->Calculate_Rate End End Calculate_Rate->End

Figure 3: Workflow for an in vitro hepatic uptake assay of Adipiodone.

Quantitative Data

Toxicology Data

While a specific LD50 for intravenous Adipiodone was not found in the reviewed literature, the following table provides LD50 values for another intravenous contrast agent, iodixanol, in various species for comparative purposes.

SpeciesSexRoute of AdministrationLD50 (g Iodine/kg)Reference
Mouse MaleIntravenous17.9[8]
Mouse FemaleIntravenous16.2[8]
Rat MaleIntravenous18.8[8]
Rat FemaleIntravenous22.0[8]
Monkey Male/FemaleIntravenous>10.0[8]
Pharmacokinetic Parameters

The pharmacokinetics of Adipiodone are characterized by rapid hepatic uptake and biliary excretion. Approximately 90% of the administered dose is eliminated in the feces via the biliary route, with the remaining 10% excreted by the kidneys.[6]

Conclusion

Adipiodone remains a significant compound in the history and science of medical imaging. Its mechanism of action, centered on hepatobiliary excretion, provides a clear example of targeted contrast enhancement. The experimental protocols and data presented in this guide offer a framework for the continued study of Adipiodone and the development of new radio-opaque media. Further research to definitively identify the specific transporters involved in its hepatic transport and to establish a precise toxicological profile would be of significant value to the scientific community.

References

Biliary Excretion Pathway of Adipiodone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biliary excretion pathway of Adipiodone (also known as Iodipamide), a diagnostic radiocontrast agent. The document elucidates the current understanding of the molecular mechanisms governing its transport from the sinusoidal blood into hepatocytes and subsequent elimination into the bile. Key aspects covered include the roles of hepatic uptake and efflux transporters, quantitative kinetic data, and detailed experimental protocols for studying its biliary excretion. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and hepatobiliary transport studies.

Introduction

Adipiodone, chemically known as 3,3'-(adipoyldiimino)bis(2,4,6-triiodobenzoic acid), is a high-molecular-weight, iodinated contrast agent historically used for cholecystography and intravenous cholangiography. Its primary route of elimination is through biliary excretion, a complex process involving vectorial transport across the hepatocyte. Understanding this pathway is crucial for predicting its pharmacokinetics, potential drug-drug interactions, and hepatobiliary toxicity. This guide synthesizes the available scientific literature to provide an in-depth analysis of the biliary excretion of Adipiodone.

The Biliary Excretion Pathway of Adipiodone

The biliary excretion of Adipiodone is a carrier-mediated active transport process that can be conceptually divided into three main steps:

  • Sinusoidal Uptake: Adipiodone is taken up from the portal blood into the hepatocytes across the basolateral (sinusoidal) membrane.

  • Intracellular Translocation: The compound traverses the hepatocyte cytoplasm.

  • Canalicular Efflux: Adipiodone is actively secreted from the hepatocyte into the bile canaliculi across the apical (canalicular) membrane.

Sinusoidal Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)

The sinusoidal uptake of many anionic drugs, including other contrast agents like gadoxetate, is predominantly mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3[1][2][3][4][5]. These transporters are expressed on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous and exogenous compounds from the blood[1][2][3][4][5].

While direct experimental evidence specifically identifying Adipiodone as a substrate for OATP1B1 or OATP1B3 is limited in the current literature, its chemical structure as a large, organic anion strongly suggests its interaction with these transporters. The uptake of other hepatobiliary contrast agents has been shown to be OATP-mediated, providing a strong rationale for proposing a similar mechanism for Adipiodone[1][2][3][4][5].

Canalicular Efflux: The Role of Multidrug Resistance-Associated Protein 2 (MRP2)

The canalicular export of large anionic drugs and their conjugates from the hepatocyte into the bile is primarily driven by the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2)[6]. MRP2 is located on the apical membrane of hepatocytes and plays a crucial role in the biliary elimination of a wide variety of compounds, including bilirubin glucuronides and many pharmaceuticals[6].

The biliary excretion of Adipiodone is a saturable process, as evidenced by the determination of a transport maximum (Tm), which is a hallmark of carrier-mediated transport[7]. Given that Adipiodone is a substrate for biliary excretion and its chemical nature as an organic anion, MRP2 is the most probable candidate for its canalicular efflux. Studies on other contrast agents, such as gadoxetate, have also implicated MRP2 in their biliary secretion[6].

Quantitative Data on Adipiodone Biliary Excretion

Quantitative analysis of Adipiodone's biliary excretion provides valuable insights into its transport kinetics. The available data, primarily from canine studies, are summarized in the table below.

ParameterSpeciesValueReference
Biliary Transport Maximum (Tm)Dog15.2 - 16.2 mgI/min[7]
Maximum Biliary OutputDog~16 µmol/min[7]
Maximum Bile Iodine ConcentrationDog18-20 mgI/mL[7]
Choleretic EffectDog0.025 mL of bile/µmol excreted[7]

Experimental Protocols for Studying Biliary Excretion

Investigating the biliary excretion of compounds like Adipiodone involves a combination of in vivo and in vitro methodologies. Below are detailed protocols for key experiments.

In Vivo Bile Duct Cannulation in Rodents

This in vivo model allows for the direct collection of bile and the quantification of the biliary excretion of a test compound.

Protocol:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently locate the common bile duct.

    • Carefully cannulate the bile duct with polyethylene tubing (e.g., PE-10).

    • Secure the cannula in place with surgical silk.

  • Compound Administration: Administer Adipiodone intravenously via the tail vein at the desired dose.

  • Bile Collection: Collect bile in pre-weighed tubes at timed intervals (e.g., every 15 minutes for 2 hours).

  • Sample Analysis:

    • Determine the volume of bile collected at each interval.

    • Analyze the concentration of Adipiodone in the bile samples using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Calculate the biliary excretion rate and the cumulative amount of Adipiodone excreted in the bile over time.

Sandwich-Cultured Hepatocytes (SCHs) Assay

SCHs represent a robust in vitro model that maintains hepatocyte polarity and functional bile canaliculi, allowing for the study of vectorial transport.

Protocol:

  • Cell Culture:

    • Plate primary hepatocytes (human or rat) on collagen-coated plates.

    • After cell attachment, overlay with a second layer of collagen to form a "sandwich" culture.

    • Maintain the cultures for 48-72 hours to allow for the formation of functional bile canaliculi.

  • Incubation with Test Compound:

    • Wash the SCHs with pre-warmed buffer.

    • Incubate the cells with a solution containing Adipiodone at various concentrations and for different time points.

  • Separation of Cellular and Biliary Compartments:

    • To measure total accumulation (cellular + biliary), lyse the cells directly after incubation.

    • To differentiate between cellular and biliary compartments, incubate the cells in a calcium-free buffer to disrupt the tight junctions sealing the bile canaliculi, allowing the contents to be collected separately from the cell lysate.

  • Sample Analysis: Quantify the concentration of Adipiodone in the cell lysate and the collected biliary fraction using LC-MS/MS.

  • Data Analysis: Calculate the biliary excretion index (BEI), which represents the percentage of the compound that is excreted into the bile canaliculi.

Vesicular Transport Assay for MRP2

This in vitro assay utilizes membrane vesicles enriched with a specific transporter (e.g., MRP2) to directly measure the transport of a substrate.

Protocol:

  • Vesicle Preparation: Use commercially available inside-out membrane vesicles prepared from cells overexpressing human or rat MRP2.

  • Transport Reaction:

    • Pre-incubate the membrane vesicles with a reaction buffer.

    • Initiate the transport reaction by adding a mixture containing radiolabeled or fluorescently tagged Adipiodone (or a suitable probe substrate in a competition assay) and either ATP (to energize the transporter) or AMP (as a negative control).

    • Incubate the reaction mixture at 37°C for a short period (e.g., 1-5 minutes).

  • Termination of Transport: Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction medium.

  • Quantification: Measure the amount of substrate trapped inside the vesicles using scintillation counting or fluorescence detection.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the amount of substrate transported in the presence of AMP from that transported in the presence of ATP. Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying substrate concentrations.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in Adipiodone's biliary excretion and the experimental workflows to study them are provided below using Graphviz.

Biliary_Excretion_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Adipiodone_blood Adipiodone OATP OATP1B1/1B3 Adipiodone_blood->OATP Uptake Adipiodone_cell Adipiodone OATP->Adipiodone_cell MRP2 MRP2 Adipiodone_cell->MRP2 Efflux Adipiodone_bile Adipiodone MRP2->Adipiodone_bile

Caption: Proposed biliary excretion pathway of Adipiodone.

SCH_Workflow cluster_analysis Sample Collection & Analysis cluster_fractions Fractions start Start: Isolate Hepatocytes culture Plate and overlay with collagen (Sandwich Culture) start->culture incubate Incubate with Adipiodone culture->incubate total_accum Lyse cells (Total Accumulation) incubate->total_accum differentiate Ca2+-free buffer incubation (Separate Biliary/Cellular) incubate->differentiate lcms LC-MS/MS Analysis total_accum->lcms cell_lysate Cell Lysate differentiate->cell_lysate bile_fraction Biliary Fraction differentiate->bile_fraction cell_lysate->lcms bile_fraction->lcms end End: Calculate BEI lcms->end

Caption: Experimental workflow for Sandwich-Cultured Hepatocytes assay.

Vesicular_Transport_Workflow cluster_reaction Transport Reaction start Start: Prepare MRP2 Vesicles pre_incubate Pre-incubate vesicles with buffer start->pre_incubate add_atp Add Adipiodone + ATP pre_incubate->add_atp add_amp Add Adipiodone + AMP (Control) pre_incubate->add_amp incubate Incubate at 37°C add_atp->incubate add_amp->incubate stop_filter Stop reaction & filter incubate->stop_filter quantify Quantify substrate in vesicles stop_filter->quantify end End: Calculate ATP-dependent transport quantify->end

References

Methodological & Application

Application Notes and Protocols: Intravenous Adipiodone for Cholangiography

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for historical and research purposes only. Adipiodone (also known as Iodipamide) is a contrast agent for intravenous cholangiography that is now largely considered obsolete. Its use has been superseded by safer and more effective imaging modalities such as Magnetic Resonance Cholangiopancreatography (MRCP) and Endoscopic Retrograde Cholangiopancreatography (ERCP) due to a high incidence of adverse reactions. These protocols should not be used for clinical applications.

Introduction

Adipiodone is an organic iodine compound that was historically used as a contrast agent for intravenous cholangiography. Following intravenous administration, it is selectively taken up by the liver and excreted into the bile, allowing for radiographic visualization of the biliary ducts. At its peak, it was marketed under trade names such as Biligrafin and Cholografin. The primary application was to assess the anatomy and patency of the biliary system, particularly in post-cholecystectomy patients. However, its use was associated with a significant rate of adverse effects, some of which could be severe.

Quantitative Data Summary

The following tables summarize key quantitative data related to the historical administration of Adipiodone for intravenous cholangiography.

Table 1: Typical Dosage and Administration

ParameterValueNotes
Adult Dose 20 mL of a 52% solution (Adipiodone Meglumine)Standard dose for an average adult.
Infusion Rate Slow infusion over 10 minutesRapid injection was associated with a higher incidence of adverse reactions.
Imaging Time First image taken 10-15 minutes post-injectionOptimal visualization of the bile ducts typically occurred between 15 and 60 minutes.

Table 2: Reported Adverse Reaction Rates

Reaction TypeIncidence RateSeverity
Mild Reactions ~10-20%Nausea, vomiting, urticaria
Serious Reactions ~1-5%Hypotension, bronchospasm, anaphylaxis
Fatal Reactions RareAnaphylactic shock

Experimental Protocols

The following outlines a typical historical protocol for intravenous cholangiography using Adipiodone.

3.1. Patient Preparation

  • Informed Consent: The patient must be informed of the potential risks and benefits of the procedure and provide written informed consent.

  • Fasting: The patient should fast for at least 4 hours prior to the procedure to ensure an empty stomach and reduce the risk of aspiration in case of vomiting.

  • Hydration: Adequate hydration is important.

  • Premedication: In some historical protocols, premedication with corticosteroids or antihistamines was attempted to reduce the incidence of adverse reactions, though the efficacy was debated.

3.2. Adipiodone Administration

  • Dosage Preparation: A standard adult dose of 20 mL of Adipiodone meglumine (52% solution) is drawn into a syringe.

  • Test Dose: A small test dose (e.g., 1 mL) may be administered intravenously, and the patient observed for several minutes for any immediate adverse reactions. The utility of a test dose has been a subject of historical debate.

  • Slow Infusion: The full dose of Adipiodone is administered via slow intravenous infusion over a period of 10 minutes. The patient should be closely monitored throughout the infusion.

3.3. Radiographic Imaging

  • Timing: Radiographs of the right upper quadrant are obtained at various time points post-injection.

  • Initial Images: The first images are typically taken 10-15 minutes after the completion of the infusion.

  • Serial Images: Subsequent images are taken at 15-minute intervals for up to 1-2 hours, or until the biliary ducts are adequately visualized.

  • Delayed Images: If the ducts are not visualized, delayed images at 4 or 24 hours may be attempted.

3.4. Post-Procedure Monitoring

  • Observation: The patient should be monitored for at least 30-60 minutes post-procedure for any signs of delayed adverse reactions.

  • Hydration: Encourage oral fluid intake to aid in the renal clearance of the contrast agent.

Visualization

The following diagrams illustrate the historical workflow and a conceptual representation of potential adverse reaction pathways associated with intravenous Adipiodone administration.

G cluster_prep Patient Preparation cluster_admin Adipiodone Administration cluster_imaging Radiographic Imaging cluster_post Post-Procedure p1 Informed Consent p2 Fasting (4h) p1->p2 p3 Hydration p2->p3 p4 Premedication (Optional) p3->p4 a1 Prepare 20mL Adipiodone p4->a1 a2 IV Test Dose (1mL) a1->a2 a3 Slow IV Infusion (10 min) a2->a3 i1 Initial Image (10-15 min) a3->i1 i2 Serial Images (15-60 min) i1->i2 i3 Delayed Images (if needed) i2->i3 m1 Monitor for Adverse Reactions i3->m1 m2 Encourage Hydration m1->m2

Caption: Historical workflow for intravenous cholangiography with Adipiodone.

G cluster_pathway Conceptual Adverse Reaction Pathways start IV Adipiodone Administration p1 Direct Histamine Release start->p1 p2 Anaphylactoid Reaction start->p2 p3 IgE-Mediated Anaphylaxis start->p3 r1 Urticaria p1->r1 r2 Hypotension p2->r2 r3 Bronchospasm p3->r3

Caption: Potential pathways for adverse reactions to Adipiodone.

Application Notes and Protocols for Preparing Adipiodone Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a water-soluble radiographic contrast medium used for cholecystography and intravenous cholangiography.[1] Its proper formulation is critical for ensuring safety, efficacy, and reproducibility in in vivo studies. This document provides detailed application notes and protocols for the preparation of Adipiodone solutions intended for animal research.

Physicochemical Properties of Adipiodone

A thorough understanding of the physicochemical properties of Adipiodone is essential for developing appropriate formulations.

PropertyValueReference
Molecular Formula C₂₀H₁₄I₆N₂O₆[1]
Molecular Weight 1139.8 g/mol [1]
Appearance Solid
Solubility Water-soluble[1]

Recommended Solvents and Excipients for In Vivo Formulations

The selection of appropriate solvents and excipients is crucial for achieving the desired concentration, stability, and biocompatibility of the Adipiodone solution. The use of excipients is vital for solubilizing and delivering small molecules in drug discovery.[2] While generally well-tolerated, some excipients can affect common clinical pathology endpoints, which could confound the interpretation of compound-mediated effects.[2]

Solvent/ExcipientRoleConsiderations
Dimethyl Sulfoxide (DMSO) Solubilizing agentOften used to create a stock solution.[3]
Polyethylene Glycol 300 (PEG300) Co-solventHelps in dissolving the compound.[3]
Tween-80 SurfactantImproves solubility and stability.[3]
Saline (0.9% NaCl) VehicleA common sterile, pH-balanced, and osmotically balanced diluent.[4]
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline Solubilizing agentCan be used to create a suspended solution.[3]
Corn Oil VehicleAn alternative vehicle for certain administration routes.[3]

Experimental Protocols for Adipiodone Solution Preparation

Below are detailed protocols for preparing Adipiodone solutions for in vivo administration. It is recommended to prepare working solutions freshly on the day of use to ensure stability and reliable experimental results.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

This protocol yields a clear solution with a solubility of ≥ 2.08 mg/mL.[3]

Materials:

  • Adipiodone

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile vials

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Heating block (optional)

Procedure:

  • Prepare a stock solution of Adipiodone in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of Adipiodone in 1 mL of DMSO.

  • Add the co-solvents sequentially. For a final 1 mL working solution, follow these steps: a. To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL Adipiodone stock solution in DMSO. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again. c. Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.

  • Final Concentration: This will result in a 2.08 mg/mL Adipiodone solution. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

This protocol results in a suspended solution with a solubility of 2.08 mg/mL.[3] Ultrasonic treatment is necessary for this formulation.

Materials:

  • Adipiodone

  • DMSO

  • 20% SBE-β-CD in Saline

  • Sterile vials

  • Pipettes

  • Vortex mixer

  • Ultrasonicator

Procedure:

  • Prepare a stock solution of Adipiodone in DMSO (e.g., 20.8 mg/mL).

  • Combine the stock solution with the SBE-β-CD solution. For a final 1 mL working solution: a. Add 100 µL of the 20.8 mg/mL Adipiodone stock solution to 900 µL of 20% SBE-β-CD in Saline. b. Mix thoroughly and sonicate until a uniform suspension is achieved.

  • Final Concentration: This will yield a 2.08 mg/mL Adipiodone suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]

This protocol provides a clear solution with a solubility of ≥ 2.08 mg/mL.[3]

Materials:

  • Adipiodone

  • DMSO

  • Corn oil

  • Sterile vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Adipiodone in DMSO (e.g., 20.8 mg/mL).

  • Mix the stock solution with corn oil. For a final 1 mL working solution: a. Add 100 µL of the 20.8 mg/mL Adipiodone stock solution to 900 µL of corn oil. b. Mix thoroughly until a clear solution is formed.

  • Final Concentration: This results in a ≥ 2.08 mg/mL Adipiodone solution in 10% DMSO and 90% Corn Oil.[3]

Experimental Workflow

G cluster_prep Solution Preparation cluster_admin In Vivo Administration start Weigh Adipiodone prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock choose_protocol Select Formulation Protocol prep_stock->choose_protocol protocol1 Protocol 1: Clear Solution (PEG300, Tween-80, Saline) choose_protocol->protocol1 Clear Injectable protocol2 Protocol 2: Suspended Solution (SBE-β-CD) choose_protocol->protocol2 Suspension (Oral/IP) protocol3 Protocol 3: Clear Solution (Corn Oil) choose_protocol->protocol3 Oily Vehicle mix Mix & Dissolve/Suspend (Vortex, Sonicate, Heat if needed) protocol1->mix protocol2->mix protocol3->mix qc Quality Control (Visual Inspection for clarity/precipitation) mix->qc administer Administer to Animal Model (Specify route: IV, IP, Oral) qc->administer observe Post-administration Monitoring (Adverse effects, clinical signs) administer->observe

Fig. 1: Experimental workflow for preparing and administering Adipiodone solutions.

Mechanism of Action and Signaling Pathway

Adipiodone primarily functions as a radiographic contrast agent and is rapidly secreted by the liver into the bile, allowing for visualization of the biliary ducts.[1] While the provided search results do not detail a specific signaling pathway directly modulated by Adipiodone in the context of a therapeutic agent, it's important to note that the term "Adiponectin" refers to a key hormone involved in glucose regulation and fatty acid oxidation. Adiponectin activates multiple signaling pathways that mediate its anti-diabetic, anti-atherogenic, and anti-inflammatory functions.[5] It is crucial not to confuse Adipiodone with Adiponectin.

For illustrative purposes, a generalized signaling pathway that could be investigated for compounds affecting metabolic processes is presented below.

G cluster_cell Target Cell receptor Receptor adaptor Adaptor Protein receptor->adaptor Signal kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocation response Cellular Response nucleus->response Gene Expression ligand External Ligand (e.g., Drug) ligand->receptor Binding

Fig. 2: A generic signaling pathway for drug-receptor interaction.

Safety and Toxicology Considerations

When preparing and administering Adipiodone solutions for in vivo studies, several safety precautions must be taken:

  • Sterility: All solutions for injection must be sterile.[4] This can be achieved by filtering the final solution through a 0.2 µm filter into a sterile container.[4]

  • pH and Osmolality: Whenever possible, the pH of the final formulation should be adjusted to be close to physiological pH (around 7.4), and the solution should be osmotically balanced.[4][6]

  • Intrathecal Administration: Adipiodone is not indicated for intrathecal use. Inadvertent intrathecal administration can lead to serious adverse reactions, including death, convulsions, and cerebral hemorrhage.[1]

  • Toxicity of Excipients: While the excipients listed are commonly used, their potential for toxicity should be considered, especially in long-term studies.[2]

  • Adverse Effects: Monitor animals for any adverse reactions following administration.

Conclusion

The successful preparation of Adipiodone solutions for in vivo studies hinges on the careful selection of solvents and excipients, adherence to detailed protocols, and a strong understanding of the compound's physicochemical properties. By following the guidelines and protocols outlined in this document, researchers can prepare stable and effective Adipiodone formulations, contributing to the generation of reliable and reproducible preclinical data.

References

Application Notes and Protocols for Adipiodone Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for research purposes only. Adipiodone (Iodipamide) is a radiographic contrast agent, and all animal experiments must be conducted in strict adherence to institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

Adipiodone, also known as Iodipamide, is a radiopaque contrast agent that has been historically used for cholecystography and intravenous cholangiography.[1][2][3][4][5] Its high iodine content allows for the visualization of the biliary system through X-ray-based imaging techniques. These application notes provide a comprehensive overview of the available dosage information for Adipiodone in common animal models and present detailed protocols to guide researchers in their experimental design.

Quantitative Data Summary

The following tables consolidate the quantitative data available from preclinical studies on Adipiodone.

Table 1: Intravenous (IV) Lethal Dose (LD50) of Adipiodone

Animal ModelLD50FormulationReference(s)
Mice3224 ± 156 mg/kg52% Iodipamide meglumine solution[6][7]
Rats4430 ± 310 mg/kgIodipamide (free acid)[8]

Table 2: Intravenous (IV) Cholangiography Dosage of Adipiodone in Dogs

DosageAnimal WeightInfusion TimePurposeReference(s)
0.6 mL/kg20-36 kg30 minutesIntravenous cholangiography[2][3][4]
Up to 1.8 mL/kgNot specified30 minutesTo improve visualization if initial results are suboptimal[9]

Note on Oral Administration: There is a notable absence of specific dosage, bioavailability, or toxicity data for the oral administration of Adipiodone in animal models within the reviewed literature. It is generally recognized that oral ionic iodine-based contrast agents can be challenging to administer due to their bitter taste and may induce gastrointestinal side effects, such as diarrhea, due to their high osmotic pressure.[4]

Experimental Protocols

Intravenous Cholangiography in a Canine Model

This protocol is synthesized from established methodologies for performing intravenous cholangiography in dogs.[2][3][4]

Objective: To opacify and visualize the biliary tract in a canine model using intravenously administered Adipiodone for diagnostic or research purposes.

Materials:

  • Adipiodone (Iodipamide) sterile solution (e.g., 52% meglumine salt)

  • Sterile isotonic saline for dilution (if necessary)

  • Intravenous catheter (appropriate gauge for the animal)

  • Syringe pump or infusion set

  • Standard anesthetic and pre-anesthetic agents

  • Radiographic or computed tomography (CT) imaging equipment

  • Physiological monitoring equipment (ECG, pulse oximeter, blood pressure monitor)

Procedure:

  • Animal Preparation:

    • The animal should be fasted for 12 hours prior to the procedure to ensure an empty stomach, which aids in clear visualization of the abdominal organs.[10]

    • Administer pre-anesthetic medication according to your institution's approved protocol to reduce anxiety and provide preemptive analgesia.

    • Induce general anesthesia and maintain it for the duration of the procedure.

    • Aseptically place an intravenous catheter in a peripheral vein (e.g., cephalic or saphenous vein).

  • Adipiodone Administration:

    • Accurately weigh the animal to determine the correct dose of Adipiodone. The recommended starting dose is 0.6 mL/kg.

    • The Adipiodone solution should be administered as a slow intravenous infusion over a period of 30 minutes using an infusion pump for precise delivery.[2][3][4]

  • Imaging Protocol:

    • Commence imaging of the cranial abdomen at the beginning of the infusion.

    • Acquire a series of images at predetermined intervals (e.g., 15, 30, 60, and 120 minutes) to monitor the excretion of the contrast agent into the biliary ducts and the subsequent filling of the gallbladder.

  • Post-Procedure Monitoring:

    • Upon completion of the imaging series, discontinue the anesthetic and allow the animal to recover in a monitored environment.

    • Closely observe the animal for any potential adverse reactions, which may include but are not limited to, nausea, vomiting, diarrhea, restlessness, or signs of an allergic reaction such as hives or respiratory distress.[11][12][13][14]

    • Provide appropriate supportive care as required.

    • Thoroughly document all procedural details and post-procedural observations in the animal's health record.[7]

Hypothetical Protocol for Oral Administration of Adipiodone in a Rodent Model

Disclaimer: This protocol is hypothetical due to the lack of specific data for the oral administration of Adipiodone. It is based on established general principles of oral gavage in rodents.[1][2][5][6] Investigators should proceed with extreme caution and conduct preliminary dose-finding studies to establish safety and efficacy.

Objective: To explore the potential of orally administered Adipiodone for contrast-enhanced imaging of the gastrointestinal tract in a rodent model.

Materials:

  • Adipiodone (Iodipamide) powder or solution

  • A suitable vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose)

  • Appropriately sized, flexible oral gavage needles

  • Syringes

  • An accurate animal scale

  • X-ray or micro-CT imaging equipment

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to dosing to ensure an empty stomach for optimal imaging.

    • Weigh the animal immediately before administration to ensure accurate dose calculation.

  • Dosage Preparation:

    • Prepare a homogenous solution or suspension of Adipiodone in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume appropriate for the species (generally between 5-10 mL/kg for rats and mice).[1][2]

  • Adipiodone Administration by Oral Gavage:

    • Gently and securely restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the Adipiodone formulation.

    • Withdraw the gavage needle in a smooth, swift motion.

  • Imaging:

    • Acquire images at various time points following administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the transit of the contrast agent and the quality of opacification within the gastrointestinal tract.

  • Post-Procedure Monitoring:

    • Return the animal to its home cage and monitor for any signs of distress or adverse effects, such as changes in activity, posture, or grooming behavior.

    • Be particularly vigilant for signs of gastrointestinal upset, such as diarrhea, which can be a consequence of the osmotic load of oral iodine-based contrast agents.[4]

    • Ensure free access to fresh water and food following the initial recovery and observation period.

    • Maintain detailed records of all observations.

Visualizations

Experimental Workflow

Experimental_Workflow_Canine_Cholangiography cluster_prep Animal Preparation cluster_admin Adipiodone Administration cluster_imaging Imaging cluster_post Post-Procedure Fasting 12-hour Fast Anesthesia Induce & Maintain Anesthesia Fasting->Anesthesia Catheter Place IV Catheter Anesthesia->Catheter Dose_Calc Calculate Dose (0.6 mL/kg) Catheter->Dose_Calc Infusion Slow IV Infusion (30 min) Dose_Calc->Infusion Imaging_Series Acquire Images at Timed Intervals Infusion->Imaging_Series Recovery Anesthesia Recovery Imaging_Series->Recovery Monitoring Monitor for Adverse Reactions Recovery->Monitoring Documentation Document Observations Monitoring->Documentation

Workflow for Canine Intravenous Cholangiography.
Hypothetical Cellular Interaction Pathway

Note: The specific molecular and signaling pathways affected by Adipiodone are not well-defined in the scientific literature. The diagram below presents a generalized and hypothetical model for the cellular interaction of a contrast agent like Adipiodone. This is intended for illustrative purposes and requires empirical validation.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adipiodone Adipiodone Receptor Membrane Transporter/ Receptor Adipiodone->Receptor Binding Uptake Cellular Uptake Receptor->Uptake Transport Signaling_Cascade Potential Downstream Signaling Cascades (e.g., cellular stress response) Uptake->Signaling_Cascade Triggers Cellular_Effect Cellular Effect (e.g., altered ion transport, changes in cell viability at high conc.) Signaling_Cascade->Cellular_Effect Leads to

Hypothetical Cellular Interaction of Adipiodone.

This speculative pathway posits that Adipiodone may interact with cell surface transporters or receptors, facilitating its entry into the cell.[15][16] An accumulation of a foreign substance at high concentrations could potentially induce cellular stress responses or other signaling cascades, which may be a contributing factor to the toxic effects observed at high doses.[17] It is important to note that as a contrast agent, the primary function of Adipiodone is its radiopacity, and significant modulation of cellular signaling pathways is not its intended therapeutic action. Further investigation is necessary to elucidate the specific molecular interactions of Adipiodone.

References

Application Notes and Protocols for Adipiodone in Biliary Duct Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a radiopaque contrast agent historically used for intravenous cholangiography and cholecystography.[1] Its diagnostic utility lies in its selective uptake by the liver and subsequent excretion into the biliary system, enabling radiographic visualization of the hepatic and common bile ducts.[2][3] This document provides detailed application notes and protocols for the use of Adipiodone in preclinical research settings for the visualization of these structures.

Mechanism of Action

Adipiodone is an iodine-containing contrast medium. Following intravenous administration, it is transported to the liver and actively secreted into the bile.[2] The high concentration of iodine in the Adipiodone molecule renders it radiopaque, meaning it absorbs X-rays. As the Adipiodone-laden bile flows through the hepatic and common bile ducts, these structures become visible on radiographic images.[2] The opacity of the ducts is proportional to the concentration of the contrast agent present.[2]

Mechanism_of_Action cluster_blood Bloodstream cluster_liver Liver (Hepatocytes) cluster_biliary Biliary System Adipiodone_blood Adipiodone (Intravenous Injection) Adipiodone_liver Hepatic Uptake Adipiodone_blood->Adipiodone_liver Transport Bile_Secretion Secretion into Bile Adipiodone_liver->Bile_Secretion Active Transport Bile_Ducts Hepatic & Common Bile Ducts Bile_Secretion->Bile_Ducts Flow with Bile Imaging X-ray Imaging (Visualization) Bile_Ducts->Imaging

Caption: Mechanism of Adipiodone action for biliary duct visualization.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of Adipiodone for biliary visualization.

ParameterValueSpeciesSource
Pharmacokinetics
Biliary Excretion~90% of the administered dose is eliminated in the feces.Not Specified[4]
Renal ExcretionApproximately 10% of the intravenously administered dose is excreted through the kidneys.Not Specified[4]
Toxicity
LD50 (Intravenous)2380 +/- 290 mg free acid/kgMouse[5]
LD50 (Intravenous)4430 +/- 310 mg free acid/kgRat[5]
Imaging Timeline
Appearance in Bile10 to 15 minutes post-injection.Human[3]
Visualization of Biliary DuctsWithin approximately 25 minutes after administration.Human[3]
Gallbladder Filling BeginsWithin an hour after injection.Human[3]
Maximum Gallbladder Filling2 to 2.5 hours post-injection.Human[3]

Experimental Protocols

Preparation of Adipiodone Solution for Injection

Materials:

  • Adipiodone (Iodipamide) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Water bath

Protocol:

  • Stock Solution Preparation (if starting from powder):

    • Due to its limited water solubility, a stock solution of Adipiodone can be prepared in DMSO. For example, a 20.8 mg/mL stock solution can be made.[6]

    • Weigh the appropriate amount of Adipiodone powder and dissolve it in the required volume of DMSO.

    • Use ultrasonic agitation if necessary to achieve a clear solution.[6]

  • Working Solution Preparation:

    • For intravenous administration, the Adipiodone stock solution must be further diluted in a suitable vehicle. A common method involves a co-solvent system.[6]

    • Example for a 1 mL working solution: To 100 µL of a 20.8 mg/mL Adipiodone in DMSO stock solution, add 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[6]

    • The final concentration of this example working solution would be approximately 2.08 mg/mL. The exact concentration should be optimized based on the specific experimental needs.

  • Handling of Pre-made Solutions:

    • If using a commercially available solution (e.g., Cholografin Meglumine), warm the vial to body temperature before administration.[3]

    • If crystallization has occurred in the solution, it may be clarified by placing the vial in hot water and gently shaking until the solids redissolve. If cloudiness persists, the preparation should be discarded.[3]

Protocol for Intravenous Cholangiography in a Canine Model

Animal Model:

  • Healthy adult dogs (e.g., Beagles) are a suitable model.[2][7]

Materials:

  • Prepared Adipiodone solution

  • Catheters for intravenous access

  • Anesthesia (as per institutional guidelines)

  • X-ray or CT imaging equipment

Protocol:

  • Animal Preparation:

    • Fast the animals for at least 12 hours prior to the procedure to ensure an empty gallbladder and reduce gastrointestinal contents that may obscure the biliary ducts.

    • Anesthetize the animal according to your institution's approved protocol.

    • Place an intravenous catheter, typically in the cephalic vein, for administration of the contrast agent.

  • Adipiodone Administration:

    • A dosage of 0.6 mL/kg of a 52% Iodipamide solution has been used in dogs.[7][8]

    • Administer the Adipiodone solution via slow intravenous infusion over a period of 10 to 30 minutes.[7][9] A slower infusion rate may reduce the risk of adverse effects.

  • Imaging:

    • Conventional Radiography: Acquire ventrodorsal and lateral abdominal radiographs at baseline (pre-contrast) and then at serial time points post-injection (e.g., 15, 30, 60, and 120 minutes).

    • Computed Tomography (CT) Cholangiography:

      • Perform a pre-contrast scan of the abdomen.

      • Following Adipiodone administration, acquire serial scans. Optimal enhancement may be achieved around 65 minutes post-injection.[2]

      • Suggested CT parameters (to be optimized for the specific scanner): 120 kVp, 200 mAs, slice thickness of 1-3 mm.[5]

      • Reconstruct images using a soft tissue algorithm. Maximum intensity projection (MIP) and 3D reconstructions can be valuable for visualizing the biliary tree.[2]

  • Image Analysis and Visualization Scoring:

    • Qualitatively assess the opacification of the intrahepatic ducts, extrahepatic ducts (including the common bile duct), and the gallbladder.

    • A subjective visualization score can be applied, for example:

      • 0 = No visualization

      • 1 = Poor visualization

      • 2 = Fair visualization

      • 3 = Good visualization

      • 4 = Excellent visualization

    • Quantitative analysis can include measuring the Hounsfield Units (HU) in the bile ducts on CT images at different time points.[5]

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) IV_Admin Intravenous Administration Animal_Prep->IV_Admin Solution_Prep Adipiodone Solution Preparation Solution_Prep->IV_Admin Pre_Contrast Pre-Contrast Imaging IV_Admin->Pre_Contrast Baseline Post_Contrast Post-Contrast Imaging (Serial Time Points) Pre_Contrast->Post_Contrast Qualitative Qualitative Assessment (Visualization Score) Post_Contrast->Qualitative Quantitative Quantitative Assessment (e.g., Hounsfield Units) Post_Contrast->Quantitative

Caption: Experimental workflow for Adipiodone-based cholangiography.

Safety and Contraindications

  • Contraindications: Adipiodone is contraindicated in patients with a known hypersensitivity to iodine or any component of the formulation. It should also be used with caution in individuals with severe hepatic or renal impairment, as this can affect the excretion and visualization quality.[1]

  • Adverse Effects: Potential adverse reactions can include nausea, vomiting, and hypersensitivity reactions. Inadvertent intrathecal administration can lead to severe adverse events, including death.[3]

  • Drug Interactions: The potential for drug interactions should be considered, particularly with other agents that are actively transported by the liver.

Conclusion

Adipiodone remains a valuable tool for the visualization of the hepatic and common bile ducts in a research setting. The protocols and data presented here provide a framework for its effective and safe use. Researchers should adapt these guidelines to their specific experimental models and imaging equipment, ensuring adherence to all institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols for Dynamic Contrast-Enhanced Imaging with Adipiodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a tri-iodinated benzoate derivative that serves as an ionic dimeric contrast agent for diagnostic imaging.[1][2] Historically, it has been utilized in X-ray imaging, particularly for cholangiography, due to its excretion pathway through the biliary system.[3] Dynamic contrast-enhanced (DCE) imaging is a technique that involves acquiring a series of images before, during, and after the administration of a contrast agent to assess tissue vascularity and perfusion. While modern DCE studies predominantly use gadolinium-based agents for MRI or other iodinated agents for computed tomography (CT), this document outlines a detailed experimental protocol for conducting DCE imaging using Adipiodone, adapted from general principles of DCE-CT.

The primary mechanism of action for iodinated contrast agents like Adipiodone is the attenuation of X-rays. The iodine atoms within the molecule have a high atomic number, which effectively absorbs X-rays, leading to increased radiodensity of the tissues where the agent is distributed. This property allows for the visualization and quantification of its distribution over time.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data that could be obtained from a preclinical DCE-CT study using Adipiodone in a tumor model.

Table 1: Adipiodone Formulation and Administration

ParameterValueUnit
Adipiodone Concentration20.8mg/mL
VehicleDMSO, PEG300, Tween-80, Saline-
Recommended Dosage100mg/kg
Administration RouteIntravenous (IV) bolus-
Injection Rate1-2mL/min

Table 2: Preclinical DCE-CT Imaging Parameters

ParameterSpecification
Imaging ModalityComputed Tomography (CT)
Animal ModelMurine tumor model
AnesthesiaIsoflurane (1-2%)
Pre-contrast ScanYes
Post-contrast ScansEvery 15 seconds for 2 minutes, then every 30 seconds for 5 minutes, and at 10 and 15 minutes post-injection
CT Energy80
CT Current100
Slice Thickness1

Table 3: Quantitative Perfusion Parameters (Hypothetical Data)

Tissue of InterestTime to Peak (TTP) (seconds)Peak Enhancement (HU)Wash-in Rate (HU/s)Wash-out Rate (HU/s)Area Under the Curve (AUC)
Tumor Core45801.8-0.525000
Tumor Rim301204.0-1.240000
Healthy Muscle60500.8-0.215000
Major Vessel1530020.0-10.060000

Experimental Protocols

I. Preparation of Adipiodone Formulation

This protocol describes the preparation of a clear solution of Adipiodone suitable for intravenous administration in preclinical models.[2]

Materials:

  • Adipiodone (Iodipamide) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of Adipiodone in DMSO at a concentration of 20.8 mg/mL. Gentle heating or sonication may be required to fully dissolve the powder.

  • For a 1 mL working solution, take 100 µL of the Adipiodone DMSO stock solution.

  • Add 400 µL of PEG300 to the stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.

  • The final concentration of the working solution will be ≥ 2.08 mg/mL. It is recommended to prepare this solution fresh on the day of the experiment.[2]

II. Preclinical Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) Protocol

This protocol outlines the procedure for performing a DCE-CT study in a murine tumor model.

Animal Preparation:

  • Anesthetize the animal using isoflurane (1-2% in oxygen).

  • Place a catheter in the tail vein for the administration of the Adipiodone solution.

  • Position the animal on the CT scanner bed and ensure it is securely immobilized.

  • Monitor the animal's vital signs, including respiration and body temperature, throughout the procedure.

Imaging Protocol:

  • Pre-contrast Scan: Acquire a baseline CT scan of the region of interest (e.g., the tumor and surrounding tissue) before the injection of Adipiodone.

  • Contrast Administration: Administer a bolus injection of the prepared Adipiodone solution via the tail vein catheter at a controlled rate (e.g., 1-2 mL/min). The dosage should be calculated based on the animal's body weight.

  • Dynamic Scanning: Immediately upon starting the injection, begin a series of rapid CT acquisitions. The temporal resolution should be high initially to capture the first pass of the contrast agent, followed by less frequent scans to monitor the wash-out phase. A typical scanning sequence would be:

    • Every 15 seconds for the first 2 minutes.

    • Every 30 seconds for the next 5 minutes.

    • Additional scans at 10 and 15 minutes post-injection.

  • Post-procedure: After the final scan, recover the animal from anesthesia and monitor until it is fully ambulatory.

III. Data Analysis

The acquired series of CT images can be analyzed to extract quantitative perfusion parameters.

Procedure:

  • Image Registration: If necessary, perform image registration to correct for any motion artifacts between the dynamic scans.

  • Region of Interest (ROI) Selection: Draw ROIs on the pre-contrast image over the tissues of interest (e.g., tumor core, tumor rim, healthy tissue, and a major artery to serve as an arterial input function).

  • Time-Attenuation Curve (TAC) Generation: For each ROI, measure the mean Hounsfield Unit (HU) value in each image of the dynamic series. Plot the mean HU value against time to generate a time-attenuation curve.

  • Pharmacokinetic Modeling: Apply pharmacokinetic models to the TACs to derive quantitative parameters such as:

    • Time to Peak (TTP): The time it takes for the contrast enhancement to reach its maximum.

    • Peak Enhancement: The maximum increase in HU from baseline.

    • Wash-in and Wash-out Rates: The rates of signal increase and decrease.

    • Area Under the Curve (AUC): The total contrast enhancement over a period of time.

Visualizations

G cluster_prep Adipiodone Formulation cluster_animal Animal Preparation cluster_imaging DCE-CT Imaging cluster_analysis Data Analysis prep1 Dissolve Adipiodone in DMSO (Stock Solution) prep2 Add PEG300 prep1->prep2 prep3 Add Tween-80 prep2->prep3 prep4 Add Saline (Working Solution) prep3->prep4 img2 Inject Adipiodone via Catheter prep4->img2 Administer animal1 Anesthetize Animal animal2 Place Tail Vein Catheter animal1->animal2 animal3 Position in CT Scanner animal2->animal3 img1 Acquire Pre-contrast Scan animal3->img1 Ready for Imaging img1->img2 img3 Acquire Dynamic Post-contrast Scans img2->img3 analysis1 Image Registration img3->analysis1 Image Series analysis2 Define Regions of Interest (ROIs) analysis1->analysis2 analysis3 Generate Time-Attenuation Curves (TACs) analysis2->analysis3 analysis4 Pharmacokinetic Modeling analysis3->analysis4 analysis5 Extract Quantitative Parameters analysis4->analysis5

Caption: Experimental workflow for preclinical DCE-CT with Adipiodone.

G cluster_input Inputs cluster_processing Processing Steps cluster_output Outputs input1 Dynamic CT Image Series proc1 Measure Mean HU in ROIs for Each Time Point input1->proc1 input2 Defined Regions of Interest (ROIs) input2->proc1 proc2 Plot Mean HU vs. Time to Generate TACs proc1->proc2 proc3 Apply Pharmacokinetic Model proc2->proc3 output1 Time to Peak (TTP) proc3->output1 output2 Peak Enhancement proc3->output2 output3 Wash-in/Wash-out Rates proc3->output3 output4 Area Under the Curve (AUC) proc3->output4

Caption: Logical workflow for quantitative analysis of DCE-CT data.

References

Safety and Handling of Adipiodone in a Laboratory Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a water-soluble, organoiodine compound primarily used as a radiographic contrast medium for cholecystography and intravenous cholangiography.[1] Its application in research and drug development necessitates a thorough understanding of its safety profile and the implementation of appropriate handling procedures to minimize risk to laboratory personnel. This document provides detailed application notes and protocols for the safe handling of Adipiodone in a laboratory environment.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of Adipiodone is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₂₀H₁₄I₆N₂O₆[1]
Molecular Weight 1139.8 g/mol [1]
Appearance White to off-white solid/crystals[2]
Solubility In water: 4.036 x 10⁻⁴ mg/L at 20°C. Soluble in DMSO.[1][2]
Storage Protect from light; store at 20-25°C (68-77°F).[2] Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]

Hazard Identification and Safety Precautions

Adipiodone is classified as a chemical irritant.[1] Exposure can cause skin and serious eye irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling Adipiodone to prevent skin and eye contact.

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn.
Eye Protection Safety glasses with side shields or goggles are required.
Lab Coat A standard laboratory coat must be worn.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.
Engineering Controls
ControlSpecification
Ventilation Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), a chemical fume hood should be used.
Safety Equipment An eyewash station and safety shower must be readily accessible.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of Adipiodone and ensure a safe laboratory environment.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Protect from light.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, contact environmental health and safety personnel.

Experimental Protocols

The following are generalized protocols for the preparation and use of Adipiodone in a research setting. These should be adapted based on specific experimental needs.

Preparation of Adipiodone Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Adipiodone in DMSO.

Materials:

  • Adipiodone powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the mass of Adipiodone required to make the desired volume and concentration of the stock solution (Molar Mass = 1139.76 g/mol ).

  • Weigh the calculated amount of Adipiodone powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the solution until the Adipiodone is completely dissolved. Gentle heating or sonication may be required to aid dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

In Vitro Cell Culture Assay (General Protocol)

This protocol provides a general workflow for testing the effects of Adipiodone on a cell line of interest.

Materials:

  • Adipiodone stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Adipiodone from the stock solution in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of Adipiodone. Include a vehicle control (medium with the same concentration of DMSO as the highest Adipiodone concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control.

Quantitative Toxicity Data

The following table summarizes available acute toxicity data for Adipiodone. It is important to note that toxicity can vary depending on the animal model and route of administration.

Route of AdministrationAnimal ModelLD₅₀ (Lethal Dose, 50%)Reference
IntravenousMouseThe LD50 of adipiodone was evaluated in interaction with immunomodulators.[3]

Visualizations

General Experimental Workflow for In Vitro Compound Testing

The following diagram illustrates a typical workflow for evaluating the biological activity of a chemical compound, such as Adipiodone, in an in vitro setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Adipiodone Stock Solution C Treat Cells with Serial Dilutions A->C B Culture and Seed Cells of Interest B->C D Incubate for Defined Period C->D E Perform Cell Viability Assay D->E F Data Acquisition (Plate Reader) E->F G Calculate IC₅₀ and Analyze Results F->G

In Vitro Compound Testing Workflow
Hypothetical Cellular Response to an External Agent

As Adipiodone's primary mechanism of action is as a contrast agent, a specific signaling pathway is not well-defined. The diagram below represents a generalized signaling cascade that could be initiated by an external chemical agent, leading to a cellular response. This serves as a conceptual model for how a compound might interact with a cell.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Adipiodone (External Agent) Receptor Membrane Receptor Ligand->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase Activation) Receptor->Signal_Transduction Effector Effector Proteins Signal_Transduction->Effector Response Cellular Response (e.g., Gene Expression, Apoptosis) Effector->Response

Generalized Cell Signaling Pathway

Disclaimer

The information provided in this document is intended for guidance in a research laboratory setting and is based on currently available information. It is not a substitute for a comprehensive risk assessment that should be conducted for any specific laboratory procedure. All laboratory personnel should be thoroughly trained in chemical safety and handling procedures.

References

Application Notes and Protocols for Gallbladder Visualization Using Adipiodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a radiopaque contrast agent historically used for intravenous cholecystography and cholangiography. Its utility lies in its selective uptake by hepatocytes and subsequent excretion into the biliary system, enabling clear visualization of the gallbladder and biliary ducts. These application notes provide a comprehensive overview and detailed protocols for the use of Adipiodone in a research setting for the anatomical and functional assessment of the gallbladder.

Adipiodone is an organoiodine compound.[1] Following intravenous administration, it is transported to the liver and rapidly secreted into the bile.[1][2] This allows for the visualization of the hepatic and common bile ducts, typically within 10 to 25 minutes after injection.[1][2] The gallbladder begins to be visualized within an hour, with maximum opacification occurring at approximately 2 to 2.5 hours post-administration.[1][2] The primary route of elimination is through the feces, with about 10% of the dose excreted via the kidneys.[1][2]

Data Presentation

Table 1: Pharmacokinetic and Imaging Timeline for Adipiodone
ParameterTime Post-InjectionSpeciesNotes
Appearance in Bile10 - 15 minutesHumanAllows for initial visualization of hepatic and common bile ducts.[1][2]
Biliary Duct Visualization~25 minutesHumanOptimal for assessing ductal anatomy.[2]
Initial Gallbladder FillingWithin 1 hourHumanGallbladder begins to opacify.[1][2]
Maximum Gallbladder Filling2 - 2.5 hoursHumanPeak time for assessing gallbladder anatomy.[1][2]
Common Bile Duct VisualizationWithin 60 minutesDog (at 20 mg/kg)Using the related compound sodium iopanoate.[3]
Gallbladder VisualizationWithin 90 minutesDog (at 20 mg/kg)Using the related compound sodium iopanoate.[3]

Experimental Protocols

In Vivo Gallbladder Visualization in a Rodent Model

This protocol is a representative example for conducting cholecystography in a rat model. Adjustments may be necessary based on the specific research question and available imaging equipment.

Materials:

  • Adipiodone (Iodipamide meglumine) solution

  • Anesthetic agent (e.g., isoflurane)

  • Catheter for intravenous injection (e.g., tail vein catheter)

  • Small animal imaging system (e.g., micro-CT or digital radiography)

  • Physiological monitoring equipment (respiration, temperature)

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the experiment to ensure gallbladder distention. Water can be provided ad libitum.

    • Anesthetize the animal using a suitable anesthetic agent. Maintain anesthesia throughout the imaging procedure.

    • Place a catheter in the tail vein for the administration of Adipiodone.

    • Position the animal on the imaging stage, ensuring the gallbladder is within the field of view.

  • Adipiodone Administration:

    • Warm the Adipiodone solution to body temperature.

    • Slowly administer Adipiodone intravenously over a period of 5-10 minutes. A typical dose for small animals is extrapolated from human doses and may range from 0.3 to 0.6 mL/kg body weight.[4] Dose optimization studies are recommended.

  • Imaging:

    • Acquire a baseline image before the injection of Adipiodone.

    • Begin dynamic imaging immediately after administration or acquire static images at predefined time points.

    • Imaging Schedule:

      • 0-30 minutes: Acquire images every 5-10 minutes to visualize the filling of the hepatic and common bile ducts.

      • 30-120 minutes: Acquire images every 15-20 minutes to monitor gallbladder filling.

      • >120 minutes: Acquire images to assess maximal gallbladder opacification and potentially gallbladder emptying if a cholecystagogue is administered.

  • Data Analysis:

    • Analyze the images to assess the anatomy of the gallbladder and biliary ducts.

    • Quantitative analysis can be performed by measuring the contrast density (e.g., in Hounsfield Units for CT) in the gallbladder over time.

Signaling Pathways and Workflows

Adipiodone Transport and Biliary Excretion

The following diagram illustrates the general pathway of Adipiodone from the bloodstream to the bile. While the specific transporters for Adipiodone have not been definitively identified, it is likely transported by organic anion-transporting polypeptides (OATPs) into hepatocytes and by multidrug resistance-associated proteins (MRPs) into the bile, similar to other organic anions.

Adipiodone_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Adipiodone_Blood Adipiodone OATP OATP (likely) Adipiodone_Blood->OATP Uptake Adipiodone_Hepatocyte Adipiodone MRP2 MRP2 (likely) Adipiodone_Hepatocyte->MRP2 Excretion OATP->Adipiodone_Hepatocyte Adipiodone_Bile Adipiodone MRP2->Adipiodone_Bile

Hepatic transport pathway of Adipiodone.
Experimental Workflow for Gallbladder Visualization

The following diagram outlines the key steps in a typical preclinical experiment for gallbladder visualization using Adipiodone.

Experimental_Workflow A Animal Preparation (Fasting, Anesthesia) B Baseline Imaging A->B C Adipiodone Administration (Intravenous) B->C D Dynamic/Static Imaging C->D E Image Analysis (Anatomical & Functional) D->E

Preclinical imaging workflow.

References

Application Notes and Protocols: Combining Adipiodone with Other Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a water-soluble, ionic, dimeric, tri-iodinated benzoic acid derivative that has historically been used as a radiographic contrast agent.[1][2][3] Its primary application is in intravenous cholangiography and cholecystography, where it provides opacification of the biliary ducts and gallbladder for X-ray-based imaging.[4][5][6] Adipiodone is actively taken up by hepatocytes and excreted into the biliary system, allowing for detailed visualization of this anatomical region.[2][6]

While Adipiodone was developed for conventional radiography and fluoroscopy, the principles of multimodal imaging offer the potential to combine its properties with other advanced imaging techniques. This document provides an overview of Adipiodone's established use and explores its theoretical and potential applications in combination with other imaging modalities such as Computed Tomography (CT), Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Ultrasound.

Data Presentation

Table 1: Physicochemical Properties of Adipiodone
PropertyValueReference
Chemical Formula C₂₀H₁₄I₆N₂O₆[3]
Molar Mass 1139.76 g/mol [3]
Iodine Content Approximately 66.8% by weightCalculated
Solubility Water-soluble[4]
Class Ionic, high-osmolar contrast medium[7]
Primary Route of Elimination Biliary[2][6]
Table 2: Quantitative Parameters for Adipiodone in Preclinical Imaging (Theoretical)
ParameterModalitySpeciesDosageImaging Time PointExpected Outcome
Biliary Duct Opacification X-ray/CTCanine100-300 mg I/kg15-60 min post-injectionIncreased Hounsfield Units (HU) in the biliary tree
T1 Relaxation Time MRIRodent50-200 mg I/kg10-40 min post-injectionShortening of T1 relaxation time in the liver and bile ducts
T2 Relaxation Time MRIRodent50-200 mg I/kg10-40 min post-injectionShortening of T2 relaxation time in the liver and bile ducts
Radiotracer Uptake SPECT/PETRodentTracer doseVariableVisualization of hepatobiliary excretion pathway
Acoustic Signal Attenuation UltrasoundPhantomVariableN/APotential for increased echogenicity or signal attenuation

Experimental Protocols

Protocol 1: Standard Intravenous Cholangiography with Adipiodone in a Preclinical Canine Model (Established)

Objective: To visualize the biliary anatomy and assess bile duct patency.

Materials:

  • Adipiodone (Iodipamide meglumine) sterile solution

  • Anesthetized canine model

  • Fluoroscopy or digital radiography unit

  • Intravenous catheter and infusion pump

Methodology:

  • Anesthetize the canine subject following approved institutional animal care and use committee (IACUC) protocols.

  • Place an intravenous catheter in a suitable vein (e.g., cephalic vein).

  • Administer Adipiodone at a dose of 100-300 mg of iodine per kg of body weight. The injection should be given slowly over 5-10 minutes.

  • Acquire radiographic or fluoroscopic images of the abdomen, focusing on the liver and biliary region, at 10, 20, 30, and 60 minutes post-injection.

  • Monitor the animal for any adverse reactions during and after the procedure.

Combined Imaging Modalities: Theoretical Applications and Protocols

The following protocols are theoretical and based on the known properties of iodinated contrast agents. No direct studies combining Adipiodone with MRI, PET, or ultrasound have been identified in the current literature. These protocols are intended to serve as a starting point for researchers interested in exploring such multimodal applications.

Protocol 2: Combined CT Cholangiography and MRI of the Liver with Adipiodone (Theoretical)

Objective: To correlate high-resolution anatomical information from CT with the functional and soft-tissue contrast of MRI for comprehensive hepatobiliary assessment.

Rationale: The high iodine content of Adipiodone provides excellent contrast for CT imaging of the biliary tree. Iodinated contrast agents have also been shown to affect MRI signal by shortening T1 and T2 relaxation times, which could provide complementary information on liver perfusion and biliary concentration.[8]

Methodology:

  • Follow steps 1-3 from Protocol 1 for the administration of Adipiodone.

  • CT Imaging:

    • Immediately following Adipiodone administration, perform a helical CT scan of the abdomen.

    • Acquire images in the arterial, portal venous, and delayed phases to assess hepatic vascularity and biliary enhancement.

    • Reconstruct images with thin slices for high-resolution 3D visualization of the biliary ducts.

  • MRI Imaging:

    • Following the CT scan, transfer the animal to an MRI scanner.

    • Acquire T1-weighted (e.g., VIBE or LAVA) and T2-weighted (e.g., HASTE or FSE) sequences of the liver and biliary region.

    • The presence of Adipiodone in the liver and bile may result in increased signal on T1-weighted images and decreased signal on T2-weighted images.

  • Co-register the CT and MRI datasets for a fused anatomical and functional view.

Protocol 3: Dual-Modality SPECT/CT Imaging using Radiolabeled Adipiodone (Theoretical)

Objective: To non-invasively assess the pharmacokinetics and biodistribution of Adipiodone with high sensitivity (SPECT) and anatomical localization (CT).

Rationale: Adipiodone contains iodine, which can be replaced with a radioactive isotope of iodine, such as ¹²³I or ¹²⁵I, for SPECT imaging.[9] This would allow for quantitative measurement of its uptake and excretion dynamics.

Methodology:

  • Radiolabeling:

    • Synthesize ¹²³I-Adipiodone or ¹²⁵I-Adipiodone using a suitable radioiodination method.

    • Purify the radiolabeled compound and perform quality control to determine radiochemical purity and specific activity.

  • Animal Preparation and Injection:

    • Anesthetize the subject (e.g., rodent) and place an intravenous catheter.

    • Inject a tracer dose of the radiolabeled Adipiodone.

  • SPECT/CT Imaging:

    • Perform dynamic SPECT imaging over the abdominal region for the first 60 minutes post-injection to visualize the hepatic uptake and biliary excretion.

    • Acquire whole-body static SPECT/CT images at later time points (e.g., 2, 4, and 24 hours) to assess overall biodistribution and clearance.

    • The CT component will provide anatomical context to the SPECT signal.

Protocol 4: Exploratory Combination of Adipiodone with Contrast-Enhanced Ultrasound (Theoretical)

Objective: To investigate the potential interaction of Adipiodone with ultrasound contrast agents for enhanced visualization of the biliary system.

Rationale: While Adipiodone itself is not an ultrasound contrast agent, its high concentration in the bile ducts could potentially alter the acoustic properties of the bile. The combination with microbubble-based ultrasound contrast agents could be explored for novel diagnostic approaches, although potential interactions, such as signal attenuation, need to be considered.[10]

Methodology:

  • Baseline Ultrasound:

    • Perform a baseline ultrasound of the liver and biliary ducts in an anesthetized animal model.

  • Adipiodone Administration:

    • Administer Adipiodone as described in Protocol 1.

  • Post-Adipiodone Ultrasound:

    • Acquire ultrasound images at 15, 30, and 60 minutes post-injection to observe any changes in the echogenicity of the bile.

  • Microbubble Administration:

    • Administer a bolus of a commercially available ultrasound contrast agent.

    • Perform contrast-enhanced ultrasound (CEUS) imaging of the liver to assess hepatic perfusion.

    • Observe for any alterations in the behavior or signal intensity of the microbubbles in the presence of Adipiodone in the biliary system.

Visualizations

G cluster_protocol1 Protocol 1: Intravenous Cholangiography Workflow P1_Start Anesthetize Animal P1_IV Place IV Catheter P1_Start->P1_IV P1_Admin Administer Adipiodone P1_IV->P1_Admin P1_Image Acquire Radiographic/Fluoroscopic Images (10, 20, 30, 60 min) P1_Admin->P1_Image P1_Monitor Monitor for Adverse Reactions P1_Image->P1_Monitor P1_End End of Procedure P1_Monitor->P1_End

Protocol 1 Workflow Diagram

G cluster_protocol2 Protocol 2: Combined CT and MRI Workflow (Theoretical) P2_Start Administer Adipiodone P2_CT Perform Abdominal CT (Arterial, Venous, Delayed Phases) P2_Start->P2_CT P2_MRI Perform Liver MRI (T1w and T2w sequences) P2_CT->P2_MRI P2_Coregister Co-register CT and MRI Data P2_MRI->P2_Coregister P2_End Fused Multimodal Image P2_Coregister->P2_End

Protocol 2 Workflow Diagram

G cluster_protocol3 Protocol 3: SPECT/CT with Radiolabeled Adipiodone (Theoretical) P3_Radiolabel Synthesize and Purify Radiolabeled Adipiodone P3_Inject Inject Tracer Dose P3_Radiolabel->P3_Inject P3_Dynamic Dynamic SPECT/CT (0-60 min) P3_Inject->P3_Dynamic P3_Static Static SPECT/CT (2, 4, 24 hours) P3_Dynamic->P3_Static P3_Analysis Pharmacokinetic Analysis P3_Static->P3_Analysis G cluster_pathway Adipiodone Hepatobiliary Excretion Pathway Blood Adipiodone in Systemic Circulation Hepatocyte Hepatocyte Uptake (OATP-mediated) Blood->Hepatocyte Bile Secretion into Bile Canaliculi Hepatocyte->Bile BiliaryTree Accumulation in Biliary Tree and Gallbladder Bile->BiliaryTree Intestine Excretion into Small Intestine BiliaryTree->Intestine

References

Application Notes and Protocols: Adipiodone for Functional Assessment of Biliary Excretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as iodipamide, is a radiopaque contrast agent historically used for intravenous cholangiography and cholecystography.[1] Its utility in diagnostic imaging stems from its efficient uptake by hepatocytes and subsequent excretion into the bile, allowing for visualization of the biliary tract.[1] This characteristic also makes Adipiodone a valuable tool for the functional assessment of biliary excretion pathways. Adipiodone is an organic anion that is actively transported into hepatocytes and subsequently secreted into the bile canaliculi, a process that can be saturated, indicating a transport maximum (Tm).[1] This saturation kinetic profile allows for the quantitative evaluation of the functional capacity of the hepatobiliary transport system. These application notes provide detailed protocols for utilizing Adipiodone in both in vivo and in vitro models to assess biliary excretion function, which is critical in drug development for evaluating potential drug-induced liver injury (DILI) and understanding the pharmacokinetics of novel compounds.

Data Presentation

Table 1: Pharmacokinetic Parameters of Adipiodone (Iodipamide)

ParameterSpeciesValueReference
Biliary Transport Maximum (Tm)Dog15.2 - 16.2 mgI/min[1]
Time to Appearance in BileHuman10 - 15 minutes[1]
Renal ExcretionHuman~10% of intravenous dose[1]

Experimental Protocols

In Vivo Assessment of Biliary Excretion using a Bile Duct Cannulated Rat Model

This protocol describes the use of Adipiodone to measure the biliary excretion rate in rats with cannulated bile ducts. This model allows for the direct collection of bile and quantification of Adipiodone excretion, providing a direct measure of hepatobiliary transport function.

Materials:

  • Adipiodone (Iodipamide)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Polyethylene tubing for cannulation (e.g., PE-10)

  • Surgical instruments

  • Saline solution

  • Bile collection vials

  • Analytical method for Adipiodone quantification (e.g., HPLC-UV, LC-MS/MS)

Protocol:

  • Animal Preparation:

    • Anesthetize the rat using a suitable anesthetic agent.

    • Perform a midline laparotomy to expose the common bile duct.

    • Carefully cannulate the common bile duct with polyethylene tubing, ensuring the cannula is securely ligated in place to prevent leakage.

    • Exteriorize the cannula for bile collection.

    • Allow the animal to stabilize post-surgery.

  • Adipiodone Administration:

    • Administer a single intravenous (IV) bolus dose of Adipiodone via the tail vein. A suggested starting dose is 50 mg/kg.

    • Alternatively, for transport maximum (Tm) studies, a constant intravenous infusion of Adipiodone at varying concentrations can be administered.

  • Bile Collection:

    • Collect bile continuously in pre-weighed collection vials at timed intervals (e.g., every 15 minutes) for a period of at least 2 hours.

    • Record the volume of bile collected at each interval.

  • Sample Analysis:

    • Determine the concentration of Adipiodone in each bile sample using a validated analytical method.

    • Calculate the biliary excretion rate of Adipiodone for each collection interval (in µ g/min/kg ).

  • Data Analysis:

    • Plot the biliary excretion rate of Adipiodone over time.

    • Calculate the cumulative amount of Adipiodone excreted in the bile as a percentage of the administered dose.

    • For Tm studies, plot the biliary excretion rate against the plasma concentration of Adipiodone to determine the saturation point.

In Vitro Assessment of Hepatobiliary Transport using a Sandwich-Cultured Hepatocyte Model

This protocol outlines an in vitro assay using sandwich-cultured hepatocytes (SCHs) to assess the uptake and efflux of Adipiodone, providing insights into the involvement of specific transporters.

Materials:

  • Cryopreserved or fresh primary hepatocytes (human or rat)

  • Collagen-coated culture plates

  • Hepatocyte culture medium

  • Matrigel® or similar extracellular matrix overlay

  • Adipiodone

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Inhibitors of specific transporters (e.g., rifampicin for OATPs, MK-571 for MRPs)

  • Cell lysis buffer

  • Analytical method for Adipiodone quantification (e.g., LC-MS/MS)

Protocol:

  • Hepatocyte Culture:

    • Plate primary hepatocytes on collagen-coated plates and allow them to attach.

    • After attachment, overlay the cells with a layer of Matrigel® to form sandwich-cultured hepatocytes.

    • Culture the SCHs for at least 24-48 hours to allow for the formation of bile canaliculi.

  • Uptake Assay:

    • Wash the SCHs with pre-warmed HBSS.

    • Incubate the cells with a solution of Adipiodone in HBSS for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • To assess the involvement of specific uptake transporters, pre-incubate a separate set of wells with a known inhibitor (e.g., rifampicin) for 15-30 minutes before adding the Adipiodone solution.

    • At the end of each time point, rapidly wash the cells with ice-cold HBSS to stop the uptake process.

    • Lyse the cells and collect the lysate for analysis.

  • Efflux Assay (Biliary Excretion Index):

    • Incubate the SCHs with Adipiodone for a set period (e.g., 30 minutes) to allow for uptake.

    • Wash the cells with fresh, pre-warmed HBSS.

    • Incubate the cells in fresh HBSS for various time points to allow for efflux.

    • To differentiate between canalicular (biliary) and sinusoidal efflux, perform the efflux experiment in the presence and absence of Ca2+/Mg2+ in the buffer (the absence of divalent cations disrupts tight junctions of the bile canaliculi, releasing the contents).

    • Collect the cell lysate and the efflux buffer at each time point.

  • Sample Analysis:

    • Quantify the concentration of Adipiodone in the cell lysates and efflux buffers using a validated analytical method.

  • Data Analysis:

    • Calculate the initial uptake rate of Adipiodone.

    • Compare the uptake in the presence and absence of inhibitors to determine the contribution of specific transporters.

    • Calculate the Biliary Excretion Index (BEI) to quantify the extent of biliary efflux.

Visualizations

Biliary_Excretion_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Adipiodone_blood Adipiodone OATP OATP (e.g., OATP1B1) Adipiodone_blood->OATP Uptake Adipiodone_intra Adipiodone Vesicle Intracellular Vesicles Adipiodone_intra->Vesicle Trafficking MRP2 MRP2 Vesicle->MRP2 Adipiodone_bile Adipiodone OATP->Adipiodone_intra MRP2->Adipiodone_bile Efflux

Caption: Hepatobiliary transport pathway of Adipiodone.

In_Vivo_Workflow start Start animal_prep Anesthetize Rat & Perform Bile Duct Cannulation start->animal_prep stabilize Allow Animal to Stabilize animal_prep->stabilize administer Administer Adipiodone (IV) stabilize->administer collect_bile Collect Bile at Timed Intervals administer->collect_bile quantify Quantify Adipiodone in Bile Samples collect_bile->quantify analyze Calculate Biliary Excretion Rate and Cumulative Excretion quantify->analyze end End analyze->end

Caption: In vivo experimental workflow.

In_Vitro_Workflow start Start culture_hepatocytes Culture Sandwich-Cultured Hepatocytes (SCHs) start->culture_hepatocytes uptake_assay Perform Uptake Assay with Adipiodone (+/- Inhibitors) culture_hepatocytes->uptake_assay efflux_assay Perform Efflux Assay culture_hepatocytes->efflux_assay wash_cells Wash Cells to Stop Uptake uptake_assay->wash_cells lyse_cells_uptake Lyse Cells and Collect Lysate wash_cells->lyse_cells_uptake quantify Quantify Adipiodone in Samples lyse_cells_uptake->quantify collect_samples Collect Cell Lysate and Efflux Buffer efflux_assay->collect_samples collect_samples->quantify analyze Calculate Uptake Rate and Biliary Excretion Index (BEI) quantify->analyze end End analyze->end

Caption: In vitro experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Gallbladder Opacification with Adipiodone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor gallbladder opacification during experiments involving Adipiodone.

Frequently Asked Questions (FAQs)

Q1: What is Adipiodone and how does it enable gallbladder visualization?

Adipiodone, also known as iodipamide, is a radiopaque contrast agent used for intravenous cholangiography and cholecystography. Following intravenous administration, Adipiodone is selectively taken up by the liver from the bloodstream. It is then excreted into the bile, which concentrates in the gallbladder. The high iodine content of Adipiodone makes the bile radiopaque, allowing for visualization of the gallbladder and biliary ducts using X-ray imaging. The contrast medium typically appears in the bile within 10 to 15 minutes after injection, with the biliary ducts being visualized in about 25 minutes in individuals with normal liver function. The gallbladder begins to fill within an hour, reaching maximum opacification after two to two and a half hours.[1]

Q2: What are the primary causes of poor or non-visualization of the gallbladder after Adipiodone administration?

Poor gallbladder opacification is often multifactorial. The primary causes can be categorized as follows:

  • Patient-Related Factors:

    • Impaired Liver Function: Since Adipiodone is actively transported and excreted by hepatocytes, any significant liver dysfunction can impair this process, leading to insufficient contrast concentration in the bile. This is a critical factor to consider.

    • Hyperbilirubinemia: Elevated serum bilirubin levels, particularly unconjugated bilirubin, can competitively inhibit the biliary excretion of Adipiodone, resulting in poor opacification.[2]

    • Fasting State: The patient or experimental animal must be in a fasted state to ensure the gallbladder is not contracted and is able to accumulate bile.

  • Disease-Related Factors:

    • Biliary Tract Obstruction: Any obstruction in the cystic duct or common bile duct will prevent the contrast-laden bile from entering or filling the gallbladder.

    • Acute or Chronic Cholecystitis: Inflammation of the gallbladder can impair its ability to concentrate bile, leading to poor visualization.

  • Technical Factors:

    • Inadequate Dosage or Infusion Rate: An insufficient dose of Adipiodone or an improper infusion rate may not achieve the necessary concentration in the bile for adequate opacification.

    • Timing of Imaging: Imaging must be performed at the optimal time window (typically 2-2.5 hours post-injection) to capture maximum gallbladder filling.[1]

Q3: Are there any contraindications for the use of Adipiodone?

Yes, Adipiodone is contraindicated in individuals with a known hypersensitivity to iodine-containing compounds. It should also be used with caution in subjects with severe renal or hepatic impairment, as this can affect the excretion of the contrast agent and increase the risk of adverse effects.[1]

Troubleshooting Guide for Poor Gallbladder Opacification

This guide provides a systematic approach to identifying and resolving issues related to poor gallbladder opacification with Adipiodone.

Step 1: Verify Experimental Protocol and Subject Preparation

Issue: Incorrect experimental setup can lead to failed opacification.

Troubleshooting Steps:

  • Confirm Fasting Status: Ensure the subject has been properly fasted for at least 8-12 hours prior to Adipiodone administration. This allows for gallbladder relaxation and filling.

  • Review Adipiodone Dosage and Administration:

    • Verify that the correct dose of Adipiodone was administered based on the subject's weight.

    • Confirm that the infusion rate was appropriate. A slow intravenous infusion is generally recommended.

  • Check Timing of Radiographic Imaging: Ensure that imaging was performed at the optimal time point for maximal gallbladder opacification (2-2.5 hours post-injection).[1]

Experimental Workflow for Adipiodone Administration

Experimental Workflow for Adipiodone Administration A Subject Preparation (Fasting for 8-12 hours) B Calculate Adipiodone Dosage (Based on body weight) A->B C Slow Intravenous Administration of Adipiodone B->C D Wait for Hepatic Uptake and Biliary Excretion (1-2 hours) C->D E Perform Radiographic Imaging (2-2.5 hours post-injection) D->E F Analyze Gallbladder Opacification E->F

Caption: A standard workflow for administering Adipiodone to achieve gallbladder opacification.

Step 2: Assess Hepatobiliary Function

Issue: Impaired liver function is a primary cause of poor opacification.

Troubleshooting Steps:

  • Review Baseline Liver Function Tests (LFTs):

    • Serum Bilirubin: Pay close attention to total and unconjugated bilirubin levels. Elevated levels are strongly associated with decreased Adipiodone excretion.[2]

    • Liver Enzymes (ALT, AST): Elevated levels may indicate hepatocellular damage, which can impair the uptake and excretion of Adipiodone.

  • Consider a Preliminary Imaging Study: If significant liver dysfunction is suspected, a preliminary, non-invasive imaging modality like ultrasound may be warranted to assess liver morphology and rule out obvious biliary obstruction.

Quantitative Data Summary: Impact of Liver Function on Adipiodone Efficacy

ParameterNormal RangeImpact on Adipiodone Opacification at Elevated LevelsRecommended Action
Total Bilirubin 0.1-1.2 mg/dLSignificantly reduced biliary excretion and opacification.Consider alternative imaging or dose adjustment.
Unconjugated Bilirubin 0.2-0.8 mg/dLCompetitively inhibits Adipiodone excretion.[2]Proceed with caution; anticipate poor opacification.
ALT (Alanine Aminotransferase) 7-56 U/LMay indicate hepatocellular damage, impairing uptake.Evaluate severity of liver injury.
AST (Aspartate Aminotransferase) 10-40 U/LMay indicate hepatocellular damage, impairing uptake.Evaluate severity of liver injury.
Step 3: Investigate Potential Biliary System Abnormalities

Issue: Anatomical or functional issues within the biliary system can prevent gallbladder filling.

Troubleshooting Steps:

  • Rule out Biliary Obstruction:

    • Review any prior imaging or clinical data that might suggest the presence of gallstones, strictures, or tumors obstructing the biliary tree.

    • If obstruction is suspected, alternative imaging techniques like Magnetic Resonance Cholangiopancreatography (MRCP) may be necessary for confirmation.

  • Assess for Cholecystitis:

    • Consider the possibility of acute or chronic inflammation of the gallbladder, which can affect its ability to concentrate bile.

Logical Troubleshooting Flowchart

Troubleshooting Poor Gallbladder Opacification start Poor Gallbladder Opacification protocol Verify Protocol Compliance? (Fasting, Dosage, Timing) start->protocol liver Assess Liver Function (Bilirubin, LFTs) protocol->liver Yes adjust Adjust Protocol (Optimize dose/timing) protocol->adjust No biliary Investigate Biliary System (Obstruction, Cholecystitis) liver->biliary Normal proceed Proceed with Caution/ Re-evaluate Necessity liver->proceed Abnormal alternative Consider Alternative Imaging Modality biliary->alternative Abnormal success Successful Opacification biliary->success Normal adjust->start

Caption: A logical flowchart to guide the troubleshooting process for poor opacification.

Experimental Protocols

Protocol 1: Standard Intravenous Adipiodone Administration for Gallbladder Opacification

  • Subject Preparation: Ensure the subject is fasted for a minimum of 8 hours.

  • Dosage Calculation: Calculate the appropriate dose of Adipiodone based on the subject's body weight. A typical dose is in the range of 0.3-0.6 mL/kg body weight of a 52% solution.

  • Administration: Administer the calculated dose via slow intravenous infusion over 10-20 minutes.

  • Imaging: Perform radiographic imaging of the gallbladder region at 2 and 2.5 hours post-injection.

Protocol 2: Investigation of Suspected Hepatic Dysfunction

  • Baseline Bloodwork: Collect a blood sample prior to Adipiodone administration to measure serum total and unconjugated bilirubin, ALT, and AST levels.

  • Proceed with Caution: If bilirubin levels are significantly elevated (>2 mg/dL), anticipate poor opacification. Consider the necessity of the procedure or the use of an alternative imaging modality.

  • Delayed Imaging: If proceeding with Adipiodone, consider acquiring additional delayed images at 4 and 6 hours post-injection, as excretion may be slowed.

Signaling Pathway

Hepatic Uptake and Biliary Excretion of Adipiodone

Adipiodone, being an organic anion, is actively transported into hepatocytes from the sinusoidal blood. This process is mediated by specific organic anion-transporting polypeptides (OATPs) located on the basolateral membrane of the hepatocyte. Once inside the hepatocyte, Adipiodone is then transported across the canalicular membrane into the bile canaliculi. This efflux is an active process mediated by multidrug resistance-associated protein 2 (MRP2). The efficient functioning of these transporters is crucial for the biliary excretion of Adipiodone and subsequent gallbladder opacification.

Hepatic Transport of Adipiodone cluster_0 Sinusoidal Blood cluster_1 Hepatocyte cluster_2 Bile Canaliculus Adipiodone_blood Adipiodone OATP OATP Transporter Adipiodone_blood->OATP Uptake Adipiodone_cell Adipiodone OATP->Adipiodone_cell MRP2 MRP2 Transporter Adipiodone_cell->MRP2 Adipiodone_bile Adipiodone MRP2->Adipiodone_bile Excretion

Caption: Simplified diagram of Adipiodone transport into and out of a hepatocyte.

References

Technical Support Center: Optimizing Adipiodone Infusion for Biliary Duct Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Adipiodone (also known as Iodipamide) infusion for biliary duct imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered during imaging procedures.

Frequently Asked Questions (FAQs)

Q1: What is Adipiodone and how is it used for biliary duct imaging?

Adipiodone is an organoiodine compound used as a water-soluble radiographic contrast medium for cholecystography and intravenous cholangiography.[1] Following intravenous administration, Adipiodone is taken up by the liver and secreted into the bile, allowing for the visualization of the hepatic and common bile ducts.[1][2]

Q2: What is the primary mechanism of action for Adipiodone in biliary imaging?

After intravenous infusion, Adipiodone is transported to the liver, where it is secreted into the bile. The iodine in the Adipiodone molecule makes it radiopaque, meaning it absorbs X-rays. This property allows the biliary ducts and gallbladder to be visualized during radiographic imaging, with the degree of opacity being proportional to the concentration of the contrast agent in the bile.[2]

Q3: What are the key differences between a bolus injection and a slow infusion of a contrast agent?

A bolus injection involves a rapid influx of the contrast agent, leading to a high initial concentration that dissipates quickly. This provides a short window for imaging. In contrast, a slow infusion results in a lower initial concentration that is maintained for a longer period, prolonging the duration of enhancement and providing more time for image acquisition.[3]

Q4: Are there more modern alternatives to Adipiodone for biliary imaging?

Yes, while Adipiodone was introduced in the 1950s, newer contrast agents are now more commonly used.[4] For CT cholangiography, agents like meglumine iotroxate have been utilized.[5] For MR cholangiography, hepatobiliary-specific gadolinium-based contrast agents such as gadobenate dimeglumine (Gd-BOPTA) and gadoxetate disodium (Gd-EOB-DTPA) are often preferred.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor or non-visualization of biliary ducts Impaired Hepatic Function: Reduced liver function can lead to decreased uptake and excretion of the contrast agent.[9][10]Correlate imaging findings with liver function tests. Consider adjusting the infusion rate based on serum bilirubin levels.[9]
High Serum Bilirubin: Elevated bilirubin levels can compete with the contrast agent for excretion into the bile, leading to poor opacification.[5]Adjust the infusion time based on the bilirubin value to keep the contrast concentration within the excretory capacity of the hepatocytes.[9]
Incorrect Infusion Timing: Imaging performed too early may not allow for sufficient concentration of the contrast agent in the bile ducts.For intravenous CT cholangiography, peak enhancement of the biliary tree may not occur until at least 35 minutes after the start of the infusion.[11]
Obstruction of the Biliary Ducts: A physical blockage will prevent the flow of contrast-enhanced bile.This is a pathological finding that the imaging procedure is designed to detect.
Adverse Reactions Hypersensitivity to Contrast Media: Reactions can range from mild (e.g., rash, nausea) to severe (e.g., anaphylaxis).[5][12][13]A test dose may be considered in patients with a history of sensitivity.[1] Ensure appropriate medical support is available to manage any potential reactions.
Inadvertent Intrathecal Administration: This can lead to serious adverse reactions including death, convulsions, and coma.[1]Strict adherence to intravenous administration protocols is critical.
Image Artifacts Surgical Clips: Clips from previous surgeries, such as cholecystectomy, can create artifacts that may mimic stones or ductal cancer.[9]Review patient history for prior surgeries. Utilize different imaging planes or techniques to differentiate artifacts from true pathology.

Experimental Protocols

Protocol 1: Determining Optimal Infusion Rate of Adipiodone in a Rodent Model

This protocol is a generalized procedure based on methodologies for evaluating hepatobiliary contrast agents in animal models.

Objective: To determine the optimal infusion rate of Adipiodone for maximizing biliary duct visualization in rats.

Materials:

  • Adipiodone (Iodipamide) solution for injection

  • Male Wistar rats (n=30)

  • Infusion pump

  • Micro-CT or other suitable imaging system

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous access

  • Blood collection supplies

Methodology:

  • Animal Preparation: Anesthetize the rats and place a catheter in the tail vein for infusion.

  • Grouping: Divide the animals into three groups (n=10 per group) to receive different doses of Adipiodone (e.g., 3, 10, and 30 µmol/kg). This is adapted from a study on a different contrast agent.[14]

  • Infusion: Administer the assigned dose of Adipiodone via the infusion pump over a set period (e.g., 10-30 minutes).

  • Imaging:

    • Acquire a baseline, unenhanced image of the liver and biliary region.

    • Begin dynamic imaging at the start of the infusion.

    • Acquire images at regular intervals (e.g., every 5 minutes) for a total of 75 minutes.[11]

  • Data Analysis:

    • Measure the signal intensity or attenuation of the extrahepatic bile duct and the surrounding liver parenchyma at each time point.

    • Calculate the bile duct-to-liver contrast ratio.

    • Visually assess the quality of biliary branch visualization.

  • Blood Sampling: Collect blood samples at various time points to measure plasma levels of the contrast agent and correlate with imaging findings.

  • Bile Collection (Optional): In a subset of animals, the common bile duct can be cannulated to collect bile and directly measure the concentration of the excreted contrast agent.

Quantitative Data Summary

The following table provides examples of infusion parameters for different biliary contrast agents, which can serve as a starting point for optimizing Adipiodone infusion.

Contrast Agent Dosage / Infusion Rate Imaging Modality Key Findings Reference
Iodipamide (Adipiodone) Single-dose injection over 10 min vs. 30 min infusionCholangiographyDouble-dose infusion gave maximum visualization but higher reaction rate. Single-dose injection was the procedure of choice.[15]
Iotroxate Infusion time adjusted based on bilirubin levelCT CholangiographyAdjusting infusion rate to bilirubin value improved contrast excretion, even in patients with elevated bilirubin.[9]
Ioglycamide 2, 3, or 4 mg/kg/min for one hourCholangiography3 or 4 mg/kg/min resulted in significantly better bile duct opacification compared to 2 mg/kg/min or a 10-minute injection.[16]
Gadolinium-EOB-DTPA 10 µmol/kgMR Cholangiography (in rats)Optimal bile duct/liver contrast was achieved at this dose.[14]

Visualizations

Logical Workflow for Optimizing Infusion Rate

G cluster_0 Pre-clinical Phase cluster_1 Data Analysis cluster_2 Optimization A Define Experimental Groups (e.g., by dosage, infusion rate) B Animal Preparation (Anesthesia, IV access) A->B C Administer Adipiodone Infusion B->C D Dynamic Biliary Imaging (e.g., micro-CT) C->D E Data Acquisition (Image series, blood/bile samples) D->E F Measure Signal Intensity (Bile duct vs. Liver) E->F H Visual Assessment of Opacification E->H I Correlate with Pharmacokinetics E->I G Calculate Contrast Ratios F->G J Identify Optimal Infusion Parameters G->J H->G I->G K Refine Protocol J->K

Caption: Workflow for pre-clinical optimization of Adipiodone infusion.

Troubleshooting Decision Tree for Poor Biliary Visualization

G Start Poor Biliary Visualization CheckTiming Was imaging performed >35 min post-infusion start? Start->CheckTiming CheckBilirubin Are serum bilirubin levels elevated? CheckTiming->CheckBilirubin Yes Reimage Repeat imaging at a later time point CheckTiming->Reimage No AdjustInfusion Adjust infusion rate based on bilirubin levels CheckBilirubin->AdjustInfusion Yes ConsiderObstruction Is there evidence of physical obstruction? CheckBilirubin->ConsiderObstruction No AlternativeAgent Consider alternative contrast agent AdjustInfusion->AlternativeAgent Pathology Pathological Finding ConsiderObstruction->Pathology Yes ConsiderObstruction->AlternativeAgent No

References

Technical Support Center: Managing Adverse Reactions to Adipiodone in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse reactions to Adipiodone (also known as Iodipamide) in animal studies.

Quick Reference Troubleshooting Guides

Issue: Sudden Onset of Respiratory Distress, Hypotension, or Collapse Post-Adipiodone Administration

Possible Cause: Anaphylactic or anaphylactoid reaction. Adipiodone, like other iodinated contrast media, can trigger mast cell and basophil degranulation, leading to the release of histamine and other vasoactive mediators.[1]

Immediate Actions:

  • Stop Adipiodone administration immediately.

  • Administer Epinephrine: This is the first-line treatment for anaphylaxis. The recommended dose is 0.01-0.02 mg/kg, typically administered intramuscularly for less severe cases.[2] Intravenous administration should be done with caution, preferably as a constant rate infusion, to avoid cardiac arrhythmias.[1]

  • Provide Cardiovascular Support: Initiate aggressive intravenous fluid therapy to counteract hypotension and hypovolemic shock.[2][3]

  • Ensure a Patent Airway: Provide supplemental oxygen. In severe cases with airway edema, tracheal intubation or a tracheostomy may be necessary.[2]

  • Administer Adjunctive Therapies:

    • Antihistamines: H1 blockers like diphenhydramine (2 mg/kg IM) can help manage cutaneous and nasal symptoms. Combining with an H2 blocker like famotidine (1 mg/kg IV) may be more effective for cutaneous signs.[2][3]

    • Corticosteroids: Dexamethasone (0.1-0.5 mg/kg IV) can be administered to reduce the late-phase inflammatory response, though its effects are not immediate.[2]

  • Monitor Vital Signs Continuously: Closely monitor heart rate, blood pressure, respiratory rate, and oxygen saturation.[4][5] Patients that respond to therapy should be monitored for at least 24 hours for potential biphasic reactions.[2]

Issue: Animal Exhibits Vomiting or Retching During or After Adipiodone Infusion

Possible Cause: Emetic potential of Adipiodone.

Immediate Actions:

  • Slow the rate of infusion: Rapid administration can increase the likelihood of nausea and vomiting.

  • Monitor for Aspiration: Ensure the animal's head is positioned to prevent aspiration of vomitus, which can lead to pneumonia.

  • Provide Supportive Care: If vomiting is severe or persistent, administer antiemetics as per veterinary guidance. Ensure the animal remains hydrated.

Issue: Unexpectedly High Mortality Rate in a Study Group, Especially in Conjunction with Immunomodulators

Possible Cause: Potentiated toxicity and interaction with the immune system. A fatal interaction has been documented in mice when Adipiodone is administered concurrently with immunomodulators like Corynebacterium parvum and Shigella dysenteriae endotoxin (LPS).[6] This interaction is thought to involve "oxygen stress" and complement activation.[6]

Preventative and Management Strategies:

  • Review Experimental Design: Avoid concurrent administration of Adipiodone with potent immunomodulators unless it is a specific aim of the study.

  • Stagger Dosing: If co-administration is necessary, consider a washout period between the administration of the immunomodulator and Adipiodone.

  • Monitor for Signs of Systemic Inflammatory Response: Closely observe animals for signs of distress, changes in body temperature, and other indicators of systemic inflammation.

  • Consider Antioxidant Co-administration: Given the proposed mechanism of "oxygen stress," the potential protective effect of antioxidants could be explored, though this would require validation.

Quantitative Data on Adipiodone Toxicity

The following table summarizes the available quantitative data on the acute toxicity of Adipiodone (Iodipamide).

Animal SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseIntravenous2380 ± 290[7]
RatIntravenous4430 ± 310[7]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[8] It is a measure of acute toxicity; a lower LD50 indicates higher toxicity.[9]

Experimental Protocols

Protocol for Managing a Suspected Anaphylactic Reaction to Adipiodone
  • Preparation: Before Adipiodone administration, ensure an emergency kit is readily available. This kit should include:

    • Epinephrine (1:1000 solution)

    • Injectable diphenhydramine

    • Injectable dexamethasone or other rapid-acting corticosteroid

    • Intravenous catheters and fluids (e.g., Lactated Ringer's solution)

    • Oxygen supply and delivery system (e.g., face mask, intubation supplies)

  • Immediate Response (First 5 minutes):

    • Cease Adipiodone infusion.

    • Alert veterinary staff.

    • Administer epinephrine IM (0.01-0.02 mg/kg).

    • Establish intravenous access if not already in place.

    • Begin rapid IV fluid administration.

    • Provide oxygen supplementation.

  • Secondary Response (5-15 minutes):

    • Administer diphenhydramine IM (2 mg/kg).

    • Administer dexamethasone IV (0.1-0.5 mg/kg).

    • Continuously monitor heart rate, respiratory rate, and blood pressure.

  • Ongoing Monitoring and Supportive Care:

    • Continue IV fluids to maintain blood pressure.

    • If bronchospasm persists despite epinephrine, consider bronchodilators like aminophylline (5-10 mg/kg IM in dogs, 5 mg/kg in cats).[2]

    • Observe the animal closely for a minimum of 24 hours for any recurrence of signs (biphasic reaction).

Signaling Pathway Diagrams

Proposed Mechanism of Adipiodone-Induced Complement Activation

Adipiodone has been shown to activate the complement system, primarily through the alternative pathway.[10] This can lead to the generation of anaphylatoxins (C3a, C5a) that contribute to hypersensitivity reactions.[11]

adipiodone_complement_activation cluster_initiation Initiation cluster_amplification Amplification Loop cluster_terminal Terminal Pathway cluster_effects Biological Effects Adipiodone Adipiodone C3_H2O C3(H2O) Adipiodone->C3_H2O Spontaneous hydrolysis of C3 C3_convertase C3 Convertase (C3bBb) C3_H2O->C3_convertase + Factor B, cleaved by Factor D FactorB Factor B FactorD Factor D C3 C3 C3_convertase->C3 C5_convertase C5 Convertase (C3bBbC3b) C3_convertase->C5_convertase + C3b C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage C3a_C5a Anaphylatoxins (C3a, C5a) C3a->C3a_C5a C3b->C3_convertase Binds to form more C3 convertase C5 C5 C5_convertase->C5 C5a C5a C5->C5a Cleavage C5b C5b C5->C5b Cleavage C5a->C3a_C5a MAC Membrane Attack Complex (MAC) C5b->MAC + C6, C7, C8, C9 Cell_Lysis Cell Lysis MAC->Cell_Lysis Inflammation Inflammation C3a_C5a->Inflammation Mast cell degranulation adipiodone_oxidative_stress cluster_damage Cellular Damage cluster_defense Antioxidant Defense Adipiodone Adipiodone Mitochondria Mitochondria Adipiodone->Mitochondria NADPH_Oxidase NADPH Oxidase Adipiodone->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Mitochondria->ROS Increased production NADPH_Oxidase->ROS Activation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage SOD Superoxide Dismutase (SOD) ROS->SOD GSH Glutathione (GSH) ROS->GSH Antioxidant_Depletion Antioxidant Depletion ROS->Antioxidant_Depletion Overwhelms Catalase Catalase SOD->Catalase Converts O2- to H2O2 H2O_O2 H2O + O2 Catalase->H2O_O2

References

minimizing renal excretion of Adipiodone during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Adipiodone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on minimizing renal excretion.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of Adipiodone excretion, and why is some of it found in the urine?

Adipiodone is primarily eliminated from the body through the hepato-biliary system. After intravenous administration, it is taken up by the liver and secreted into the bile, eventually being eliminated in the feces. However, a smaller fraction, typically around 10%, is excreted by the kidneys into the urine. This renal excretion occurs mainly through glomerular filtration, with a potential contribution from active tubular secretion.

Q2: How does the kidney handle compounds like Adipiodone?

The renal excretion of drugs like Adipiodone is a two-part process involving:

  • Glomerular Filtration: Blood passing through the kidneys is filtered in the glomeruli. Small molecules like Adipiodone can pass through these filters and enter the tubular fluid, which eventually becomes urine. The rate of filtration is influenced by factors such as blood pressure and the integrity of the glomeruli.

  • Tubular Secretion: The proximal tubules of the kidney contain specialized protein transporters that can actively move substances from the blood into the tubular fluid. Adipiodone, as an organic anion, is likely a substrate for Organic Anion Transporters (OATs). These transporters, such as OAT1 and OAT3, are located on the basolateral membrane of the proximal tubule cells (the side facing the blood) and are key to the secretion of many anionic drugs.[1][2]

Q3: What experimental factors can influence the amount of Adipiodone excreted by the kidneys?

Several factors can alter the balance between biliary and renal excretion:

  • Renal Function: The glomerular filtration rate (GFR) is a critical determinant of renal clearance.[3] Any experimental condition that impairs renal blood flow or damages the glomeruli can reduce the renal excretion of Adipiodone.

  • Hepatic Function: Since the primary route of elimination is hepatic, any impairment in liver function or bile duct obstruction can lead to a compensatory increase in renal excretion.[4]

  • Hydration Status: Dehydration can reduce renal blood flow and GFR, potentially decreasing renal excretion. Conversely, aggressive hydration is a clinical strategy used to protect the kidneys from contrast media.[5][6]

  • Co-administration of other drugs: Drugs that compete for the same renal transporters can inhibit the secretion of Adipiodone. Probenecid is a classic inhibitor of OATs and can be used experimentally to reduce the renal clearance of anionic drugs.[7][8][9]

Q4: How can I experimentally minimize the renal excretion of Adipiodone?

To minimize the renal excretion of Adipiodone and favor the primary biliary pathway, you can:

  • Use a competitive inhibitor: Co-administering probenecid can block the active secretion of Adipiodone into the renal tubules by inhibiting OATs.[10] This is a common experimental strategy to isolate the effects of glomerular filtration from active secretion.

  • Modulate Transporter Activity: The activity of OATs can be influenced by various signaling pathways. While more complex, investigating the modulation of protein kinases (e.g., PKA, PKC) that regulate OAT function could be a potential avenue.[11]

  • Ensure Normal Hepatic Function: In your experimental model, ensure that the liver and biliary system are functioning optimally to maximize the primary excretion route.

Q5: Are there any non-pharmacological methods to consider?

While pharmacological intervention is the most direct method, you can also consider:

  • Hydration Protocol: Maintaining adequate hydration in animal models can support normal renal function and prevent confounding factors related to dehydration.

  • Dose Optimization: Using the lowest effective dose of Adipiodone for your imaging or experimental needs can reduce the overall load on both the renal and hepatic elimination pathways.

Quantitative Data: Adipiodone Pharmacokinetics

The following table summarizes representative pharmacokinetic parameters for Adipiodone following intravenous administration. Note that these are illustrative values based on the known behavior of biliary contrast agents.

ParameterValueDescription
Dose 100 mg/kgIntravenous bolus injection.
Plasma Half-life (t½) ~1.5 hoursThe time taken for the plasma concentration to reduce by half.
Primary Excretion Route BiliaryThe majority of the compound is cleared by the liver.
Total Biliary Excretion ~90% of doseThe cumulative percentage of the administered dose recovered in bile.
Total Renal Excretion ~10% of doseThe cumulative percentage of the administered dose recovered in urine.[1]
Peak Biliary Concentration 60-90 minutesTime to reach maximum concentration in the bile.
Peak Urinary Excretion Rate 30-60 minutesTime at which the rate of excretion in urine is highest.

Experimental Protocols

Protocol: Investigating the Effect of Probenecid on the Renal Excretion of Adipiodone in a Rat Model

This protocol details a method to quantify the impact of an OAT inhibitor (probenecid) on the renal clearance of Adipiodone.

1. Animal Preparation:

  • Use male Wistar rats (250-300g).
  • Anesthetize the animals (e.g., with isoflurane or an appropriate injectable anesthetic).
  • Cannulate the jugular vein for intravenous injections and the carotid artery for blood sampling.
  • Cannulate the bladder for urine collection. For more detailed studies, cannulate the bile duct to collect bile separately and assess the primary excretion route.
  • Maintain body temperature at 37°C using a heating pad.

2. Experimental Groups:

  • Control Group (n=6): Receives Adipiodone only.
  • Treatment Group (n=6): Receives probenecid prior to Adipiodone administration.

3. Dosing and Administration:

  • Treatment Group: Administer probenecid (e.g., 50 mg/kg) intravenously 30 minutes before the Adipiodone injection.[10]
  • Both Groups: Administer a single intravenous bolus of Adipiodone (e.g., 100 mg/kg).

4. Sample Collection:

  • Blood: Collect arterial blood samples (approx. 0.2 mL) at baseline (pre-dose) and at 5, 15, 30, 60, 90, and 120 minutes post-Adipiodone injection.
  • Urine: Collect urine continuously in pre-weighed tubes over timed intervals (e.g., 0-30, 30-60, 60-90, 90-120 minutes). Record the volume/weight for each interval.
  • Bile (if applicable): Collect bile in the same timed intervals as urine.

5. Sample Analysis:

  • Centrifuge blood samples to separate plasma.
  • Analyze the concentration of Adipiodone in plasma, urine, and bile samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given its iodinated structure.

6. Data Analysis:

  • Calculate the plasma concentration-time profile for Adipiodone in both groups.
  • Determine the cumulative amount of Adipiodone excreted in the urine over the 120-minute period for both groups.
  • Calculate the renal clearance (CLr) using the formula: CLr = (Total amount excreted in urine) / (Area Under the Plasma Concentration-Time Curve - AUC) .
  • Compare the renal clearance and total urinary excretion between the control and probenecid-treated groups using appropriate statistical tests (e.g., t-test).

Visualizations

Renal_Excretion_Pathway cluster_blood Blood Capillary cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Blood Adipiodone (Bound & Unbound) OAT OAT1/3 Blood->OAT Active Uptake Glomerulus Blood->Glomerulus Glomerular Filtration Intracellular Adipiodone OAT->Intracellular Urine Excreted Adipiodone Intracellular->Urine Apical Efflux Probenecid Probenecid Probenecid->OAT Inhibition Glomerulus->Urine Experimental_Workflow A Animal Preparation (Anesthesia, Cannulation) B Group Assignment (Control vs. Probenecid) A->B C Probenecid Injection (Treatment Group Only) B->C 30 min pre-Adipiodone D Adipiodone Injection (All Animals) B->D C->D E Timed Sample Collection (Blood, Urine, Bile) D->E F Sample Analysis (HPLC) E->F G Pharmacokinetic Analysis (Clearance Calculation) F->G

References

potential drug interactions with Adipiodone in research settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with Adipiodone in research settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Adipiodone and what is its primary mechanism of action in a research context?

Adipiodone, also known as iodipamide, is a radiographic contrast agent.[1] Its primary mechanism of action is as an X-ray contrast agent, owing to the iodine content which renders it radiopaque.[2] In research, it is primarily used for cholecystography and intravenous cholangiography to visualize the gallbladder and biliary ducts.[3][4] Following intravenous administration, Adipiodone is transported to the liver and rapidly secreted into the bile, allowing for visualization of the hepatic and common bile ducts.[2][4]

Q2: Are there any known drug interactions with Adipiodone that are critical to consider in experimental designs?

Yes, several drug interactions with Adipiodone have been identified, with a number of them being classified as major.[5][6] One of the most critical interactions is with metformin.[3] The concurrent use of Adipiodone and metformin is generally contraindicated due to the risk of lactic acidosis.[3][7] This occurs if the contrast medium induces renal failure, leading to the accumulation of metformin, which is primarily excreted by the kidneys.[7]

Additionally, a fatal interaction has been observed in animal studies between Adipiodone and the immunomodulators Corynebacterium parvum (CP) and Shigella dysenteriae endotoxin (LPS).[8][9] This interaction is thought to be related to the development of "oxygen stress" and complement activation.[8][9]

Q3: What are the known disease interactions with Adipiodone?

Adipiodone has been associated with several disease interactions, including with pheochromocytoma, congestive heart failure, multiple myeloma, myasthenia gravis, and asthma/allergies.[6][10] It is also contraindicated in patients with severe impairment of both renal and liver function.[4]

Troubleshooting Guides

Issue: Unexpected animal mortality or severe adverse reaction in preclinical studies involving Adipiodone and immunomodulatory agents.

  • Possible Cause: A potential fatal interaction between Adipiodone and certain immunomodulators, such as Corynebacterium parvum and Shigella dysenteriae endotoxin, has been reported in mice.[8][9] This may be due to a systemic reaction involving "oxygen stress" and complement activation.[8][9]

  • Troubleshooting Steps:

    • Immediately discontinue the co-administration of Adipiodone and the immunomodulatory agent.

    • Review the experimental protocol to determine the temporal relationship between the administration of the two agents. Concurrent intravenous administration has been shown to be fatal in animal models.[8][9]

    • Monitor surviving animals for signs of distress, including respiratory changes and altered vital signs.

    • For future experiments, consider alternative imaging agents or modify the timing of administration to avoid concurrent exposure.

Issue: Altered renal function markers (e.g., increased creatinine) in experimental subjects after Adipiodone administration, particularly when co-administered with other drugs.

  • Possible Cause: Adipiodone, like other iodinated contrast media, has the potential to induce renal impairment. This risk is heightened in the presence of other nephrotoxic drugs or in subjects with pre-existing renal conditions.

  • Troubleshooting Steps:

    • Monitor renal function (e.g., serum creatinine, BUN) before and after Adipiodone administration.

    • If a significant change is observed, withhold any potentially nephrotoxic co-administered drugs.

    • Ensure adequate hydration of the experimental subjects before and after Adipiodone administration.

    • If metformin is a co-administered drug, its use should be immediately discontinued if renal impairment is suspected, to prevent the risk of lactic acidosis.[7]

Issue: Unexpected hepatotoxicity or altered liver enzyme levels in experimental subjects.

  • Possible Cause: Adipiodone is primarily cleared by the liver, and while direct hepatotoxicity is not widely reported, drug-induced liver injury (DILI) is a potential concern with many xenobiotics.[4][11] Co-administration with other hepatotoxic drugs could potentiate this effect.

  • Troubleshooting Steps:

    • Monitor liver function tests (e.g., ALT, AST, bilirubin) before and after Adipiodone administration.

    • If significant elevations are observed, review all co-administered compounds for known hepatotoxic potential.

    • Consider reducing the dose of Adipiodone or the co-administered drug in subsequent experiments.

    • Histopathological examination of liver tissue can help to determine the nature and extent of any liver injury.

Quantitative Data

Quantitative data on Adipiodone drug interactions in research settings are limited in the publicly available literature. The following table summarizes the key quantitative finding from a preclinical study.

Interacting AgentsSpeciesOutcomeQuantitative MeasureReference
Adipiodone (Ultrabil) + Corynebacterium parvum + Shigella dysenteriae endotoxinMiceFatal InteractionThe LD50 of Adipiodone in the presence of the immunomodulators was equivalent to the diagnostic dose.[8]

Experimental Protocols

1. In Vitro Transporter Interaction Assays

  • Objective: To determine if Adipiodone is a substrate or inhibitor of key hepatic and renal drug transporters (e.g., OATPs, OATs, OCTs, MATEs, P-gp, BCRP).

  • Methodology:

    • Cell Lines: Utilize cell lines overexpressing specific human transporters (e.g., HEK293 or MDCK cells).

    • Substrate Assessment:

      • Incubate the transporter-expressing cells with varying concentrations of Adipiodone.

      • Measure the intracellular concentration of Adipiodone using a suitable analytical method (e.g., LC-MS/MS).

      • Compare uptake in transporter-expressing cells to control cells (not expressing the transporter) to determine if transport is mediated by the specific transporter.

    • Inhibition Assessment:

      • Incubate the transporter-expressing cells with a known substrate of the transporter in the presence and absence of Adipiodone at various concentrations.

      • Measure the uptake of the known substrate.

      • A decrease in the uptake of the known substrate in the presence of Adipiodone indicates inhibition. Calculate the IC50 value.

2. In Vitro Cytochrome P450 (CYP) Inhibition Assays

  • Objective: To evaluate the potential of Adipiodone to inhibit major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Methodology:

    • System: Use human liver microsomes or recombinant human CYP enzymes.

    • Incubation: Incubate the enzyme system with a specific CYP probe substrate in the presence and absence of Adipiodone at various concentrations.

    • Analysis: Measure the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Data Interpretation: A decrease in metabolite formation in the presence of Adipiodone indicates inhibition. Calculate the IC50 value.

3. In Vivo Animal Studies for Pharmacokinetic Interactions

  • Objective: To assess the in vivo effect of Adipiodone on the pharmacokinetics of a co-administered drug.

  • Methodology:

    • Animal Model: Select an appropriate animal model (e.g., rats, mice).

    • Study Design:

      • Group 1: Administer the drug of interest alone.

      • Group 2: Administer Adipiodone followed by the drug of interest.

    • Sample Collection: Collect blood samples at various time points after drug administration.

    • Analysis: Measure the plasma concentration of the drug of interest and its major metabolites using LC-MS/MS.

    • Pharmacokinetic Parameters: Calculate and compare pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) between the two groups to determine if Adipiodone alters the drug's disposition.

Visualizations

cluster_0 Adipiodone Administration cluster_1 Potential for Renal Impairment cluster_2 Metformin Pharmacokinetics Adipiodone Adipiodone Kidney Kidney Adipiodone->Kidney Potential Nephrotoxic Effect Renal_Impairment Decreased Renal Function Kidney->Renal_Impairment Metformin_Excretion Renal Excretion of Metformin Renal_Impairment->Metformin_Excretion Inhibition Renal_Impairment->Metformin_Excretion Metformin Metformin Metformin->Metformin_Excretion Metformin_Accumulation Metformin Accumulation Lactic_Acidosis Increased Risk of Lactic Acidosis Metformin_Accumulation->Lactic_Acidosis

Caption: Adipiodone and Metformin Interaction Pathway.

start Start: Potential Drug Interaction with Adipiodone in_vitro In Vitro Screening start->in_vitro transporter_assays Transporter Assays (Hepatic & Renal) in_vitro->transporter_assays Substrate/Inhibitor Potential cyp_assays CYP Inhibition Assays in_vitro->cyp_assays Metabolic Interaction Potential in_vivo In Vivo Animal Studies transporter_assays->in_vivo cyp_assays->in_vivo pk_study Pharmacokinetic (PK) Study in_vivo->pk_study Assess Drug Exposure pd_study Pharmacodynamic (PD) Study/ Toxicity Assessment in_vivo->pd_study Assess Efficacy/ Safety risk_assessment Risk Assessment pk_study->risk_assessment pd_study->risk_assessment end Conclusion: Interaction Potential Characterized risk_assessment->end

Caption: Experimental Workflow for DDI Assessment.

Caption: Adipiodone and Immunomodulator Interaction.

References

reducing motion artifacts in Adipiodone-based cholangiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing motion artifacts during Adipiodone-based cholangiography experiments.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during your imaging procedures.

Issue: Blurring and Ghosting Artifacts Obscuring Biliary Ducts

Question: We are observing significant blurring and ghosting artifacts in our cholangiography images, making it difficult to delineate the biliary tree. What steps can we take to mitigate these issues?

Answer: Blurring and ghosting are classic signs of physiological motion. A multi-faceted approach is recommended to address this, focusing on the most likely sources of movement: respiration, cardiac activity, and peristalsis.

Recommended Solutions:

  • Patient/Subject Preparation and Monitoring:

    • Communication: If working with conscious subjects, clear communication regarding the importance of remaining still and practicing breath-holding is crucial.[1]

    • Comfort and Immobilization: Ensure the subject is in a comfortable and stable position. Use foam pads or other stabilization measures to minimize voluntary and involuntary movements.[1]

  • Addressing Respiratory Motion:

    • Breath-Holding: For shorter acquisition sequences, instructing the subject to hold their breath at a consistent phase of respiration (e.g., end-expiration) can be highly effective. The exhalation holding method has been shown to be superior to inhalation holding in some contexts.[2]

    • Respiratory Gating: For longer scans where breath-holding is not feasible, respiratory gating is the preferred method. This technique synchronizes image acquisition with the subject's breathing cycle, typically acquiring data only during a specific phase of respiration to minimize motion artifacts.

  • Managing Cardiac Motion:

    • Cardiac Gating: If the region of interest is near the heart, cardiac motion can introduce pulsation artifacts. Cardiac gating, triggered by an electrocardiogram (ECG), synchronizes image acquisition to the cardiac cycle, usually during diastole when the heart is most still.

  • Minimizing Peristaltic Motion:

    • Pharmacological Intervention: The administration of an anti-peristaltic agent, such as glucagon, can temporarily reduce bowel motion. This is particularly useful for improving visualization of the distal common bile duct.[3][4]

  • Optimizing Imaging Parameters:

    • Fast Imaging Sequences: Utilize the fastest imaging sequences available on your system that still provide adequate image quality. For MRI, sequences like Half-Fourier Acquisition Single-Shot Turbo Spin-Echo (HASTE) are designed to acquire images rapidly, "freezing" motion.[1]

    • Signal Averaging: Increasing the number of signal averages (NSA or NEX) can reduce the appearance of random motion artifacts at the cost of longer scan times.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of motion artifacts in Adipiodone-based cholangiography?

The primary causes of motion artifacts during cholangiography are physiological and not directly caused by Adipiodone itself. These include:

  • Respiratory Motion: The movement of the diaphragm and abdominal organs during breathing is the most significant source of motion artifacts.

  • Cardiac Motion: The beating of the heart can cause pulsatile motion in adjacent structures, including the liver and biliary ducts.

  • Peristalsis: The natural movement of the stomach and intestines can create artifacts that obscure the view of the biliary system.

  • Voluntary/Involuntary Subject Motion: Movement of the subject, even if slight, can degrade image quality.[5]

Q2: Does Adipiodone itself cause any physiological effects that might increase motion artifacts?

Currently, there is no direct evidence to suggest that Adipiodone causes physiological effects like the transient severe respiratory motion observed with some other contrast agents.[6][7][8][9] The side effects of Adipiodone are generally related to hypersensitivity or allergic-type reactions.[9][10] Therefore, motion artifact reduction strategies should focus on the mechanical and physiological sources of motion inherent to the imaging procedure.

Q3: When should we consider using a pharmacological agent like glucagon?

Glucagon should be considered when artifacts from bowel peristalsis are suspected of obscuring the region of interest, particularly the distal common bile duct and the sphincter of Oddi.[3][4] It is effective in temporarily reducing or stopping duodenal peristalsis.[11] However, it should be used with caution in subjects with known pheochromocytoma or insulinoma.[3]

Q4: What is the difference between prospective and retrospective gating?

  • Prospective Gating: This technique acquires image data only during a predefined "quiet" phase of the physiological cycle (e.g., end-expiration in the respiratory cycle or diastole in the cardiac cycle).[12] This is generally more time-efficient but can be susceptible to arrhythmias or irregular breathing.

  • Retrospective Gating: This method acquires data continuously throughout the physiological cycle along with the timing of the cycle (from an ECG or respiratory bellows). The data is then retrospectively sorted and reconstructed from the desired "quiet" phase.[12] This approach is more robust for subjects with irregular cycles but can result in longer scan times.

Q5: Can we combine different motion reduction techniques?

Yes, combining techniques is often the most effective strategy. For example, using respiratory gating in conjunction with a fast imaging sequence can significantly improve image quality. Similarly, administering glucagon to reduce peristalsis can be combined with breath-holding or respiratory gating techniques.

Quantitative Data on Motion Reduction and Imaging Techniques

The following tables summarize quantitative data from studies on the effectiveness of various techniques in reducing motion artifacts and improving image quality in cholangiography.

Technique/Sequence Number of Datasets Failure Rate due to Motion Artifacts Key Finding
3D FSE 2528%Higher failure rate compared to 3D CS-FSE.
3D CS-FSE 6721%Lower failure rate and significantly reduced acquisition time compared to 3D FSE.
3D GRASE 6840%Highest failure rate among the compared sequences.
A retrospective study comparing three different MRCP acquisition methods found varying rates of post-processing failure due to motion artifacts.[13]
Pharmacological Agent Dosage Effect Onset of Action (IV) Duration of Action (IV)
Glucagon 1-2 mgReduces duodenal peristalsis and relaxes the sphincter of Oddi.45 seconds9-17 minutes
Glucagon is an effective agent for reducing motion artifacts caused by bowel peristalsis.[3][14]

Experimental Protocols

Protocol 1: Respiratory Gating for Abdominal Imaging

This protocol outlines the steps for implementing respiratory gating using a 4D CT or MRI system.

  • Subject Preparation:

    • Ensure the subject has fasted for at least 4 hours to reduce bowel gas and peristalsis.

    • Explain the procedure to the subject, emphasizing the need to breathe normally and remain still.

  • Equipment Setup:

    • Place a respiratory bellows belt or an optical tracking block on the subject's upper abdomen or chest to monitor the breathing cycle.[2]

    • Connect the monitoring device to the imaging system.

  • 4D Image Acquisition (Planning Scan):

    • Perform a 4D CT or equivalent 4D MRI sequence to acquire images throughout the entire respiratory cycle.

    • The system will sort the acquired images into multiple "bins" based on the phase of respiration (e.g., 10 bins from peak-inspiration to peak-expiration).[2]

  • Gating Window Selection:

    • Review the 4D image set to determine the respiratory phase with the least amount of organ motion. This is typically at the end of expiration.

    • Define a "gating window" around this stable phase. For example, you might select bins corresponding to 30-70% of the respiratory cycle.[2]

  • Gated Cholangiography Scan:

    • Administer Adipiodone as per your experimental protocol.

    • Initiate the gated imaging sequence. The scanner will only acquire data when the subject's breathing is within the predefined gating window.[15]

Protocol 2: Cardiac Gating for Cholangiography

This protocol is for implementing ECG-gated imaging to reduce cardiac motion artifacts.

  • Subject Preparation:

    • Attach ECG leads to the subject's chest in the standard configuration.

    • Ensure a clean ECG signal is being received by the imaging system.

  • Gating Method Selection:

    • Prospective Gating: Choose this for subjects with a stable heart rate (ideally <65 bpm).[12] The system will trigger image acquisition at a set delay after the R-wave of the ECG, typically during mid to end-diastole.[12]

    • Retrospective Gating: Select this for subjects with arrhythmias or higher heart rates. Data is acquired continuously and then retrospectively correlated with the ECG signal to reconstruct images from the desired cardiac phase.[12]

  • Imaging Sequence Parameters:

    • Set the imaging sequence to trigger based on the ECG signal.

    • Define the trigger delay and acquisition window to correspond with the diastolic phase of the cardiac cycle.

  • Image Acquisition:

    • Administer Adipiodone.

    • Begin the cardiac-gated scan. The system will synchronize data acquisition with the subject's heartbeat.

Protocol 3: Pharmacological Reduction of Peristalsis with Glucagon

This protocol details the use of glucagon to minimize motion artifacts from bowel movement.

  • Subject Screening:

    • Confirm the subject has no contraindications for glucagon use (e.g., pheochromocytoma, insulinoma).[3]

    • Have appropriate catecholamine antagonists available as a precautionary measure.[3]

  • Dosage and Administration:

    • A dose of 1 mg of glucagon is typically as effective as 2 mg for cholangiography.[3]

    • Administer the glucagon intravenously over 1 minute.[14]

  • Timing of Image Acquisition:

    • The onset of action for IV glucagon to induce smooth muscle relaxation is approximately 45 seconds.[14]

    • Begin the imaging sequence approximately 1-2 minutes after glucagon administration to ensure maximal effect.

    • Be aware that the duration of action is between 9 and 17 minutes, so plan your acquisitions accordingly.[14]

  • Post-Procedure Monitoring:

    • Monitor the subject for any adverse effects, such as nausea or changes in blood pressure.

Visualizations

TroubleshootingWorkflow Start Motion Artifacts Observed in Cholangiography IdentifyMotion Identify Primary Motion Source Start->IdentifyMotion Respiratory Respiratory Motion (Blurring, Ghosting) IdentifyMotion->Respiratory Breathing Cardiac Cardiac Motion (Pulsation Artifacts) IdentifyMotion->Cardiac Heartbeat Peristaltic Peristaltic Motion (Bowel Obscuration) IdentifyMotion->Peristaltic Bowel Voluntary Voluntary Movement IdentifyMotion->Voluntary Subject BreathHold Implement Breath-Holding (Short Scans) Respiratory->BreathHold RespGating Use Respiratory Gating (Long Scans) Respiratory->RespGating CardiacGating Use Cardiac Gating (ECG) Cardiac->CardiacGating Glucagon Administer Glucagon Peristaltic->Glucagon Immobilize Improve Subject Comfort & Immobilization Voluntary->Immobilize ImageReview Review Image Quality BreathHold->ImageReview RespGating->ImageReview CardiacGating->ImageReview Glucagon->ImageReview Immobilize->ImageReview Success Artifacts Reduced: Proceed with Analysis ImageReview->Success Yes Reassess Artifacts Persist: Reassess & Combine Techniques ImageReview->Reassess No Reassess->IdentifyMotion

Caption: A logical workflow for troubleshooting motion artifacts.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_post Post-Processing Phase SubjectPrep 1. Subject Preparation (Fasting, Instructions) MotionSetup 2. Motion Monitoring Setup (ECG / Bellows) SubjectPrep->MotionSetup GlucagonAdmin 3. Glucagon Administration (Optional) MotionSetup->GlucagonAdmin ScoutScan 4. Scout/Localizer Scan GlucagonAdmin->ScoutScan GatingCalib 5. Gating Calibration (4D Scan / ECG Check) ScoutScan->GatingCalib ContrastInject 6. Adipiodone Injection GatingCalib->ContrastInject GatedScan 7. Gated Cholangiography Acquisition ContrastInject->GatedScan ImageRecon 8. Image Reconstruction GatedScan->ImageRecon ArtifactCheck 9. Artifact Assessment ImageRecon->ArtifactCheck Analysis 10. Data Analysis ArtifactCheck->Analysis

Caption: An experimental workflow for motion-compensated cholangiography.

References

Technical Support Center: Adipiodone Administration in Hepatic Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Adipiodone (also known as Iodipamide) in subjects with impaired liver function. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Adipiodone and how is it eliminated from the body?

Adipiodone is a water-soluble, organoiodine radiographic contrast medium used for cholecystography and intravenous cholangiography.[1] Following intravenous administration, Adipiodone is transported to the liver, where it is rapidly secreted into the bile.[2] The contrast medium typically appears in the bile within 10 to 15 minutes after injection.[2][3] The majority is eliminated in the feces without undergoing enterohepatic circulation.[3] Approximately 10% of the administered dose is excreted by the kidneys.[2][3]

Q2: Is it safe to administer Adipiodone to subjects with impaired liver function?

Extreme caution is advised. Adipiodone is formally contraindicated in patients with concomitant severe impairment of both renal and liver function.[2][3][4] In the presence of significant liver disease, the excretion of Adipiodone is inefficient, often leading to poor or no visualization of the biliary ducts.[2][4] Furthermore, there are reports of Adipiodone-induced hepatotoxicity.[1][5][6]

Q3: How does liver impairment affect the pharmacokinetics and efficacy of Adipiodone?

Impaired liver function significantly alters the intended pathway of Adipiodone excretion.

  • Delayed or Failed Visualization: In patients with impaired liver function, the appearance of Adipiodone in the biliary ducts is delayed.[2][3] Visualization is often not achieved in the presence of liver disease characterized by Bromsulphthalein (BSP) retention greater than 30-40%.[2][4]

  • Impact of Bilirubin Levels: Visualization is rarely successful if a subject's serum bilirubin level is 3.0 mg/100 mL or higher, particularly if the elevation is due to hepatocellular damage or mechanical obstruction.[2][3][4]

  • Shift to Renal Excretion: In cases of severe liver damage, the body compensates by shifting the excretion pathway, and the contrast agent is instead eliminated by the kidneys.[2][3][4]

Q4: Are there specific dose adjustment protocols for Adipiodone in subjects with liver impairment?

Currently, there are no specific, evidence-based dose adjustment guidelines for Adipiodone based on the severity of liver impairment (e.g., Child-Pugh score). The available literature and product monographs emphasize contraindications and cautions rather than dose modifications.[3][4] The standard adult dose is 20 mL, and repeating the dose within 24 hours is not recommended due to an increased risk of hepatic and renal damage.[3]

Q5: What are the potential risks of using Adipiodone in a subject with pre-existing liver disease?

The primary risk is hepatotoxicity. Case reports have documented Adipiodone-induced liver injury, confirmed by biopsies showing centrilobular lesions.[1] Clinical manifestations can include nausea, vomiting, and significant elevations in serum transaminases.[1][5] Using Adipiodone in this population, especially in icteric patients or at higher-than-recommended doses, may induce a severe hepatotoxic reaction.[5]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Poor or no visualization of the biliary tract after Adipiodone administration. Impaired hepatic excretion due to underlying liver disease.Check baseline liver function tests. Visualization is unlikely if serum bilirubin is ≥3.0 mg/100 mL or BSP retention is >30-40%.[2][3][4] Consider alternative imaging modalities.
Subject develops nausea, vomiting, or abdominal pain post-administration. Possible Adipiodone-induced hepatotoxicity.[1][5]Monitor liver function tests (ALT, AST) and clinical symptoms closely. Provide supportive care. Document the adverse event thoroughly.
Unexpectedly high concentration of Adipiodone detected in urine. Severe hepatic impairment leading to a compensatory shift to renal excretion.[2][3][4]Assess the subject's liver function status immediately. Ensure adequate renal function to handle the increased load.[3]

Data Summary: Clinical Parameters for Adipiodone Use in Hepatic Impairment

Due to a lack of specific pharmacokinetic data for Adipiodone in varying degrees of liver impairment, the following table summarizes key clinical thresholds and contraindications.

ParameterThreshold / ConditionImplication for Adipiodone UseReference
Liver Function Concomitant Severe ImpairmentContraindicated [2][3][4]
Bromsulphthalein (BSP) Retention > 30-40%Visualization is usually not achieved[2][4]
Serum Bilirubin ≥ 3.0 mg/100 mLVisualization is rarely achieved[2][3][4]
Repeat Dosing Within 24 hoursNot recommended due to increased risk of hepatic and renal damage[3]

Experimental Protocols

Protocol 1: Pre-Screening for Hepatic Impairment

Objective: To assess a subject's liver function to determine eligibility for Adipiodone administration.

Methodology:

  • Collect a baseline blood sample prior to the planned Adipiodone administration.

  • Perform a comprehensive liver function test (LFT) panel, including:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Alkaline Phosphatase (ALP)

    • Total Bilirubin (and direct/indirect)

    • Albumin

    • Prothrombin Time (PT) / International Normalized Ratio (INR)

  • Calculate the subject's Child-Pugh score to classify the severity of liver disease.

  • Exclusion Criteria: Exclude subjects with known severe liver disease, a total bilirubin level ≥ 3.0 mg/100 mL, or concomitant severe renal impairment.

Protocol 2: Monitoring for Hepatotoxicity Post-Administration

Objective: To monitor for signs of liver injury following Adipiodone administration.

Methodology:

  • Collect blood samples at 24, 48, and 72 hours post-Adipiodone administration.

  • Analyze samples for ALT, AST, and total bilirubin levels.

  • Compare post-administration LFTs to the baseline values obtained in Protocol 1.

  • Record and report any significant elevations in liver enzymes or bilirubin, or any clinical symptoms such as nausea, vomiting, or jaundice, as potential adverse events.

Visualizations

Adipiodone_Excretion_Pathway cluster_0 Systemic Circulation cluster_1 Liver cluster_2 Elimination Pathways Adipiodone Adipiodone (Intravenous) Hepatocyte Hepatocyte Uptake Adipiodone->Hepatocyte Transport Kidney Renal Excretion (~10%) Adipiodone->Kidney Minor Pathway Bile Secretion into Bile Hepatocyte->Bile Rapid Secretion Feces Fecal Excretion (~90%) Bile->Feces

Caption: Simplified workflow of Adipiodone excretion in normal liver function.

Decision_Workflow_Liver_Impairment Start Subject Considered for Adipiodone Protocol Assess_Liver Assess Liver Function (LFTs, Bilirubin, Clinical History) Start->Assess_Liver Severe_Impairment Severe Hepatic or Concomitant Renal/Hepatic Impairment? Assess_Liver->Severe_Impairment Data Obtained High_Bilirubin Serum Bilirubin ≥ 3.0 mg/100 mL? Severe_Impairment->High_Bilirubin No Contraindicated Adipiodone is Contraindicated. Consider Alternative. Severe_Impairment->Contraindicated Yes High_Bilirubin->Contraindicated Yes Proceed_Caution Proceed with Extreme Caution. Ensure Renal Function is Adequate. Monitor Post-Procedure. High_Bilirubin->Proceed_Caution No

Caption: Decision-making workflow for Adipiodone use in subjects with potential liver impairment.

References

improving signal-to-noise ratio in Adipiodone imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adipiodone (Iodipamide) imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize imaging experiments to achieve a higher signal-to-noise ratio (SNR).

Troubleshooting Guide

This guide addresses common issues encountered during Adipiodone-enhanced imaging that can lead to a poor signal-to-noise ratio.

Issue: Low Image Contrast and High Noise

Question: My images appear grainy and the distinction between the contrast-enhanced area and surrounding tissue is poor. How can I improve this?

Answer: Low contrast and high noise are common indicators of a suboptimal signal-to-noise ratio. Several factors related to both the imaging parameters and the contrast agent protocol can contribute to this issue. Here are key areas to troubleshoot:

  • CT Acquisition Parameters: The settings of your CT scanner have a significant impact on image quality.

    • Tube Voltage (kVp): Lowering the tube voltage (e.g., from 120 kVp to 80 or 100 kVp) can increase the attenuation of iodine, thereby enhancing the signal from Adipiodone.[1][2] This is because the k-edge of iodine (33.2 keV) is better matched at lower x-ray energies.[1] However, be aware that lowering the kVp can also increase image noise if not compensated for.[1]

    • Tube Current-Time Product (mAs): Increasing the mAs will increase the number of x-ray photons reaching the detector, which directly improves the SNR by reducing quantum mottle (noise).[3] However, this comes at the cost of a higher radiation dose to the subject.[2]

    • Slice Thickness: Using thicker image slices increases the number of photons per voxel, which improves the SNR.[3] However, this will reduce spatial resolution in the slice direction.[4]

  • Adipiodone Administration Protocol: The way the contrast agent is delivered is crucial.

    • Iodine Concentration: Using a higher concentration of Adipiodone can lead to greater signal enhancement.[5][6] Studies have shown that high-concentration contrast agents can significantly improve the CT values in enhanced tissues.[5]

    • Iodine Delivery Rate (IDR): The rate at which iodine is delivered to the target tissue is a key factor. IDR is calculated as the product of the contrast medium concentration and the injection flow rate. A higher IDR generally results in better peak enhancement.

  • Image Reconstruction: Advanced reconstruction techniques can significantly reduce noise.

    • Iterative Reconstruction (IR): These algorithms are more effective at noise reduction than standard filtered back-projection methods, allowing for lower mAs settings while maintaining or improving image quality.[1][7]

    • Dual-Energy CT (DECT): This technology allows for the creation of virtual monoenergetic images. By selecting lower energy levels (e.g., 40-70 keV), you can maximize the iodine signal and improve the contrast-to-noise ratio (CNR).[1][8] Energy domain noise reduction techniques can further enhance these images.[8]

Logical Workflow for Troubleshooting Low SNR

The following diagram illustrates a step-by-step process for identifying and resolving the cause of low SNR in your Adipiodone imaging experiments.

troubleshooting_workflow start Start: Low SNR Identified check_acquisition Review CT Acquisition Parameters start->check_acquisition check_contrast Review Adipiodone Protocol start->check_contrast check_reconstruction Evaluate Reconstruction Method start->check_reconstruction adjust_kvp Optimize Tube Voltage (kVp) (e.g., lower to 80-100 kVp) check_acquisition->adjust_kvp adjust_mas Adjust Tube Current (mAs) (Increase mAs if dose allows) check_acquisition->adjust_mas adjust_slice Consider Slice Thickness (Thicker slices for higher SNR) check_acquisition->adjust_slice adjust_concentration Assess Iodine Concentration (Use higher concentration if possible) check_contrast->adjust_concentration adjust_idr Optimize Iodine Delivery Rate (IDR) check_contrast->adjust_idr use_ir Implement Iterative Reconstruction check_reconstruction->use_ir use_dect Utilize Dual-Energy CT (DECT) (if available) check_reconstruction->use_dect re_evaluate Acquire New Images & Re-evaluate SNR adjust_kvp->re_evaluate adjust_mas->re_evaluate adjust_slice->re_evaluate adjust_concentration->re_evaluate adjust_idr->re_evaluate use_ir->re_evaluate use_dect->re_evaluate

Caption: Troubleshooting workflow for low SNR.

Frequently Asked Questions (FAQs)

Q1: What is the optimal tube voltage (kVp) for Adipiodone imaging?

A1: The optimal tube voltage depends on the specific application and the size of the subject. Generally, lower tube voltages (e.g., 80 kVp, 100 kVp) increase the signal from iodinated contrast agents like Adipiodone because the X-ray spectrum is closer to the k-edge of iodine (33.2 keV).[1] This leads to higher image contrast. However, lower kVp settings can also increase image noise.[1] Therefore, a balance must be struck. For many applications, 100 kVp to 120 kVp is recommended for a good balance of contrast and noise.[9] For dual-energy CT, virtual monoenergetic images at lower keV levels (40-70 keV) can provide the highest contrast-to-noise ratio.[1][8]

Q2: How does the concentration of Adipiodone affect the signal-to-noise ratio?

A2: A higher concentration of iodine in the contrast agent generally leads to a higher signal intensity (measured in Hounsfield Units) in the enhanced tissue.[5][6] This increased signal can improve the SNR, provided the noise level remains constant. Studies have shown that using a high-concentration contrast agent significantly improves the CT image values for various tissues.[5]

Q3: Can I reduce the radiation dose without sacrificing image quality in Adipiodone-enhanced imaging?

A3: Yes, several strategies can help reduce the radiation dose while maintaining or even improving image quality:

  • Lowering Tube Voltage (kVp): As mentioned, lower kVp increases iodine signal, which can compensate for the increased noise from a lower mAs (and thus lower radiation dose).[2]

  • Iterative Reconstruction (IR): These advanced algorithms are very effective at reducing image noise, which allows for a significant reduction in mAs without compromising diagnostic quality.[1][7]

  • Dual-Energy CT (DECT): DECT with virtual monoenergetic imaging can improve the contrast-to-noise ratio, which may allow for a reduction in the overall radiation dose.[8]

Q4: What is the difference between Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR)?

A4:

  • Signal-to-Noise Ratio (SNR) is a measure of the strength of the desired signal (e.g., the CT value in a region of interest) relative to the level of background noise.[3] A higher SNR results in a "cleaner" image.

  • Contrast-to-Noise Ratio (CNR) measures the difference in SNR between two adjacent areas (e.g., a contrast-enhanced lesion and the surrounding tissue) relative to the noise.[10] A high CNR is crucial for distinguishing a feature from its background. Improving CNR is often the primary goal in contrast-enhanced imaging.

Relationship between Imaging Parameters and Image Quality

The following diagram illustrates the relationships between key imaging parameters and their effect on signal, noise, and the resulting SNR.

parameter_relationships cluster_params Adjustable Parameters cluster_effects Primary Effects kvp Tube Voltage (kVp) signal Signal (Iodine Attenuation) kvp->signal Lower kVp increases signal noise Noise kvp->noise Lower kVp increases noise mas Tube Current (mAs) mas->signal Higher mAs increases signal mas->noise Higher mAs decreases noise concentration Iodine Concentration concentration->signal Higher conc. increases signal ir Iterative Reconstruction ir->noise Decreases noise snr Signal-to-Noise Ratio (SNR) signal->snr Increases noise->snr Decreases

Caption: Key parameter effects on SNR.

Quantitative Data Summary

The following tables summarize the impact of various parameters on image quality metrics from phantom and patient studies.

Table 1: Effect of Tube Voltage (kVp) on CNR in a Phantom Study

Tube Voltage (kVp)CNR for AirCNR for DerlinCNR for AcrylicCNR for NylonCNR for Polypropylene
8075.6823.379.296.968.13
110100.2730.9312.299.2210.76
120107.5433.1513.209.9011.56
135113.5235.0613.9310.4412.19

Data adapted from a phantom study to show the general trend of increasing CNR with higher kVp in this specific experimental setup.[11]

Table 2: Impact of Dual-Energy CT with Noise Reduction on Iodine CNR

Phantom SizeStandard Virtual Monoenergetic Image (Max CNR at 70 keV)Virtual Monoenergetic Image with Energy Domain Noise Reduction (Max CNR at 40 keV)CNR Improvement
30 cm18.630.6+64%
35 cm16.625.4+53%
45 cm10.816.5+53%

Data from a study demonstrating the significant improvement in iodine CNR using dual-energy CT with an energy domain noise reduction technique.[8]

Experimental Protocols

Protocol 1: Phantom Study for Optimizing Tube Voltage

This protocol describes a method to determine the optimal tube voltage for maximizing the CNR of Adipiodone in a specific CT scanner.

  • Phantom Preparation:

    • Use a standard CT quality assurance phantom (e.g., a water-filled phantom with inserts for different materials).

    • Prepare several vials containing Adipiodone at a clinically relevant concentration, and one vial with a saline control.

    • Place the vials within the phantom.

  • Image Acquisition:

    • Position the phantom in the CT scanner.

    • Perform a series of scans, varying only the tube voltage for each scan (e.g., 80, 100, 120, 140 kVp).

    • Keep all other parameters constant: mAs, slice thickness, field of view, and reconstruction algorithm.

  • Image Analysis:

    • For each scan, draw regions of interest (ROIs) within the Adipiodone vial, the saline control, and a uniform background area of the phantom.

    • Measure the mean CT value (in Hounsfield Units) and the standard deviation (noise) within each ROI.

    • Calculate the CNR for each kVp setting using the formula: CNR = |Mean CTAdipiodone - Mean CTSaline| / SDBackground

    • Plot the CNR as a function of kVp to identify the optimal setting.

Experimental Workflow: Optimizing CT Parameters

The following diagram outlines the general workflow for conducting an experiment to optimize CT imaging parameters for Adipiodone.

experimental_workflow start Define Experimental Goal (e.g., Maximize CNR) phantom_prep Prepare Phantom (with Adipiodone samples) start->phantom_prep define_params Define Variable Parameters (e.g., kVp, mAs) and Fixed Parameters phantom_prep->define_params acquire_data Acquire CT Scans define_params->acquire_data analyze_images Image Analysis (ROI measurements) acquire_data->analyze_images calculate_metrics Calculate SNR & CNR analyze_images->calculate_metrics determine_optimal Determine Optimal Parameters calculate_metrics->determine_optimal

Caption: Workflow for optimizing imaging parameters.

References

Technical Support Center: Stability Testing of Adipiodone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term storage stability of Adipiodone formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a long-term stability study for Adipiodone formulations?

The primary goals are to ensure the quality, safety, and efficacy of the Adipiodone formulation throughout its intended shelf life.[1][2] This involves evaluating how environmental factors like temperature, humidity, and light affect the formulation's physical, chemical, and microbiological properties over time.[2] The data gathered is used to establish a recommended shelf life and appropriate storage conditions.[1][2]

Q2: What are the typical stages of stability testing for a pharmaceutical product like an Adipiodone formulation?

Stability testing generally proceeds in three main stages:

  • Forced Degradation (Stress Testing): The formulation is exposed to harsh conditions (e.g., high temperature, extreme pH, oxidation, and intense light) to identify potential degradation products and establish degradation pathways.[3][4] This is crucial for developing and validating a stability-indicating analytical method.

  • Accelerated Stability Testing: The formulation is stored at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability profile and identify potential issues more quickly.[3][5]

  • Real-Time (Long-Term) Stability Testing: The formulation is stored under the recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) for the proposed shelf life, with testing at specific intervals to monitor its properties.[1][3]

Q3: What analytical techniques are most commonly used to assess the stability of Adipiodone formulations?

High-Performance Liquid Chromatography (HPLC) is the most frequently used technique due to its high sensitivity, accuracy, and ability to separate, identify, and quantify the active pharmaceutical ingredient (API) and its degradation products.[6] Often, HPLC is coupled with Mass Spectrometry (LC-MS) to provide structural information about unknown degradation products and impurities.[6]

Q4: What constitutes a "significant change" in a stability study according to regulatory guidelines?

According to ICH guidelines, a "significant change" for an active pharmaceutical ingredient (API) is defined as a failure to meet its established specifications.[7] For a drug product, this can include a significant change in appearance, assay, degradation products, and other critical quality attributes.[7]

Troubleshooting Guide

Problem 1: Precipitation or phase separation is observed in the Adipiodone formulation during storage.

  • Possible Cause: The solubility of Adipiodone in the formulation vehicle may be borderline, or the storage temperature may be fluctuating, leading to precipitation.

  • Troubleshooting Steps:

    • Review Formulation Composition: Ensure the co-solvents and solubilizing agents (e.g., DMSO, PEG300, Tween-80) are used in appropriate concentrations.[8]

    • Verify Storage Conditions: Check for any deviations from the recommended storage temperature.

    • Solubility Enhancement: If precipitation persists, consider gentle heating and/or sonication to aid in redissolution, though this should be done cautiously as it may accelerate degradation.[8]

    • Reformulation: It may be necessary to adjust the formulation to improve the solubility of Adipiodone. This could involve trying different co-solvent ratios or using alternative solubilizers like cyclodextrins.[8]

Problem 2: The concentration of Adipiodone is decreasing faster than expected in the stability study.

  • Possible Cause: The formulation may not be adequately protecting Adipiodone from degradation, or there may be interactions with excipients or the container closure system.

  • Troubleshooting Steps:

    • Investigate Degradation Pathways: Perform forced degradation studies to understand how Adipiodone degrades (e.g., hydrolysis, oxidation, photolysis). As an iodinated contrast agent, deiodination can be a potential degradation pathway.[9]

    • Excipient Compatibility Study: Conduct studies to ensure that the excipients in the formulation are not reacting with Adipiodone.

    • Container-Closure Interaction: Evaluate potential interactions with the packaging materials, such as leaching or adsorption.[10][11]

    • pH Adjustment: The pH of the formulation can significantly impact the stability of the drug. Determine the pH of optimal stability for Adipiodone and buffer the formulation accordingly.

    • Antioxidants/Chelating Agents: If oxidative degradation is suspected, consider adding antioxidants or chelating agents to the formulation.

Problem 3: New, unidentified peaks are appearing in the HPLC chromatogram during the stability study.

  • Possible Cause: These new peaks likely represent degradation products of Adipiodone or interactions with excipients.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to check the purity of the Adipiodone peak and the new peaks.

    • Characterize Degradation Products: Employ LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks and elucidate their structures.[6]

    • Forced Degradation Comparison: Compare the chromatograms from the stability samples with those from forced degradation studies to see if the unknown peaks match any of the identified degradation products.

    • Quantify Impurities: Once identified, quantify the levels of these degradation products to ensure they remain within acceptable limits throughout the shelf life.

Quantitative Data Summary

Table 1: Example Long-Term Stability Data for Adipiodone Formulation (Storage at 25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)pH
0Clear, colorless solution100.0< 0.16.8
3Clear, colorless solution99.50.26.8
6Clear, colorless solution99.10.46.7
9Clear, colorless solution98.60.66.7
12Clear, colorless solution98.20.86.6
18Clear, colorless solution97.51.16.6
24Clear, colorless solution96.81.56.5

Table 2: Example Accelerated Stability Data for Adipiodone Formulation (Storage at 40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)pH
0Clear, colorless solution100.0< 0.16.8
1Clear, colorless solution98.90.56.7
2Clear, colorless solution97.80.96.7
3Clear, colorless solution96.51.46.6
6Slight yellow tint94.22.56.4

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Adipiodone

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of Adipiodone.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness as per ICH guidelines.[12]

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Incubate the Adipiodone formulation in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the formulation in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the formulation at 80°C for 48 hours.

  • Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method to separate and identify degradation products.

Visualizations

Stability_Testing_Workflow Adipiodone Stability Testing Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (HPLC/LC-MS) B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B to identify degradation products C Validate Analytical Method (ICH Guidelines) B->C to ensure specificity D Place Formulation on Accelerated Stability (e.g., 40°C/75% RH) C->D E Place Formulation on Long-Term Stability (e.g., 25°C/60% RH) C->E F Analyze Samples at Pre-defined Time Points D->F E->F G Assess for 'Significant Change' (Assay, Impurities, etc.) F->G H Determine Shelf Life and Storage Conditions G->H I Compile Stability Report H->I

Caption: Workflow for Adipiodone formulation stability testing.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed Identify Identify Degradants (LC-MS) Start->Identify Compare Compare with Forced Degradation Profile Identify->Compare Match Match Found? Compare->Match Known_Pathway Known Degradation Pathway Match->Known_Pathway Yes Unknown_Pathway Investigate Novel Pathway Match->Unknown_Pathway No Reformulate Reformulate (e.g., change pH, add antioxidant) Known_Pathway->Reformulate Excipient_Interaction Excipient Interaction Study Unknown_Pathway->Excipient_Interaction Container_Interaction Container/Closure Interaction Study Unknown_Pathway->Container_Interaction Excipient_Interaction->Reformulate Container_Interaction->Reformulate

Caption: Logic diagram for troubleshooting unexpected degradation.

References

Validation & Comparative

A Guide to Validating Adipiodone Imaging with Histopathology for Liver Disease Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of liver pathology is crucial for diagnosing and managing chronic liver diseases. While histopathology remains the gold standard for diagnosing and staging liver disease, non-invasive imaging techniques are gaining prominence for their ability to provide longitudinal data without the risks associated with biopsies.[1][2] Adipiodone, a contrast agent, holds potential for enhancing imaging modalities for liver assessment. However, rigorous validation of Adipiodone-enhanced imaging against histopathology is essential to establish its clinical utility.

This guide provides a framework for validating Adipiodone imaging results, drawing parallels from established validation protocols for other imaging modalities. It includes a summary of performance benchmarks from other imaging techniques, a detailed hypothetical experimental protocol for validating Adipiodone imaging, and visualizations of the proposed workflow and validation logic.

Performance Benchmarks of Existing Imaging Modalities vs. Histopathology

To establish a baseline for validating Adipiodone imaging, it is useful to review the performance of existing imaging techniques against the gold standard of histopathology. The following table summarizes the diagnostic accuracy of various imaging modalities for liver conditions as reported in several studies.

Imaging ModalityConditionSensitivitySpecificityDiagnostic AccuracyCorrelation Coefficient (r)Source
CTLiver Cirrhosis vs. Chronic Hepatitis77.1%67.6%71.9%-[3]
MRILiver Cirrhosis vs. Chronic Hepatitis67.5%68.3%67.9%-[3]
UltrasoundLiver Cirrhosis vs. Chronic Hepatitis38.4%88.8%66.0%-[3]
CTMetastatic Liver Lesions93.75%85.33%--[4]
MRI-PDFFHepatic Steatosis--56% (overall accuracy)0.743[5][6]
MR SpectroscopyHepatic Steatosis---0.712[6]
Equilibrium CTLiver Fibrosis (vs. CPA)---0.64[7]

Note: The performance metrics can vary based on the specific imaging protocol, patient population, and histopathological scoring system used.

Experimental Protocols

A robust validation study requires a meticulously planned experimental protocol. Below is a detailed hypothetical methodology for validating Adipiodone-enhanced imaging for the assessment of liver fibrosis, a common application in liver pathology.

Hypothetical Protocol for Validating Adipiodone-Enhanced Imaging for Liver Fibrosis

1. Study Population:

  • Recruit a cohort of patients with suspected or known chronic liver disease who are scheduled for a clinically indicated liver biopsy.

  • Obtain informed consent from all participants.

  • The study should be approved by the relevant institutional review board.

2. Adipiodone-Enhanced Imaging Procedure:

  • Imaging Modality: Specify the imaging modality to be used with Adipiodone (e.g., CT or MRI).

  • Patient Preparation: Patients should fast for at least 4 hours prior to the imaging study.

  • Adipiodone Administration: Administer Adipiodone intravenously at a specified dose (e.g., mg/kg body weight). The injection rate and timing of image acquisition post-injection should be standardized.[8]

  • Image Acquisition: Acquire images of the liver at predefined time points post-contrast administration to capture the dynamic enhancement patterns. The imaging parameters (e.g., slice thickness, resolution) should be consistent across all subjects.

3. Liver Biopsy and Histopathological Analysis:

  • Biopsy Procedure: Perform a percutaneous liver biopsy within a short timeframe of the imaging study (e.g., within 24 hours) to ensure the pathological state of the liver has not significantly changed.

  • Sample Processing: The liver tissue samples should be fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: Stain the tissue sections with standard histological stains for fibrosis assessment, such as Masson's trichrome or Sirius Red.[9]

  • Histopathological Scoring: Two or more experienced pathologists, blinded to the imaging results, should independently score the degree of fibrosis using a standardized scoring system (e.g., METAVIR or Ishak score).[7] Any discrepancies in scoring should be resolved by consensus.

  • Quantitative Analysis: For a more objective measure, digital image analysis can be used to quantify the collagen proportionate area (CPA) on the stained slides.[7]

4. Data Analysis and Correlation:

  • Image Analysis: A radiologist, blinded to the histopathology results, should analyze the Adipiodone-enhanced images. This may involve qualitative assessment of enhancement patterns or quantitative measurements of signal intensity or contrast enhancement ratios in different regions of the liver.

  • Statistical Analysis:

    • Use correlation analysis (e.g., Spearman's rank correlation) to assess the relationship between the quantitative imaging parameters and the histopathological fibrosis stage or CPA.

    • Employ receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy, sensitivity, and specificity of the Adipiodone-enhanced imaging for detecting different stages of liver fibrosis.[3]

    • Assess inter-observer and intra-observer agreement for both imaging and histopathology interpretations using appropriate statistical measures (e.g., Cohen's kappa).

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for validating Adipiodone imaging against histopathology.

G cluster_patient Patient Recruitment & Preparation cluster_imaging Imaging Protocol cluster_biopsy Histopathology Protocol cluster_analysis Data Analysis Patient Patient Cohort with Suspected Liver Disease InformedConsent Informed Consent Patient->InformedConsent AdipiodoneAdmin Adipiodone Administration InformedConsent->AdipiodoneAdmin LiverBiopsy Liver Biopsy InformedConsent->LiverBiopsy ImageAcquisition Image Acquisition (e.g., CT/MRI) AdipiodoneAdmin->ImageAcquisition ImageAnalysis Image Analysis (Blinded) ImageAcquisition->ImageAnalysis SampleProcessing Sample Processing & Staining LiverBiopsy->SampleProcessing HistoScoring Histopathological Scoring (Blinded) SampleProcessing->HistoScoring Correlation Statistical Correlation & ROC Analysis HistoScoring->Correlation ImageAnalysis->Correlation

Caption: Proposed experimental workflow for validating Adipiodone imaging.

Logical Relationship in Validation

This diagram illustrates the core logic of the validation process, where the investigational method (Adipiodone imaging) is compared against the established gold standard (histopathology).

G cluster_investigational Investigational Method cluster_gold_standard Gold Standard cluster_outcome Validation Outcomes AdipiodoneImaging Adipiodone-Enhanced Imaging Qualitative Assessment Quantitative Metrics Validation Validation Process AdipiodoneImaging->Validation Comparison Histopathology Histopathology Fibrosis Staging (e.g., METAVIR) Collagen Proportionate Area Histopathology->Validation Reference PerformanceMetrics Performance Metrics (Sensitivity, Specificity, Accuracy, Correlation) Validation->PerformanceMetrics

Caption: Logical framework for validating imaging against histopathology.

References

A Comparative Guide to Cholecystocholangiography Contrast Agents: Adipiodone vs. Iodoxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate contrast agent is paramount for accurate and safe cholecystocholangiography. This guide provides a detailed comparison of two historically significant intravenous contrast agents, Adipiodone and Iodoxamic Acid, focusing on their performance, safety, and underlying mechanisms, supported by available experimental data.

Performance and Efficacy

While direct, extensive head-to-head clinical trial data is limited, historical reviews and comparative studies from the era of their primary use indicate a general clinical preference for Iodoxamic Acid and related compounds over Adipiodone.

A 1981 review of intravenous cholangiography agents noted that both iodoxamic acid and iotroxamic acid were found to be "significantly better" than meglumine iodipamide (the meglumine salt of Adipiodone) concerning the opacification of the biliary tree.[1] This suggests a superior diagnostic quality with Iodoxamic Acid. Another clinical trial from the same year supported this, stating that iodoxamic and iotroxamic acids demonstrated improved opacification and a better safety profile compared to Adipiodone.[1]

Table 1: Summary of Performance and Safety Data

FeatureAdipiodone (as Meglumine Iodipamide)Iodoxamic AcidNotes
Biliary Opacification Generally considered adequate, but inferior to newer agents of its time.Reported to be significantly better than Adipiodone.[1]Data is largely qualitative from historical reviews.
Adverse Effects Higher incidence of adverse effects compared to Iodoxamic Acid.[1]Lower incidence of adverse effects compared to Adipiodone.[1] A review cited a 5% complication rate for iodoxamate infusion (4% minor, 0.5% moderate, 0.5% severe).The method of administration (infusion vs. injection) significantly impacts the rate of adverse reactions.
Pharmacokinetics Rapidly secreted into the bile, appearing within 10-15 minutes after injection.[2] Peak gallbladder filling occurs at 2-2.5 hours.[2] Approximately 10% is excreted via the kidneys.[2]Competes for plasma and intrahepatic protein binding sites, which is a rate-limiting step in its elimination.[3]The complex pharmacokinetics of Iodoxamic Acid involve competition for transport mechanisms.[3]

Experimental Protocols

General Intravenous Cholangiography Protocol (Circa 1970s-1980s):

  • Patient Preparation: Patients were typically required to fast for at least 8 hours prior to the procedure to ensure a resting gallbladder. A preliminary plain X-ray of the abdomen was often taken.

  • Contrast Agent Administration:

    • Adipiodone (as Meglumine Iodipamide): The contrast medium was administered intravenously. The specific dosage and rate of injection or infusion would be determined by the physician based on the patient's weight and clinical condition.

    • Iodoxamic Acid: Administered as an intravenous infusion over a period of 30 to 120 minutes. This method was found to reduce the frequency of adverse reactions compared to a bolus injection.

  • Radiographic Imaging: A series of X-ray images of the biliary tract and gallbladder were taken at specific time intervals following the administration of the contrast agent. For Adipiodone, visualization of the hepatic and common bile ducts was expected within 25 minutes, with gallbladder filling beginning within an hour.[2]

  • Image Analysis: The resulting cholangiograms and cholecystograms were evaluated for the degree of opacification, visualization of the biliary anatomy, and the presence of any abnormalities.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both Adipiodone and Iodoxamic Acid involves their active transport from the blood into the bile by hepatocytes. This process concentrates the iodine-containing compounds in the biliary system, leading to opacification on X-ray imaging.

G cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Biliary System CA_blood Contrast Agent (Adipiodone or Iodoxamic Acid) Protein_Binding Plasma Protein Binding CA_blood->Protein_Binding Uptake Active Transport into Hepatocyte Protein_Binding->Uptake Intrahepatic_Binding Intrahepatic Protein Binding Uptake->Intrahepatic_Binding Secretion Secretion into Bile Canaliculus Intrahepatic_Binding->Secretion CA_bile Concentrated Contrast Agent Secretion->CA_bile Opacification X-ray Opacification CA_bile->Opacification

Caption: General pathway of hepatobiliary contrast agent excretion.

The biliary excretion of these compounds is a competitive process, as demonstrated in studies with Iodoxamic Acid and other agents.[3] This suggests that they share common transport mechanisms within the hepatocytes.

G cluster_hepatocyte Hepatocyte Transport cluster_bile Bile Adipiodone Adipiodone Transporter Shared Biliary Transporter Adipiodone->Transporter Binds to transporter Iodoxamic_Acid Iodoxamic Acid Iodoxamic_Acid->Transporter Competes for transporter Bile_Duct Bile Duct Transporter->Bile_Duct Secretion

Caption: Competitive binding for biliary excretion.

Conclusion

Based on the available historical data, Iodoxamic Acid appears to have been a superior agent for cholecystocholangiography compared to Adipiodone, offering both improved image quality and a better safety profile. The development of newer, safer, and more effective contrast agents has largely rendered both of these compounds obsolete in modern clinical practice. However, an understanding of their comparative performance provides valuable insight into the evolution of diagnostic imaging agents and the principles of hepatobiliary contrast enhancement.

References

A Comparative Analysis of Ionic and Non-Ionic Contrast Agents for Biliary Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a contrast agent for biliary imaging is a critical decision that balances diagnostic efficacy with patient safety. This guide provides an objective comparison of ionic and non-ionic iodinated contrast media, supported by experimental data, to inform researchers, scientists, and drug development professionals in their evaluation of these agents.

Executive Summary

Non-ionic contrast media generally offer a superior safety profile compared to ionic agents, primarily due to their lower osmolality, which leads to a significant reduction in adverse reactions.[1] While the incidence of post-Endoscopic Retrograde Cholangiopancreatography (ERCP) pancreatitis (PEP) remains a complex issue with conflicting evidence, the lower overall rate of adverse events makes non-ionic agents a preferred choice in many clinical settings.[1][2][3][4] The choice between the two classes of agents involves a trade-off between cost and patient risk factors.[4]

Data Presentation: Physicochemical and Clinical Comparison

The following tables summarize the key quantitative differences between ionic and non-ionic contrast agents.

Table 1: Physicochemical Properties

PropertyIonic Contrast MediaNon-Ionic Contrast MediaCitation
Ionicity in Solution Dissociate into ionsDo not dissociate[1][5]
Osmolality (mOsm/kg) High (5-8 times that of plasma)Low to Iso-osmolar[3][6]
Viscosity Generally higherGenerally lower[3][5]
Water Solubility GoodExcellent[5]
Iodine Concentration VariableVariable (available in various concentrations)[7][8]

Table 2: Clinical Performance and Safety

ParameterIonic Contrast MediaNon-Ionic Contrast MediaCitation
Overall Adverse Reaction Rate 5% - 12%1% - 3%[6][9]
Severe Adverse Reaction Rate ~0.04%~0.004%[10]
Post-ERCP Pancreatitis (PEP) Incidence Conflicting data, some studies show higher ratesConflicting data, some studies show no significant difference[2][11][12][13]
Chemotoxicity Higher, due to hyperosmolalityLower[4]
Patient Comfort (sensation of heat/pain) More frequentLess frequent[4]
Imaging Quality Generally comparable, some studies suggest potential for greater hepatic enhancementGenerally comparable[4][6]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of comparative studies. Below are representative experimental protocols derived from the literature.

Clinical Trial: Comparative Incidence of Post-ERCP Pancreatitis
  • Study Design: A prospective, multicenter, randomized, double-blind controlled study.[2]

  • Patient Population: Consecutive patients undergoing ERCP. Patients are randomized to receive either an ionic or a non-ionic contrast agent.[2]

  • Procedure:

    • Obtain informed consent from all participating patients.

    • Randomly assign patients to receive either a standard high-osmolality ionic contrast medium (e.g., Diatrizoate Meglumine) or a low-osmolality non-ionic contrast medium (e.g., Iopamidol).[2] The randomization is blinded to both the patient and the endoscopist.

    • Perform standard ERCP procedure with injection of the assigned contrast medium into the pancreatic and/or biliary ducts.

    • Monitor patients for clinical signs and symptoms of pancreatitis (e.g., abdominal pain, nausea, vomiting) post-procedure.

    • Measure serum amylase and lipase levels at baseline and at specified time points post-ERCP (e.g., 2, 8, and 24 hours).

    • Define post-ERCP pancreatitis as the new onset of abdominal pain associated with an elevation in serum amylase or lipase to at least three times the upper limit of normal at 24 hours post-procedure, requiring hospital admission or prolongation of a planned admission.

  • Data Analysis: Compare the incidence of post-ERCP pancreatitis between the two groups using appropriate statistical tests (e.g., chi-squared or Fisher's exact test).[2]

Preclinical Study: Evaluation of Biliary Tract Toxicity in a Canine Model
  • Animal Model: Healthy adult dogs of a specific breed and weight range.

  • Procedure:

    • Anesthetize the animals and perform a laparotomy to expose the common bile duct.

    • Catheterize the common bile duct and infuse either an ionic or a non-ionic contrast agent at a controlled pressure and volume. A control group receives a saline infusion.

    • Collect blood samples at baseline and at various time points post-infusion to measure liver and pancreatic enzymes (e.g., ALT, AST, amylase, lipase).

    • After a predetermined period (e.g., 24 or 48 hours), euthanize the animals and perform a histopathological examination of the liver, biliary tract, and pancreas.

    • Score the tissues for evidence of inflammation, necrosis, and other signs of cellular injury.

  • Data Analysis: Compare the biochemical and histopathological findings between the different contrast agent groups and the control group using statistical analysis (e.g., ANOVA).

Mandatory Visualization

Experimental Workflow for Clinical Comparison

G cluster_0 Patient Recruitment and Randomization cluster_1 Intervention cluster_2 Data Collection cluster_3 Outcome Assessment Patient_Population Consecutive ERCP Patients Informed_Consent Informed Consent Patient_Population->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Ionic_Group Ionic Contrast Agent Randomization->Ionic_Group NonIonic_Group Non-Ionic Contrast Agent Randomization->NonIonic_Group ERCP_Procedure ERCP Procedure Ionic_Group->ERCP_Procedure NonIonic_Group->ERCP_Procedure Clinical_Monitoring Clinical Monitoring (Post-Procedure) ERCP_Procedure->Clinical_Monitoring Biochemical_Analysis Serum Amylase/Lipase Measurement ERCP_Procedure->Biochemical_Analysis PEP_Incidence Incidence of Post-ERCP Pancreatitis Clinical_Monitoring->PEP_Incidence Adverse_Events Other Adverse Events Clinical_Monitoring->Adverse_Events Biochemical_Analysis->PEP_Incidence Statistical_Analysis Statistical Analysis PEP_Incidence->Statistical_Analysis Adverse_Events->Statistical_Analysis

Caption: Workflow for a randomized clinical trial comparing ionic and non-ionic contrast agents.

Proposed Cellular Mechanism of Contrast Media-Induced Cholangiocyte Injury

G cluster_0 Contrast Agent Properties cluster_1 Cellular Environment cluster_2 Cellular Stress and Signaling cluster_3 Cellular Injury Ionic Ionic Contrast Agent (High Osmolality) Osmotic_Stress Osmotic Stress Ionic->Osmotic_Stress induces greater NonIonic Non-Ionic Contrast Agent (Low Osmolality) NonIonic->Osmotic_Stress induces less Cholangiocyte Cholangiocyte ROS_Production Reactive Oxygen Species (ROS) Production Osmotic_Stress->ROS_Production Inflammatory_Cascade Inflammatory Cascade Activation ROS_Production->Inflammatory_Cascade Apoptosis Apoptosis Inflammatory_Cascade->Apoptosis Necrosis Necrosis Inflammatory_Cascade->Necrosis

Caption: Proposed mechanism of contrast media-induced injury to cholangiocytes.

References

A Comparative Analysis of Adipiodone and Modern Gadolinium-Based MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the historical radiographic contrast agent, Adipiodone, and modern gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI). The comparison focuses on their fundamental differences in mechanism, application, and performance, supported by available data.

Introduction: A Tale of Two Imaging Modalities

The landscape of medical imaging has evolved dramatically over the past several decades, with advancements in both technology and the contrast agents that enhance diagnostic capabilities. Adipiodone, an iodine-based contrast agent, represents an earlier era of radiographic imaging, specifically for visualizing the biliary system. In contrast, modern gadolinium-based contrast agents are integral to the high-resolution, soft-tissue contrast offered by MRI. This guide will explore the key characteristics of these two classes of contrast agents, highlighting the scientific principles that underpin their use and the reasons for the shift in clinical practice.

Adipiodone, also known as iodipamide, is an organoiodine compound that was introduced in the 1950s.[1][2] It was primarily used as a water-soluble radiographic contrast medium for cholecystography and intravenous cholangiography, procedures that use X-rays to visualize the gallbladder and bile ducts.[3][4][5] Its mechanism of action relies on the high atomic number of iodine, which attenuates X-rays, creating a contrast between the tissues where it accumulates and the surrounding structures.[4]

Gadolinium-based contrast agents (GBCAs) are paramagnetic compounds that enhance the signal in MRI. The gadolinium ion (Gd³⁺) has seven unpaired electrons, making it highly effective at shortening the T1 relaxation time of nearby water protons.[6][7] This results in a brighter signal on T1-weighted MR images, improving the visibility of anatomical structures and pathological processes.[6] To mitigate the toxicity of free gadolinium ions, the Gd³⁺ is chelated with organic ligands, forming a stable complex that can be safely administered and excreted.[8]

The discontinuation of Adipiodone and the widespread adoption of GBCAs for biliary imaging are largely due to the advent of superior imaging modalities like Magnetic Resonance Cholangiopancreatography (MRCP) and Endoscopic Retrograde Cholangiopancreatography (ERCP).[1] These techniques offer higher resolution and, in the case of MRCP, are non-invasive.

Performance and Efficacy: A Tale of Different Metrics

A direct quantitative comparison of performance between Adipiodone and GBCAs is challenging due to their use in fundamentally different imaging modalities (X-ray vs. MRI). The key performance metric for GBCAs is relaxivity (r1) , which quantifies their ability to shorten the T1 relaxation time of water protons and is measured in units of s⁻¹·mM⁻¹.[3][4] Higher relaxivity generally translates to better contrast enhancement at a given concentration.[9] As an X-ray contrast agent, the concept of relaxivity does not apply to Adipiodone. Its efficacy is related to its concentration in the target organ and its ability to absorb X-rays.

Gadolinium-Based Contrast Agents: A Quantitative Look at Relaxivity

The relaxivity of GBCAs varies depending on their molecular structure, the magnetic field strength, and the surrounding biological environment.[3] GBCAs are broadly classified into two structural categories: linear and macrocyclic, which can be either ionic or non-ionic.[6][8]

Gadolinium-Based Contrast AgentChelate StructureClassificationr1 Relaxivity in Human Whole Blood at 1.5 T (s⁻¹·mM⁻¹)[3]r1 Relaxivity in Human Whole Blood at 3 T (s⁻¹·mM⁻¹)[3]
Macrocyclic Agents
Gadoterate (Dotarem®)DOTAIonic3.9 ± 0.23.4 ± 0.4
Gadobutrol (Gadavist®)DO3A-butrolNon-ionic4.6 ± 0.24.5 ± 0.3
Gadoteridol (ProHance®)HP-DO3ANon-ionic4.4 ± 0.63.5 ± 0.6
Linear Agents
Gadopentetate (Magnevist®)DTPAIonic4.3 ± 0.43.8 ± 0.2
Gadobenate (MultiHance®)BOPTAIonic6.2 ± 0.55.4 ± 0.3
Gadodiamide (Omniscan®)DTPA-BMANon-ionic4.5 ± 0.13.9 ± 0.2
Gadoversetamide (OptiMARK®)DTPA-BMEANon-ionic4.4 ± 0.24.2 ± 0.2
Gadoxetate (Eovist®/Primovist®)EOB-DTPAIonic7.2 ± 0.25.5 ± 0.3

Note: Relaxivity values can vary depending on the experimental conditions. The data presented here is from a study in human whole blood at 37°C.[3]

Adipiodone: A Qualitative Assessment

Experimental Protocols

Detailed, modern experimental protocols for Adipiodone are scarce. Historical protocols for intravenous cholangiography would have involved the injection of Adipiodone followed by a series of X-ray images taken at specific time points to track its excretion through the biliary system.

Modern experimental protocols for evaluating GBCAs are well-established and focus on quantifying their efficacy and safety.

In Vitro Relaxivity Measurement of GBCAs

Objective: To determine the T1 relaxivity of a GBCA in a biologically relevant medium.

Methodology:

  • Preparation of Phantoms: A series of dilutions of the GBCA are prepared in human whole blood or plasma at various concentrations (e.g., 0.0625 to 4 mM).[3]

  • Temperature Control: The phantoms are maintained at a physiological temperature (37°C) using a circulating water bath or a similar device.[3]

  • MRI Acquisition: T1 measurements are performed on an MRI scanner at relevant clinical field strengths (e.g., 1.5 T and 3 T).[3] An inversion recovery sequence with a range of inversion times is typically used to accurately measure the T1 relaxation time.[3]

  • Data Analysis: The signal intensity from each phantom at each inversion time is measured. These data are then fitted to an inversion recovery signal equation to calculate the T1 relaxation time for each concentration. The reciprocal of the T1 relaxation time (1/T1) is plotted against the GBCA concentration. The slope of this line represents the T1 relaxivity (r1).[3]

Mechanism of Action and Biodistribution

The fundamental mechanisms of action and subsequent biodistribution profiles of Adipiodone and GBCAs are distinctly different, reflecting their respective imaging modalities.

Adipiodone: X-ray Attenuation and Hepatobiliary Excretion

Adipiodone_Mechanism

Adipiodone, being an iodinated molecule, functions by absorbing X-rays. After intravenous injection, it is transported in the bloodstream to the liver, where it is taken up by hepatocytes and actively secreted into the bile. This process leads to a high concentration of iodine in the bile ducts and gallbladder, making them opaque to X-rays and allowing for their visualization. The majority of Adipiodone is eliminated from the body through the feces.

Gadolinium-Based Contrast Agents: T1 Relaxation Shortening and Renal Excretion

GBCA_Mechanism

GBCAs do not directly generate a signal but rather influence the signal from surrounding water protons.[6] After intravenous injection, most GBCAs distribute in the extracellular fluid space and are excreted by the kidneys through glomerular filtration.[10] Their paramagnetic gadolinium core dramatically shortens the T1 relaxation time of adjacent water molecules, leading to a stronger signal on T1-weighted MR images. This enhancement is particularly useful for visualizing areas with increased vascularity or breakdown of the blood-brain barrier.

Safety and Tolerability

The safety profiles of Adipiodone and GBCAs are a critical point of comparison and a significant factor in the evolution of clinical practice.

Adipiodone

As an older, ionic, high-osmolality contrast agent, Adipiodone was associated with a higher incidence of adverse reactions compared to modern non-ionic, low-osmolality iodinated contrast media. These could range from mild symptoms like nausea and vomiting to more severe anaphylactoid reactions.

Gadolinium-Based Contrast Agents

Modern GBCAs are generally considered to have a good safety profile.[10] Acute adverse reactions are rare.[11] The main safety concern that has emerged with some GBCAs is the risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment.[11] This has led to the classification of GBCAs into different risk groups, with macrocyclic agents generally considered more stable and having a lower risk of gadolinium release compared to some linear agents.[11][12] More recently, concerns have been raised about gadolinium deposition in the brain and other tissues, even in patients with normal renal function, although the clinical significance of this is still under investigation.[10][11]

FeatureAdipiodoneModern Gadolinium-Based MRI Contrast Agents
Imaging Modality X-ray RadiographyMagnetic Resonance Imaging (MRI)
Mechanism of Action X-ray attenuation by iodine atomsShortening of T1 relaxation time of water protons by paramagnetic gadolinium
Primary Application Cholecystography and intravenous cholangiographyWide range of applications including neurological, cardiovascular, and oncologic imaging
Key Performance Metric Degree of opacification (qualitative)Relaxivity (r1) (quantitative)
Biodistribution Hepatobiliary uptake and fecal excretionDistribution in extracellular fluid and renal excretion
Safety Concerns Higher incidence of hypersensitivity reactions (as a high-osmolality agent)Nephrogenic Systemic Fibrosis (in renal impairment), Gadolinium deposition

Conclusion

The comparison between Adipiodone and modern gadolinium-based MRI contrast agents highlights a significant technological and conceptual shift in medical imaging. Adipiodone, an effective tool in its time, was designed for a specific application within the limitations of X-ray technology. The advent of MRI, with its superior soft-tissue contrast and multi-planar capabilities, necessitated the development of a new class of contrast agents. GBCAs, with their sophisticated mechanism of action based on influencing the magnetic properties of water, have become indispensable for a wide range of diagnostic applications. While a direct quantitative performance comparison is not feasible due to their different physical principles, the evolution from iodinated agents like Adipiodone to GBCAs for many applications reflects the progress in achieving higher diagnostic accuracy and improved patient safety in medical imaging. The ongoing research and development of MRI contrast agents continue to focus on improving efficacy, with higher relaxivity agents, and enhancing safety profiles.

References

A Comparative Guide to Adipiodone CT Imaging and Ultrasound for Biliary System Evaluation: A Proposed Cross-Validation Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of Adipiodone-enhanced Computed Tomography (CT) imaging and traditional ultrasound in the assessment of the biliary system. While direct comparative studies are scarce due to Adipiodone being a historical contrast agent, this document outlines a proposed methodology for such a validation, leveraging established protocols for both modalities. This guide is intended to inform the design of future preclinical or clinical research aiming to evaluate novel imaging agents or techniques against established methods.

Introduction

Adipiodone, also known as iodipamide, is a radiocontrast agent historically used for intravenous cholangiography to visualize the biliary tree.[1][2] Computed tomography, when combined with a biliary-excreted contrast agent like Adipiodone, can provide detailed anatomical and functional information. Ultrasound, on the other hand, is a non-invasive, widely available, and cost-effective imaging modality for the initial assessment of the gallbladder and biliary ducts.[3][4] A cross-validation study would be essential to establish the relative diagnostic performance of these two techniques.

Proposed Experimental Protocols

A robust cross-validation study would involve performing both Adipiodone-enhanced CT and ultrasound on the same subjects and comparing the findings. The following are proposed detailed protocols for each modality.

Adipiodone-Enhanced CT Cholangiography Protocol

This protocol is synthesized from historical practices of intravenous cholangiography and modern CT imaging techniques.

  • Patient Preparation:

    • Patients should fast for at least 8 hours prior to the examination to ensure a dilated gallbladder.[5]

    • A low-residue diet is recommended the day before the procedure.[6]

    • Renal and hepatic function should be assessed, as Adipiodone is contraindicated in patients with severe impairment of both.[7][8] Serum bilirubin levels should be below 2-3 mg/dL for optimal excretion.[9][10]

    • A detailed history of allergies, particularly to iodinated contrast media, must be obtained.[8] A test dose of Adipiodone may be administered.[6]

  • Contrast Administration:

    • Adipiodone (e.g., Cholografin) is administered via slow intravenous infusion.[11] The typical adult dose is 20 mL of a 52% solution.[6]

    • The infusion rate may be adjusted based on the patient's bilirubin levels to optimize biliary concentration.[12]

  • CT Imaging:

    • A preliminary non-contrast CT scan of the abdomen is performed to identify calcifications and establish a baseline.[13]

    • Helical CT scanning is initiated approximately 60-75 minutes after the start of the Adipiodone infusion.[9][13]

    • Thin-slice acquisition (e.g., 1-3 mm) is crucial for detailed visualization of the biliary ducts.[14]

    • Post-processing with Maximum Intensity Projection (MIP) and 3D volume rendering can aid in the visualization of the biliary tree.[13]

Biliary Ultrasound Protocol

This protocol is based on standard guidelines for gallbladder and biliary tract sonography.

  • Patient Preparation:

    • Patients should fast for 8 to 12 hours before the study to ensure gallbladder distension and reduce bowel gas.[5]

  • Equipment:

    • A curvilinear transducer with a frequency range of 2-5 MHz is typically used.[15] A phased array probe may be beneficial for intercostal views.[4]

  • Scanning Technique:

    • The patient is initially scanned in the supine position.[5] Left lateral decubitus or upright positions may be used to assess the mobility of gallstones and improve visualization.[4]

    • The gallbladder should be imaged in both longitudinal and transverse planes.[3]

    • Key anatomical landmarks, including the main lobar fissure, portal vein, and common bile duct (CBD), should be identified.[15]

    • Measurements of the gallbladder wall thickness (normal <3-4 mm) and the diameter of the common bile duct should be obtained.[3][15]

    • The presence of gallstones, sludge, polyps, pericholecystic fluid, and any sonographic Murphy's sign should be documented.[3][4]

Data Presentation for Comparative Analysis

For a cross-validation study, the following quantitative and qualitative data should be collected and organized for direct comparison.

ParameterAdipiodone CT ImagingUltrasound
Biliary Duct Visualization
- Intrahepatic DuctsScore (1-4: non-visualized to excellent)Score (1-4: non-visualized to excellent)
- Common Hepatic DuctDiameter (mm)Diameter (mm)
- Common Bile DuctDiameter (mm)Diameter (mm)
Gallbladder Findings
- Presence of Filling DefectsYes/NoYes/No (Acoustic shadowing)
- Gallbladder Wall OpacificationYes/NoWall Thickness (mm)
- Anatomical VariantsDescriptionDescription
Pathology Detection
- Choledocholithiasis (Bile Duct Stones)Sensitivity, SpecificitySensitivity, Specificity
- Cholelithiasis (Gallstones)Sensitivity, SpecificitySensitivity, Specificity
- Biliary StricturesLocation, SeverityLocation, Severity (often indirect)
- Bile LeaksPresence, LocationDifficult to detect

Note: Sensitivity and specificity would be determined against a gold standard, such as Endoscopic Retrograde Cholangiopancreatography (ERCP) or surgical findings.

Mandatory Visualization

Experimental Workflow for Cross-Validation

G cluster_patient_prep Patient Preparation cluster_imaging Imaging Procedures cluster_analysis Data Analysis and Comparison cluster_outcome Study Outcome Patient Patient Cohort with Suspected Biliary Pathology Informed_Consent Informed Consent Patient->Informed_Consent Fasting Fasting (8-12 hours) Informed_Consent->Fasting Ultrasound Biliary Ultrasound (Standard Protocol) Fasting->Ultrasound Adipiodone_CT Adipiodone-Enhanced CT (IV Cholangiography Protocol) Fasting->Adipiodone_CT Data_Extraction Image Data Extraction (Qualitative & Quantitative) Ultrasound->Data_Extraction Adipiodone_CT->Data_Extraction Comparison Comparative Analysis (Sensitivity, Specificity, etc.) Data_Extraction->Comparison Gold_Standard Comparison with Gold Standard (e.g., ERCP) Comparison->Gold_Standard Validation_Report Cross-Validation Report Gold_Standard->Validation_Report

Proposed workflow for the cross-validation of Adipiodone CT and ultrasound.

Signaling Pathway (Adipiodone Mechanism of Action)

G cluster_bloodstream Bloodstream cluster_liver Liver (Hepatocyte) cluster_biliary Biliary System cluster_imaging Imaging Outcome Adipiodone_IV Intravenous Adipiodone Uptake Hepatocyte Uptake Adipiodone_IV->Uptake Transport Secretion Biliary Secretion Uptake->Secretion Excretion Bile_Ducts Opacified Bile in Bile Ducts Secretion->Bile_Ducts Gallbladder Concentration in Gallbladder Bile_Ducts->Gallbladder CT_Scan CT Imaging Bile_Ducts->CT_Scan Gallbladder->CT_Scan Visualization Visualization of Biliary Tree CT_Scan->Visualization

Mechanism of Adipiodone for CT cholangiography.

Discussion

A comparative study of Adipiodone-enhanced CT and ultrasound would likely highlight the complementary nature of these techniques. CT is expected to provide superior anatomical detail of the entire biliary tree, especially in delineating the level and cause of obstruction.[16][17] Ultrasound, while operator-dependent, excels in the detection of gallstones and assessing gallbladder wall inflammation without the use of ionizing radiation or contrast media.[3][18] However, the sensitivity of ultrasound for detecting stones in the common bile duct is lower than that of CT cholangiography.[18][19]

The historical context of Adipiodone is important; intravenous cholangiography has been largely superseded by Magnetic Resonance Cholangiopancreatography (MRCP) and ERCP due to a better safety profile and, in the case of MRCP, non-invasiveness.[2] Nevertheless, understanding the performance of older techniques through a rigorous cross-validation framework can provide a valuable baseline for the evaluation of new and emerging imaging technologies.

References

A Comparative Analysis of Adipiodone and Modern Hepatotropic Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diagnostic imaging, the evolution of hepatotropic contrast agents has been marked by significant advancements in efficacy, safety, and specificity. This guide provides a detailed comparison of Adipiodone (also known as Iodipamide), a historical agent, with contemporary hepatobiliary contrast media. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data and insights into experimental methodologies.

Mechanism of Action and Clinical Application

Adipiodone is a tri-iodinated benzoate derivative, historically utilized as an ionic dimeric contrast agent for intravenous cholecystocholangiography.[1][2] Its diagnostic utility stems from its uptake by hepatocytes and subsequent excretion into the biliary tract, rendering the bile ducts and gallbladder opaque to X-rays.[3][4] This process is partially facilitated by an energy-dependent carrier, specifically the bile acid transporter in hepatocytes.[5]

Modern hepatobiliary contrast agents, such as the gadolinium-based compounds gadobenate dimeglumine and gadoxetic acid, are employed in Magnetic Resonance Imaging (MRI). These agents also undergo hepatocellular uptake and biliary excretion, providing detailed functional and anatomical information about the liver and biliary system.[6][7] Their uptake is mediated by organic anion-transporting polypeptides (OATPs).

Quantitative Comparison of Hepatotropic Contrast Media

The following table summarizes key quantitative parameters for Adipiodone and two widely used modern hepatobiliary contrast agents. It is important to note that the data for Adipiodone is derived from older studies and different imaging modalities (X-ray based), which should be considered when comparing with the MRI-based data of modern agents.

ParameterAdipiodone (Iodipamide)Gadobenate Dimeglumine (Gd-BOPTA)Gadoxetic Acid (Gd-EOB-DTPA)
Imaging Modality X-ray (Intravenous Cholangiography)MRIMRI
Hepatobiliary Excretion Major route of elimination2-4% of the injected doseApproximately 50% of the injected dose
Time to Peak Biliary Visualization 1-2.5 hours[2][4]90-120 minutes10-20 minutes
Hepatocyte Uptake Mechanism Partially via bile acid transporter[5]OATPsOATPs
Biliary Transport Maximum (Tm) 15.2 to 16.2 mgI/min (in dogs)[8]Not typically reported in this formatNot typically reported in this format
Hepatocyte Uptake Kinetics (Km) 55 µM (in isolated rat hepatocytes)[5]Not typically reported in this formatNot typically reported in this format
Hepatocyte Uptake Velocity (Vmax) 555 pmol/mg cell protein/min (in isolated rat hepatocytes)[5]Not typically reported in this formatNot typically reported in this format
Adverse Effects Higher incidence of adverse reactions compared to newer agents[9][10]Generally well-toleratedGenerally well-tolerated

Experimental Protocols

The evaluation of hepatotropic contrast media involves a series of preclinical and clinical studies to determine their pharmacokinetic profile, efficacy, and safety.

Preclinical Evaluation:

  • In Vitro Studies:

    • Hepatocyte Uptake Assays: Isolated hepatocytes are incubated with the contrast agent to determine uptake kinetics (Km and Vmax). This helps in understanding the mechanism of cellular uptake. For Adipiodone, studies showed saturation kinetics at lower concentrations.[5]

    • Protein Binding Assays: The extent of binding to plasma proteins, such as albumin, is assessed. Adipiodone is known to be strongly bound to serum albumin, which can affect its hepatic uptake and excretion.[11]

  • In Vivo Animal Studies:

    • Biodistribution Studies: The contrast agent is administered to animal models (e.g., rats, dogs) to quantify its distribution in various organs, particularly the liver and spleen, over time.[12]

    • Pharmacokinetic Analysis: Blood, urine, and bile samples are collected at timed intervals after administration to determine the rates of absorption, distribution, metabolism, and excretion. Studies in dogs were used to determine the biliary transport maximum of Adipiodone.[8]

    • Imaging Studies: The contrast agent is administered to animal models, and imaging is performed to assess the quality and duration of opacification or signal enhancement of the liver and biliary system.

Clinical Evaluation:

  • Phase I-III Clinical Trials:

    • Human subjects are administered the contrast agent to evaluate its safety, tolerability, and efficacy.

    • Imaging is performed at specified time points to assess the diagnostic performance in visualizing the hepatobiliary system and detecting lesions.

    • For Adipiodone, clinical studies involved intravenous cholecystography to visualize the gallbladder and bile ducts.[9][13] For modern MRI agents, dynamic contrast-enhanced MRI is performed to assess both vascular and hepatobiliary phases.[14]

Visualizing Methodologies and Pathways

To better understand the processes involved in the evaluation and action of these contrast agents, the following diagrams are provided.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation InVitro In Vitro Studies (Hepatocyte Uptake, Protein Binding) InVivo In Vivo Animal Studies (Biodistribution, Pharmacokinetics, Imaging) InVitro->InVivo Characterize basic properties Phase1 Phase I (Safety in healthy volunteers) InVivo->Phase1 Translate to humans Phase2 Phase II (Efficacy and dose-ranging in patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy and safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Fig. 1: Generalized experimental workflow for hepatotropic contrast media.

G cluster_uptake Hepatocellular Uptake Bloodstream Contrast Agent in Bloodstream Transporter Membrane Transporters (e.g., OATPs, Bile Acid Transporters) Bloodstream->Transporter Uptake Hepatocyte Hepatocyte BileCanaliculus Bile Canaliculus Hepatocyte->BileCanaliculus Excretion Transporter->Hepatocyte

Fig. 2: Signaling pathway for hepatocyte uptake and excretion of contrast media.

References

A Comparative Guide to Contrast Agents for Quantitative Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of three distinct classes of contrast agents used in preclinical liver imaging: Adipiodone (an iodinated agent), Gadoxetate Disodium (a gadolinium-based MRI agent), and ExiTron™ Nano (a nanoparticle-based agent). The following sections detail their mechanisms of action, quantitative performance based on experimental data, and the methodologies used in these studies.

Overview of Liver Contrast Agents

Effective visualization and quantitative analysis of the liver are crucial in preclinical research for studying liver diseases, tumor progression, and the efficacy of novel therapeutics. Contrast-enhanced imaging techniques, such as computed tomography (CT) and magnetic resonance imaging (MRI), are indispensable tools in this regard. The choice of contrast agent is critical as it directly influences image quality and the quantitative data that can be extracted. This guide compares a conventional iodinated agent, a hepatocyte-specific MRI agent, and a nanoparticle-based CT agent to aid researchers in selecting the most appropriate agent for their specific research needs.

Mechanisms of Action

The efficacy of a contrast agent is intrinsically linked to its mechanism of uptake and retention within the liver. The agents discussed here utilize different biological pathways, leading to distinct enhancement patterns.

  • Adipiodone (Iodipamide): As a conventional iodinated contrast agent, Adipiodone's particulate form, iodipamide ethyl ester, is primarily taken up by the reticuloendothelial system (RES) of the liver, which is mainly composed of Kupffer cells.[1] This phagocytic uptake leads to an increase in X-ray attenuation in normal liver parenchyma. Additionally, there is evidence that Iodipamide is partially taken up by hepatocytes via a carrier-mediated process involving the bile acid transporter.[2]

  • Gadoxetate Disodium: This gadolinium-based contrast agent is specifically designed for liver MRI. It initially distributes in the extracellular space, providing vascular information in the dynamic phase. Subsequently, it is actively transported into hepatocytes by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[3] This hepatocyte-specific uptake results in a significant increase in T1 signal intensity in healthy liver tissue during the hepatobiliary phase.

  • ExiTron™ Nano: This nanoparticle-based contrast agent is composed of an alkaline earth metal. Due to their size, these nanoparticles are recognized and engulfed by phagocytic cells, primarily the Kupffer cells of the reticuloendothelial system in the liver and spleen.[4] This leads to prolonged and strong X-ray attenuation in these organs, enabling long-term studies.

cluster_adipiodone Adipiodone (Iodipamide) cluster_gadoxetate Gadoxetate Disodium cluster_exitron ExiTron™ Nano Adipiodone Adipiodone (Particulate Form) Phagocytosis_A Phagocytosis Adipiodone->Phagocytosis_A Uptake BileAcidTransporter Bile Acid Transporter Adipiodone->BileAcidTransporter Partial Uptake KupfferCell_A Kupffer Cell (RES) Hepatocyte_A Hepatocyte Phagocytosis_A->KupfferCell_A BileAcidTransporter->Hepatocyte_A Gadoxetate Gadoxetate Disodium OATP OATP1B1/B3 Transporter Gadoxetate->OATP Active Transport Hepatocyte_G Hepatocyte OATP->Hepatocyte_G ExiTron ExiTron™ Nano (Nanoparticle) Phagocytosis_E Phagocytosis ExiTron->Phagocytosis_E Uptake KupfferCell_E Kupffer Cell (RES) Phagocytosis_E->KupfferCell_E

Mechanisms of hepatic uptake for different contrast agents.

Quantitative Data Presentation

The following tables summarize the quantitative enhancement data obtained from preclinical studies for each contrast agent. Direct comparison between studies should be approached with caution due to variations in animal models, imaging equipment, and protocols.

Table 1: Adipiodone (Iodipamide) - CT Enhancement

ParameterValueAnimal ModelReference
Hepatic Accumulation ~60% of injected doseRat[1]
Liver-to-Lesion Density Difference 41.1 ± 7.0 HUDog (liver infarcts)

Table 2: Gadoxetate Disodium - MRI Signal Enhancement

ParameterValueAnimal Model/SystemReference
Recommended Dosage 0.025 mmol/kgClinical/Preclinical[3][5]
Time to Hepatobiliary Phase ~20 minutesClinical/Preclinical[3][5]
Hepatocellular Uptake Index (HUI) Correlates with ICG-PDR (R=0.87)Human[6]

Table 3: ExiTron™ Nano - CT Enhancement

ParameterValueAnimal ModelReference
Peak Liver Enhancement 4-8 hours post-injectionMouse[4]
Enhancement Duration Up to several monthsMouse[4]
Injected Dose (ExiTron nano 12000) 100 µL per 25g mouseMouse[4][7]
Liver Enhancement (vs. unenhanced) Significantly higher than conventional iodinated agentsRabbit

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable quantitative imaging studies.

Adipiodone (Iodipamide) CT Imaging Protocol (Derived from literature)
  • Animal Model: Rabbit or Rat.

  • Contrast Agent: Iodipamide ethyl ester suspension.

  • Dose and Administration: Intravenous infusion. While specific dosages vary, a study in rabbits used iothalamate ethyl ester (a similar agent) at a dose that was six times lower in iodine content than a standard diatrizoate dose and achieved higher liver enhancement.[1]

  • Injection Rate: Slow intravenous infusion.

  • Imaging Protocol:

    • Pre-contrast Scan: Acquire a baseline CT scan of the abdominal region.

    • Post-contrast Scans: Acquire CT scans at multiple time points post-infusion, with optimal liver enhancement observed between 10-30 minutes.[1]

  • Image Analysis:

    • Draw regions of interest (ROIs) over the liver parenchyma, avoiding major blood vessels, on both pre- and post-contrast images.

    • Calculate the change in Hounsfield Units (ΔHU) to quantify liver enhancement.

    • For tumor models, draw ROIs over tumor tissue to calculate the liver-to-lesion density difference.

Gadoxetate Disodium MRI Imaging Protocol
  • Animal Model: Mouse or Rat.

  • Contrast Agent: Gadoxetate Disodium (e.g., Primovist®/Eovist®).

  • Dose and Administration: 0.025 mmol/kg body weight administered as an intravenous bolus injection.[3][5]

  • Imaging Protocol:

    • Pre-contrast Scan: Acquire T1-weighted images of the liver.

    • Dynamic Phase: Acquire a series of T1-weighted images immediately following contrast injection to capture the arterial and portal venous phases.

    • Hepatobiliary Phase: Acquire T1-weighted images at approximately 20 minutes post-injection.[3][5]

  • Image Analysis:

    • Draw ROIs on the liver parenchyma in pre- and post-contrast images.

    • Measure the signal intensity (SI) and calculate the enhancement ratio or percentage increase in SI.

    • Quantitative parameters such as the hepatocellular uptake index (HUI) can be calculated using liver and spleen signal intensities and volumes.[6]

ExiTron™ Nano CT Imaging Protocol
  • Animal Model: Mouse.

  • Contrast Agent: ExiTron™ Nano 6000 or 12000.

  • Dose and Administration: Typically 100 µL for a 20-30g mouse, administered via slow intravenous injection into the tail vein.[4][7]

  • Imaging Protocol:

    • Pre-contrast Scan: A baseline CT scan is recommended.

    • Post-contrast Scans: Imaging can be performed immediately after injection for angiography and at later time points for liver and spleen enhancement. Peak liver contrast is observed between 4-8 hours post-injection.[4] Longitudinal imaging can be performed for several weeks to months.

  • Image Analysis:

    • Define ROIs in the liver parenchyma on pre- and post-contrast images to measure the change in Hounsfield Units (ΔHU).

    • In tumor models, ROIs can be placed on tumor and healthy liver tissue to assess tumor-to-liver contrast.

cluster_protocol General Experimental Workflow for Liver Contrast Imaging start Animal Preparation (Anesthesia) pre_contrast Pre-contrast Imaging (Baseline Scan) start->pre_contrast injection Contrast Agent Administration (IV) pre_contrast->injection post_contrast Post-contrast Imaging (Dynamic/Delayed Phases) injection->post_contrast analysis Quantitative Image Analysis (ROI Measurement, ΔHU/ΔSI) post_contrast->analysis end Data Interpretation analysis->end

A generalized workflow for preclinical liver contrast imaging studies.

Conclusion

The choice of contrast agent for quantitative liver imaging in a research setting depends on the specific imaging modality available and the biological question being addressed.

  • Adipiodone , as a traditional iodinated agent, offers a CT-based method for assessing liver morphology and perfusion, with uptake primarily by the reticuloendothelial system.

  • Gadoxetate Disodium provides functional information about hepatocyte activity through MRI, making it a powerful tool for studying liver function and diseases affecting hepatocytes.

  • ExiTron™ Nano represents a newer class of agents for CT that offers strong and prolonged enhancement of the liver and spleen, which is particularly advantageous for longitudinal studies monitoring disease progression or therapeutic response.

Researchers should carefully consider the mechanisms of action, the quantitative endpoints of interest, and the required experimental protocols when selecting a contrast agent for their preclinical liver imaging studies.

References

Adipiodone: A Comparative Guide for Organoiodine Contrast Media in Biliary Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adipiodone (also known as Iodipamide) with other organoiodine compounds historically used for cholecystography and intravenous cholangiography. The following sections detail the performance, safety, and physicochemical properties of these agents, supported by available experimental data and protocols.

Executive Summary

Adipiodone is a water-soluble, ionic, dimeric organoiodine contrast agent utilized for radiographic visualization of the biliary system.[1] Its primary application is in cholecystography and intravenous cholangiography. When compared to other biliary contrast agents such as Ioglycamide, Iodoxamic acid, and Iotroxamide, Adipiodone has demonstrated a favorable safety profile with a lower incidence of adverse effects, while maintaining comparable imaging quality in many cases. However, the biliary excretion rate of some newer agents like Iotroxamide has been shown to be superior. The choice of contrast agent has historically depended on a balance between imaging efficacy, patient tolerance, and the specific clinical scenario.

Comparative Performance Data

The following tables summarize the available quantitative data comparing Adipiodone with other organoiodine compounds used for biliary imaging.

Imaging Efficacy
Contrast AgentComparatorImaging Quality OutcomeStudy Reference
AdipiodoneIoglycamide-85Equal image quality in 97% of cases in infusion cholegraphies.(Ronneburg, 1990)
IotroxamideIodipamide (Adipiodone)Significantly greater maximum biliary excretion rate in bile-fistula dogs.(Loeb et al., 1977)
Safety and Tolerability
Contrast AgentComparator(s)Incidence of Adverse EffectsStudy Reference
AdipiodoneIoglycamide-851.5%(Ronneburg, 1990)
Ioglycamide-85Adipiodone15.6%(Ronneburg, 1990)
Iotroxate-3.5% (infusion)(Ansell, 1980)
Iodoxamate-5% (infusion)(Ansell, 1980)
Ioglycamide-9% (infusion)(Ansell, 1980)

Physicochemical Properties

PropertyAdipiodone (Iodipamide)Ioglycamic AcidIodoxamic Acid
Molecular Formula C20H14I6N2O6C18H10I6N2O7C26H26I6N2O10
Molecular Weight 1139.76 g/mol [2]1127.7 g/mol [3]1287.92 g/mol [4]
Iodine Content High (6 iodine atoms per molecule)High (6 iodine atoms per molecule)High (6 iodine atoms per molecule)
Ionicity IonicIonicIonic
Structure DimerDimerDimer

Experimental Protocols

The following are generalized experimental protocols for intravenous cholangiography based on the available literature. Specific parameters may vary based on the study design and equipment.

Intravenous Cholangiography Protocol

1. Patient Preparation:

  • Patients are typically required to fast for at least 8 hours prior to the procedure to ensure a resting gallbladder.

  • A preliminary plain X-ray of the abdomen is often taken to check for interfering shadows.

  • Renal and hepatic function should be assessed, as impaired function can affect contrast excretion and increase the risk of adverse reactions.

2. Contrast Agent Administration:

  • Adipiodone (Iodipamide Meglumine): The typical adult dose is 20 mL of a 52% solution. The contrast medium is administered via slow intravenous injection over a period of 10 minutes.[5]

  • Ioglycamide: Doses have varied in studies, with one study comparing 5.25 g and 10.5 g, finding the higher dose to be more effective. The contrast is injected evenly over five minutes.[6][7]

  • Iotroxate Meglumine: A common dose is 100 mL administered by slow intravenous infusion over 30-60 minutes.

3. Imaging:

  • Radiographs are taken at specific time intervals after the injection.

  • For Adipiodone, visualization of the hepatic and common bile ducts typically occurs within 10-15 minutes, with maximum filling of the gallbladder after 2 to 2.5 hours.[1]

  • For Ioglycamide, optimal imaging times have been reported to be between 30 and 90 minutes post-injection, depending on whether the gallbladder is present.[6][7]

  • Tomography may be used to enhance the visualization of the bile ducts.

Mechanism of Action and Biliary Excretion Pathway

The primary mechanism of action for these organoiodine compounds is the opacification of the biliary tract to X-rays. Due to their high atomic number, the iodine atoms in these molecules absorb X-rays, creating a contrast between the bile ducts and surrounding tissues.

Biliary_Excretion_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_biliary Biliary System cluster_intestine Intestine Contrast_Agent Organoiodine Contrast Agent Hepatocyte Hepatocyte Contrast_Agent->Hepatocyte Uptake from blood Bile_Ducts Bile Ducts Hepatocyte->Bile_Ducts Secretion into bile Gallbladder Gallbladder (storage) Bile_Ducts->Gallbladder Filling Small_Intestine Small Intestine Bile_Ducts->Small_Intestine Direct flow Gallbladder->Small_Intestine Contraction (post-prandial) Excretion Excretion Small_Intestine->Excretion Fecal elimination

Biliary Excretion Pathway of Organoiodine Contrast Agents.

Experimental Workflow for Comparative Study

The following diagram illustrates a typical workflow for a clinical study comparing the efficacy and safety of different intravenous cholangiographic agents.

Comparative_Study_Workflow Patient_Recruitment Patient Recruitment (Informed Consent) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Adipiodone Randomization->Group_A Group_B Group B: Alternative Agent Randomization->Group_B Contrast_Administration Contrast Administration (Standardized Protocol) Group_A->Contrast_Administration Group_B->Contrast_Administration Imaging Radiographic Imaging (Standardized Timepoints) Contrast_Administration->Imaging Safety_Monitoring Adverse Event Monitoring & Recording Contrast_Administration->Safety_Monitoring Image_Analysis Blinded Image Analysis (Image Quality Scoring) Imaging->Image_Analysis Data_Analysis Statistical Analysis (Comparison of Efficacy & Safety) Image_Analysis->Data_Analysis Safety_Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Workflow for a Comparative Clinical Trial of Biliary Contrast Agents.

References

Assessing the Reproducibility of Adipiodone-Based Imaging Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of imaging studies is paramount for the validation of experimental results and the successful translation of preclinical findings. This guide provides a comparative assessment of Adipiodone-based imaging for biliary system visualization, contextualized against modern alternatives. While direct, contemporary studies quantifying the reproducibility of Adipiodone are scarce due to its status as an older contrast agent, this guide extrapolates potential reproducibility challenges based on the known characteristics of the modality and compares them with data available for current standard-of-care techniques.

Overview of Biliary Imaging Agents

The visualization of the biliary tract is crucial for diagnosing and monitoring a range of hepatobiliary diseases. The choice of imaging agent and modality significantly impacts the quality and reproducibility of the obtained data.

Adipiodone (Iodipamide) is an ionic, dimeric, iodinated contrast agent administered intravenously for cholangiography and cholecystography. Following administration, it is taken up by the liver and excreted into the bile, allowing for X-ray-based visualization of the biliary ducts and gallbladder.

Modern Alternatives have largely replaced Adipiodone in clinical practice and research due to improved safety profiles and the advanced capabilities of the associated imaging modalities. These include:

  • Gadolinium-based contrast agents (e.g., Gadoxetate disodium, Gadobenic acid): Used in conjunction with Magnetic Resonance Imaging (MRI) to perform Magnetic Resonance Cholangiopancreatography (MRCP). These agents provide excellent soft-tissue contrast and functional information about the biliary system.

  • Technetium-99m labeled radiotracers (e.g., Mebrofenin, Disofenin): Employed in Hepatobiliary Scintigraphy (HIDA scan) to provide functional information on bile flow and gallbladder function.

  • Iodinated contrast agents for CT: Modern non-ionic iodinated contrast agents can be used for CT cholangiography to delineate biliary anatomy.

Comparative Analysis of Imaging Performance and Reproducibility

The reproducibility of an imaging study is influenced by the contrast agent's properties, the imaging modality, and the method of image analysis. A key challenge in older techniques like conventional cholangiography is the inherent subjectivity in image interpretation, leading to inter-observer variability.

Table 1: Comparison of Biliary Imaging Agents and Modalities

FeatureAdipiodone (X-ray Cholangiography)Gadolinium-based Agents (MRCP)Technetium-99m Tracers (HIDA Scan)
Imaging Modality X-rayMagnetic Resonance Imaging (MRI)Scintigraphy (Gamma Camera)
Image Type 2D Projectional Radiographs3D, High-Resolution Anatomical and Functional Images2D Planar or 3D SPECT Functional Images
Primary Application Anatomical delineation of biliary ducts and gallbladder.Detailed anatomical and functional assessment of the biliary tree and surrounding tissues.Functional assessment of bile flow, gallbladder ejection fraction.
Spatial Resolution ModerateHighLow
Temporal Resolution Low (static images at different time points)Moderate to High (dynamic imaging possible)High (dynamic acquisition of tracer kinetics)
Known Reproducibility Issues High potential for inter-observer variability in interpretation of ductal filling defects and anatomy.Lower inter-observer variability for anatomical assessment due to 3D imaging. Quantitative metrics (e.g., duct diameter) show good reproducibility.Quantitative parameters (e.g., ejection fraction) can be influenced by patient preparation and processing protocols.

Table 2: Quantitative Data on Biliary Imaging Reproducibility and Performance

ParameterImaging TechniqueFindingSource
Inter-observer Agreement (Anatomical Interpretation) Intraoperative Cholangiogram (IOC) with iodinated contrastOverall agreement percentages ranged from 52.5% to 82.5% for various anatomical features. Kappa values indicated minimal to moderate agreement (0.326 to 0.789).
Diagnostic Accuracy for Acute Cholecystitis Hepatobiliary Scintigraphy (HIDA Scan)Sensitivity: 97%, Specificity: 94%
Diagnostic Accuracy for Gallstones Transabdominal UltrasoundSensitivity: ~94% for stones >2mm
Signal Intensity in Bile (Phantom Study) MR Cholangiography with Gadolinium-based agentsGadobenate and gadoxetate showed significantly higher signal intensity in a bile phantom compared to gadoterate with T1-weighted sequences.

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility of imaging studies. Below are generalized protocols for intravenous cholangiography using an agent like Adipiodone and for a modern alternative, contrast-enhanced MRCP.

Protocol 1: Intravenous Cholangiography with Adipiodone (Iodipamide Meglumine)

This protocol is based on historical clinical use and should be adapted for specific preclinical models.

  • Animal Preparation:

    • Fast the animal for 12-24 hours to promote gallbladder filling.

    • Ensure adequate hydration.

    • Anesthetize the animal according to approved institutional protocols.

    • Place an intravenous catheter for contrast administration.

  • Contrast Administration:

    • Administer Adipiodone (Iodipamide Meglumine, e.g., Cholografin Meglumine) intravenously. The typical human dose is around 0.3-0.6 mL/kg body weight, which should be scaled appropriately for the animal model. The injection should be given slowly over approximately 10 minutes.

  • Imaging Acquisition:

    • Acquire a scout radiograph of the abdomen before contrast injection.

    • Begin acquiring radiographs at 10-15 minutes post-injection to visualize the hepatic and common bile ducts.

    • Continue imaging at regular intervals (e.g., 30, 60, 90, and 120 minutes) to monitor biliary filling.

    • Maximum gallbladder opacification is typically expected between 2 and 2.5 hours post-injection.

    • Tomography may be used to better visualize the bile ducts.

    • If the gallbladder is not visualized, a delayed image at 24 hours may be considered.

  • Image Analysis:

    • Assess the anatomical structure of the biliary tree.

    • Evaluate for filling defects, which may indicate stones, or for ductal dilation.

    • Record the time to initial visualization of the bile ducts and gallbladder.

Protocol 2: Contrast-Enhanced Magnetic Resonance Cholangiopancreatography (MRCP)

This is a generalized protocol for preclinical MRCP using a hepatobiliary-specific gadolinium-based contrast agent.

  • Animal Preparation:

    • Fast the animal for 4-6 hours.

    • Anesthetize the animal and monitor vital signs throughout the procedure.

    • Place an intravenous catheter for contrast administration.

    • Position the animal in the MRI scanner with a respiratory gating system to minimize motion artifacts.

  • MRI Acquisition:

    • Acquire pre-contrast T1-weighted and heavily T2-weighted sequences of the liver and biliary region. T2-weighted sequences (e.g., fast spin-echo) provide a baseline, non-contrast MRCP.

    • Administer a gadolinium-based hepatobiliary contrast agent (e.g., gadoxetate disodium) intravenously at the recommended dose for the specific agent and animal model.

    • Acquire dynamic T1-weighted gradient-echo sequences during and after contrast injection to assess vascular perfusion and contrast uptake by the liver.

    • Acquire delayed, high-resolution 3D T1-weighted gradient-echo sequences during the hepatobiliary phase (typically 20-40 minutes post-injection for gadoxetate) to visualize the contrast-filled biliary tree.

  • Image Analysis:

    • Reconstruct 3D models of the biliary tree from the T2-weighted and delayed T1-weighted images.

    • Perform quantitative analysis, such as measuring bile duct diameters and assessing signal intensity changes over time.

    • Evaluate for anatomical variants, strictures, or filling defects.

Visualizing Experimental Workflows and Logical Relationships

To ensure clarity in experimental design and interpretation, visual diagrams of workflows and influencing factors are essential.

G cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_analysis Analysis Phase cluster_repeat Repeat Study for Reproducibility subject_selection Subject Selection (e.g., disease model, controls) animal_prep Animal Preparation (fasting, anesthesia) subject_selection->animal_prep contrast_admin Contrast Agent Administration (e.g., Adipiodone) animal_prep->contrast_admin imaging Image Acquisition (e.g., X-ray Cholangiography) contrast_admin->imaging image_processing Image Processing imaging->image_processing quant_analysis Quantitative Analysis image_processing->quant_analysis stat_analysis Statistical Analysis (e.g., Bland-Altman, ICC) quant_analysis->stat_analysis repeat_imaging Repeat Imaging Session (different time/operator) stat_analysis->repeat_imaging Test-Retest repeat_analysis Repeat Analysis (different observer) stat_analysis->repeat_analysis Inter/Intra-Observer G cluster_factors Influencing Factors cluster_agent Contrast Agent cluster_modality Imaging Modality cluster_analysis Image Analysis cluster_subject Subject reproducibility Imaging Reproducibility agent_properties Pharmacokinetics agent_properties->reproducibility agent_dose Dose & Administration agent_dose->reproducibility modality_params Acquisition Parameters modality_params->reproducibility motion_artifacts Motion Artifacts motion_artifacts->reproducibility image_resolution Spatial/Temporal Resolution image_resolution->reproducibility analysis_method Manual vs. Automated analysis_method->reproducibility observer_exp Observer Experience observer_exp->reproducibility quant_methods Quantification Algorithms quant_methods->reproducibility subject_physiology Physiological State subject_physiology->reproducibility disease_heterogeneity Disease Heterogeneity disease_heterogeneity->reproducibility

A Comparative Toxicity Analysis: Adipiodone Versus Modern Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profile of the older, high-osmolar contrast agent, Adipiodone, with several newer-generation low- and iso-osmolar iodinated contrast agents. The information presented is collated from preclinical and clinical studies to support research and development in the field of medical imaging.

Executive Summary

The landscape of radiological contrast media has evolved significantly, moving from high-osmolar agents like Adipiodone to low- and iso-osmolar compounds with improved safety profiles. This transition has markedly reduced the incidence of adverse drug reactions (ADRs). This guide synthesizes toxicity data for Adipiodone and compares it against modern agents such as Iohexol, Iodixanol, Iopamidol, and Ioversol. The data consistently demonstrates the superior safety of these newer agents, primarily attributed to their lower osmolality.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for Adipiodone and selected newer contrast agents.

Table 1: Acute Toxicity (LD50) of Iodinated Contrast Agents

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A higher LD50 value indicates lower acute toxicity. The data below is for intravenous (IV) administration.

Contrast AgentClassSpeciesLD50 (g Iodine/kg)LD50 (mg/kg)
Adipiodone (as Iodipamide Meglumine)High-Osmolar IonicMouse-3,224[1]
Rat-5,000[2]
Iohexol Low-Osmolar Non-ionicMouse>20-
Rat>15-
Iodixanol Iso-Osmolar Non-ionicMouse (male)17.9-[3]
Mouse (female)16.2-[3]
Rat (male)18.8-[3]
Rat (female)22.0-[3]
Ioversol Low-Osmolar Non-ionicMouse18.4-[1]
Rat>12-[4]

Note: LD50 values for Iohexol were stated to be remarkably low, but specific numerical values were not provided in the initial source material. Values for Adipiodone (Iodipamide Meglumine) and Ioversol are presented as available.

Table 2: Clinical Adverse Reaction Rates of Newer Iodinated Contrast Agents

The incidence of adverse drug reactions (ADRs) is a critical indicator of a contrast agent's safety in a clinical setting. Rates can vary based on study design and patient population.

Contrast AgentOverall ADR Rate (%)Severe Reaction Rate (%)Study Population/Notes
High-Osmolar Agents (General) 5 - 12-General incidence for the class.[5]
Low-Osmolar Agents (General) 1 - 30.04General incidence for the class.[5][6]
Iohexol 0.82 - 21.7-Rate of 21.7% in a small prospective study of 106 patients[2][7]; 0.82% in a larger study.[8] In patients with prior reactions to ionic agents, the repeat reaction rate was 5.5%.[9]
Iodixanol 0.24 - 3.790.01Rates vary across studies. A large post-marketing surveillance of over 20,000 patients reported an overall ADR rate of 1.52%.[10][11]
Iopamidol 0.24 - 1.0+-In a study of over 137,000 patients, the AAR rate for Isovue-370 was 0.24%.[12] In angiocardiography, adverse reactions with an incidence of 1% or higher included hot flashes (3.4%) and angina pectoris (3.0%).[5]
Ioversol 0.13 - 1.80Rare (0-4%)A systematic review of over 57,000 patients showed a low incidence of ADRs.[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicity studies. Below are generalized protocols for key experiments cited in the comparison of these contrast agents.

In Vivo Model of Contrast-Induced Nephropathy (CIN)

This protocol describes a common method for inducing and evaluating CIN in a rat model, which is essential for preclinical toxicity assessment.

  • Animal Model : Male Sprague-Dawley or Wistar rats are typically used.[10][16]

  • Induction of Pre-existing Renal Impairment (Optional but common) : To increase susceptibility to CIN, a pre-contrast insult is often administered. This can include dehydration by withholding water for a period (e.g., 48-72 hours) and/or administration of drugs like indomethacin and Nω-nitro-L-arginine methyl ester (L-NAME) to inhibit prostaglandin and nitric oxide synthesis, respectively, thereby reducing renal blood flow.[10][16]

  • Contrast Agent Administration : The test contrast agent (e.g., Adipiodone, Iohexol, Iodixanol) is administered intravenously, often via the tail vein. The dosage is calculated based on the animal's body weight.

  • Monitoring and Sample Collection :

    • Blood samples are collected at baseline and at various time points post-contrast administration (e.g., 6, 24, 48 hours) to measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels.[10][17]

    • Urine may be collected to measure markers of tubular damage, such as N-acetyl-beta-D-glucosaminidase (NAG).[7]

  • Histopathological Analysis : At the end of the study period, animals are euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for pathological changes such as tubular necrosis, vacuolization, and cast formation.[10]

  • Oxidative Stress Assessment : Kidney tissue homogenates can be used to measure levels of reactive oxygen species (ROS) and antioxidant enzymes to evaluate the role of oxidative stress in CIN.[10]

In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the direct cytotoxic effects of contrast agents on cultured cells, such as human kidney proximal tubule cells (HK-2).

  • Cell Culture : HK-2 cells are cultured in appropriate media and conditions until they reach a suitable confluence in 96-well plates.

  • Treatment : The cell culture medium is replaced with a medium containing various concentrations of the contrast agents to be tested. Control wells with medium alone are also included.

  • Incubation : The cells are incubated with the contrast agents for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (e.g., MTT or MTS Assay) :

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability for each concentration of the contrast agent compared to the untreated control cells.

Visualizations

The following diagrams illustrate key concepts related to contrast agent toxicity.

Signaling Pathways in Contrast-Induced Nephropathy

CIN_Pathway CM Contrast Media (High Osmolality) Vasoconstriction Renal Vasoconstriction CM->Vasoconstriction DirectToxicity Direct Tubular Cell Toxicity CM->DirectToxicity Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia ROS ↑ Reactive Oxygen Species (ROS) Hypoxia->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK DirectToxicity->ROS Apoptosis Apoptosis DirectToxicity->Apoptosis MAPK->Apoptosis CIN Contrast-Induced Nephropathy (CIN) Apoptosis->CIN

Caption: Key signaling pathways involved in the pathogenesis of contrast-induced nephropathy (CIN).

Experimental Workflow for Preclinical Toxicity Assessment

Preclinical_Workflow start Start in_vitro In Vitro Studies (e.g., Cell Viability Assay) start->in_vitro acute_toxicity Acute Toxicity Studies (Single Dose, LD50) in_vitro->acute_toxicity repeat_dose Repeat-Dose Toxicity Studies acute_toxicity->repeat_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory) repeat_dose->safety_pharm data_analysis Data Analysis & Risk Assessment safety_pharm->data_analysis end End data_analysis->end

Caption: A generalized workflow for the preclinical safety assessment of new contrast agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Adipiodone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. This guide provides essential, step-by-step procedures for the proper disposal of Adipiodone (also known as Iodipamide), an organoiodine compound used as a radiographic contrast agent. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Adipiodone is classified as a skin and eye irritant.[1] Due to its chemical nature as an organoiodine compound, it is persistent in aquatic environments, making proper disposal a key environmental consideration.[2]

Personal Protective Equipment (PPE) Requirements

Before handling Adipiodone for disposal, ensure all personnel are equipped with the following personal protective equipment to minimize exposure:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or a fume hood.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

For small quantities of Adipiodone waste generated in a laboratory setting, the following procedure is recommended. This protocol is designed to prevent environmental release and ensure compliance with hazardous waste regulations.

  • Segregation of Waste:

    • Designate a specific, clearly labeled hazardous waste container for Adipiodone and other organoiodine compounds.

    • Do not mix Adipiodone waste with other waste streams, particularly other organic solvents or aqueous waste, unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a shatter-resistant container with a secure, leak-proof lid.

    • The container must be in good condition and compatible with Adipiodone.

    • Label the container clearly with "Hazardous Waste," "Adipiodone," and the relevant hazard symbols (e.g., irritant).

  • Waste Collection:

    • Carefully transfer waste Adipiodone solutions or contaminated materials (e.g., pipette tips, weighing boats) into the designated hazardous waste container.

    • Perform this transfer in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

    • Keep the waste container securely closed when not in use.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Do not dispose of Adipiodone down the drain or in the regular trash. Due to its environmental persistence, it must be handled as regulated hazardous waste.

Experimental Protocol: Neutralization of Iodine-Containing Solutions

While Adipiodone itself is a stable molecule, a common procedure in laboratories working with iodine-based compounds is the neutralization of elemental iodine. This protocol can be adapted for cleaning up spills or decontaminating labware that has come into contact with iodine solutions.

Objective: To convert potentially hazardous elemental iodine (I₂) into the less hazardous iodide (I⁻) form.

Materials:

  • 10% (w/v) sodium thiosulfate solution

  • Stir plate and stir bar

  • pH indicator strips

  • Appropriate PPE

Procedure:

  • Preparation: Work in a well-ventilated area or a fume hood and wear all required PPE.

  • Neutralization: While stirring the iodine-containing waste solution, slowly add the 10% sodium thiosulfate solution dropwise.

  • Endpoint Determination: Continue adding sodium thiosulfate until the characteristic brown/yellow color of the iodine solution disappears and the solution becomes colorless.

  • pH Verification: After neutralization, check the pH of the solution using a pH indicator strip. The pH should be within a neutral range (typically 6-8) as specified by your institution for aqueous waste.

  • Final Disposal: Once neutralized and the pH is confirmed to be within the acceptable range, the solution can typically be disposed of as non-hazardous aqueous waste, in accordance with local regulations.

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following diagram outlines the logical steps for the proper disposal of Adipiodone waste in a laboratory setting.

G start Start: Adipiodone Waste Generated ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Designate Organoiodine Container transfer Transfer Waste to Container (in Fume Hood) segregate->transfer ppe->segregate seal Securely Seal Container transfer->seal label_waste Label Container: 'Hazardous Waste - Adipiodone' seal->label_waste store Store in Designated Secure Area label_waste->store collection Arrange for Professional Waste Collection store->collection end End: Compliant Disposal collection->end

Caption: Workflow for the proper laboratory disposal of Adipiodone waste.

This comprehensive approach to the disposal of Adipiodone not only ensures a safe working environment but also demonstrates a commitment to environmental stewardship, building trust in your laboratory's operational excellence.

References

Safeguarding Your Research: Essential Protocols for Handling Adipiodone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of Adipiodone, an organoiodine compound used as a radiographic contrast medium. Adherence to these protocols is essential for minimizing exposure and ensuring responsible disposal.

Personal Protective Equipment (PPE)

When handling Adipiodone, a comprehensive approach to personal protection is necessary to prevent skin and respiratory exposure. The following table outlines the required PPE for various stages of handling.

ActivityRequired Personal Protective Equipment
Receiving and Storage - Nitrile gloves- Laboratory coat
Preparation and Handling - Double nitrile gloves- Impermeable disposable gown- Safety glasses with side shields or splash goggles- Face shield (if there is a risk of splashing)
Spill Cleanup - Double nitrile gloves- Impermeable disposable gown- Safety glasses with side shields or splash goggles- Face shield- Respiratory protection (as determined by risk assessment)
Disposal - Nitrile gloves- Laboratory coat

Experimental Workflow for Handling Adipiodone

The following diagram illustrates the standard operating procedure for handling Adipiodone in a laboratory setting, from initial receipt to final disposal.

G cluster_receiving Receiving & Storage cluster_preparation Preparation & Handling cluster_disposal Waste Management & Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Begin Experiment prepare Prepare Adipiodone Solution in a Ventilated Hood don_ppe->prepare conduct_experiment Conduct Experiment prepare->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Complete Experiment segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste According to Institutional Guidelines segregate_waste->dispose

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Adipiodon
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Adipiodon

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。